Product packaging for 9-Julolidinecarboxaldehyde(Cat. No.:CAS No. 33985-71-6)

9-Julolidinecarboxaldehyde

カタログ番号: B1329721
CAS番号: 33985-71-6
分子量: 201.26 g/mol
InChIキー: XIIVBURSIWWDEO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

9-Julolidinecarboxaldehyde is a useful research compound. Its molecular formula is C13H15NO and its molecular weight is 201.26 g/mol. The purity is usually 95%.
The exact mass of the compound 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 159999. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B1329721 9-Julolidinecarboxaldehyde CAS No. 33985-71-6

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-triene-7-carbaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIIVBURSIWWDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=CC3=C2N(C1)CCC3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4067806
Record name 1H,5H-Benzo[ij]quinolizine-9-carboxaldehyde, 2,3,6,7-tetrahydro-
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Molecular Weight

201.26 g/mol
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CAS No.

33985-71-6
Record name 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
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Record name 9-Julolidinecarboxaldehyde
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Record name 9-JULOLIDINYLCARBOXALDEHYDE
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Foundational & Exploratory

An In-depth Technical Guide to 9-Julolidinecarboxaldehyde (CAS 33985-71-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Julolidinecarboxaldehyde (CAS 33985-71-6), a versatile heterocyclic aromatic organic compound. This document details its chemical and physical properties, a robust synthesis protocol, and its significant applications as a key intermediate in the development of fluorescent probes and pharmaceutical agents. The information is curated to support research and development activities in organic synthesis, medicinal chemistry, and materials science.

Core Chemical and Physical Data

This compound is a stable, crystalline solid at room temperature. Its rigid, planar structure and electron-donating nitrogen atom are key to its utility in the synthesis of chromophores and other functional molecules.

PropertyValueSource(s)
CAS Number 33985-71-6[1][2][3]
Molecular Formula C₁₃H₁₅NO[1][3]
Molecular Weight 201.27 g/mol [1][2]
Appearance Light orange to yellow to green crystalline powder[1]
Melting Point 83 °C[1][2]
Purity ≥ 98% (GC)[1][2]
Storage Temperature Room Temperature (Store under inert gas, e.g., Argon)[2][3]
IdentifierValueSource(s)
IUPAC Name 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde[2][4]
Synonyms 9-Formyljulolidine, Julolidine-9-carbaldehyde[3][5]
PubChem CID 98700[1]
MDL Number MFCD00151555[1][2]
InChI Key XIIVBURSIWWDEO-UHFFFAOYSA-N[2]

Synthesis of this compound

The primary method for synthesizing this compound is through a Vilsmeier-Haack formylation reaction of julolidine. This procedure is well-established and provides a high yield of the desired product.[5]

Experimental Protocol: Vilsmeier-Haack Formylation of Julolidine

Materials:

  • Julolidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ethanol

  • Water

  • Activated charcoal (e.g., Darco® G-60)

  • Dry ice/isopropyl alcohol bath

  • Round bottom flask with magnetic stirrer, pressure-equalizing dropping funnel, and Claisen head with drying tube

  • Steam bath

Procedure: [5]

  • Set up a round bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a Claisen head fitted with a drying tube.

  • Flush the flask with dry nitrogen and then cool it in a dry ice/isopropyl alcohol bath.

  • Add 45 mL of N,N-Dimethylformamide (DMF) to the cooled flask.

  • Slowly add 16 mL of phosphorus oxychloride to the DMF with stirring.

  • After 10 minutes, add 19 g of julolidine dropwise to the reaction mixture while maintaining stirring.

  • Once the addition of julolidine is complete, continue stirring for an additional 15 minutes.

  • Remove the cooling bath and heat the reaction mixture on a steam bath for 2 hours.

  • Pour the hot reaction mixture into a slurry of approximately 400 mL of crushed ice and water.

  • Carefully neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water.

  • Collect the precipitated aldehyde by filtration.

  • Keep the filtrate at 0 °C overnight to allow for the precipitation of any additional product, which should then be collected.

  • Combine all the collected precipitate and treat it with activated charcoal.

  • Recrystallize the product from an ethanol/water mixture to yield light yellow needles of this compound.

Expected Yield: Approximately 21.2 g (96%).[5]

G reagents Julolidine, POCl₃, DMF reaction_mixture Form Vilsmeier reagent in situ and react with Julolidine reagents->reaction_mixture Add dropwise heating Heat on steam bath for 2 hours reaction_mixture->heating workup Quench with ice water Neutralize with Sodium Acetate heating->workup filtration Filter to collect precipitate workup->filtration recrystallization Recrystallize from Ethanol/Water filtration->recrystallization product This compound recrystallization->product Yield: ~96%

Caption: Synthesis workflow for this compound via Vilsmeier-Haack reaction.

Applications in Synthesis

This compound is a valuable intermediate in organic synthesis, primarily due to the reactivity of its aldehyde group, which allows for the construction of more complex molecules.[1] Its principal applications are in the synthesis of fluorescent probes and as a building block for pharmaceutical compounds.[1][3]

G cluster_applications Key Synthetic Applications start This compound probes Fluorescent Probes (Biological Imaging) start->probes Knoevenagel Condensation pharma Pharmaceuticals (Neurological Disorders) start->pharma Reductive Amination, etc. materials Advanced Materials (Polymers, Coatings) start->materials Polymerization Reactions

Caption: Major synthetic applications of this compound.

Synthesis of Fluorescent Probes via Knoevenagel Condensation

The most common reaction involving this compound is the Knoevenagel condensation. This reaction involves the condensation of the aldehyde with a compound containing an active methylene group, catalyzed by a weak base. This is a powerful method for forming carbon-carbon double bonds and is extensively used to synthesize fluorescent dyes, including coumarin derivatives.[6]

Representative Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol

  • Piperidine (catalyst)

Procedure:

  • Dissolve 1.0 equivalent of this compound and 1.2 equivalents of the active methylene compound in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the product by filtration. If not, reduce the volume of the solvent under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Recrystallize the product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the purified Knoevenagel condensation product.

G start Dissolve this compound & Active Methylene Compound in Ethanol add_catalyst Add catalytic amount of Piperidine start->add_catalyst reflux Reflux for 4-6 hours (Monitor by TLC) add_catalyst->reflux cool Cool to Room Temperature reflux->cool isolate Isolate product via filtration or concentration cool->isolate wash Wash with cold Ethanol isolate->wash purify Recrystallize from suitable solvent wash->purify product Purified Knoevenagel Product purify->product

Caption: General workflow for a Knoevenagel condensation using this compound.

Biological Activity and Signaling Pathways

While this compound is utilized as an intermediate in the synthesis of bioactive compounds, particularly those targeting neurological disorders, there is currently a lack of publicly available information directly linking this specific compound or its immediate derivatives to the modulation of specific biological signaling pathways.[1] The biological effects observed are typically attributed to the final, more complex molecules synthesized from this precursor. Researchers are encouraged to perform their own bioassays on novel derivatives to elucidate their mechanisms of action.

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be observed when handling this compound.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[2]

  • Precautionary Statements: P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

References

A Technical Guide to the Physical Properties of 9-Formyljulolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Formyljulolidine, a derivative of the heterocyclic aromatic compound julolidine, is a molecule of significant interest in various scientific fields, particularly in the development of fluorescent probes and materials. Its rigid, planar structure and electron-donating nitrogen atom contribute to its unique photophysical properties. This technical guide provides an in-depth overview of the core physical properties of 9-Formyljulolidine, complete with experimental protocols for their determination and a summary of key data.

Core Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of 9-Formyljulolidine is essential for its application in research and development. The following table summarizes these key characteristics.

PropertyValueReference
Molecular Formula C₁₃H₁₅NO[1]
Molecular Weight 201.26 g/mol [1]
Appearance White to Amber to Dark green powder to crystal[2][3]
Melting Point 83 °C[4]
Boiling Point (Predicted) 404.8 ± 44.0 °C[4]
Density (Predicted) 1.18 ± 0.1 g/cm³[4]
CAS Number 33985-71-6

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization of 9-Formyljulolidine. The following table outlines its key spectral features.

Spectroscopic TechniqueKey Data
¹H NMR Data available on spectral databases.
¹³C NMR Data available on spectral databases.
FTIR Conforms to structure.
UV-Vis Data available on spectral databases.
Mass Spectrometry Molecular Ion Peak (M⁺) consistent with molecular weight.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of the physical properties of 9-Formyljulolidine.

Synthesis of 9-Formyljulolidine via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like julolidine.

Materials:

  • Julolidine

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ice

  • Sodium carbonate solution

  • Dichloromethane (DCM) or other suitable organic solvent for extraction

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath.

  • Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. This forms the Vilsmeier reagent. The temperature should be maintained at 0-5 °C.

  • After the addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

  • Dissolve julolidine in a minimal amount of anhydrous DMF.

  • Slowly add the julolidine solution to the Vilsmeier reagent, maintaining the temperature below 10 °C.

  • After the addition, heat the reaction mixture at 60-80 °C for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8.

  • Extract the product with a suitable organic solvent such as dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude 9-Formyljulolidine.

Materials:

  • Crude 9-Formyljulolidine

  • Suitable solvent (e.g., ethanol, methanol, or a solvent mixture)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

Procedure:

  • Select an appropriate solvent by testing the solubility of the crude product in various solvents at room temperature and at their boiling points. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolve the crude 9-Formyljulolidine in a minimum amount of the hot solvent in an Erlenmeyer flask.

  • If there are any insoluble impurities, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature. Crystals of 9-Formyljulolidine should form.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.

Melting Point Determination

The melting point is a critical indicator of purity.

Apparatus:

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Thermometer

Procedure:

  • Ensure the 9-Formyljulolidine sample is completely dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range). A pure compound will have a sharp melting range of 1-2 °C.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Dissolve 5-10 mg of purified 9-Formyljulolidine in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Ensure the sample is fully dissolved.

  • Transfer the solution to a clean, dry NMR tube.

Data Acquisition:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • Acquire the ¹H spectrum, followed by the ¹³C spectrum using standard parameters.

FTIR-ATR Spectroscopy

Instrumentation:

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Record a background spectrum.

  • Place a small amount of the solid 9-Formyljulolidine sample directly onto the ATR crystal.

  • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum of the sample.

  • Clean the crystal thoroughly after the measurement.

UV-Vis Spectroscopy

Instrumentation:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Prepare a dilute solution of 9-Formyljulolidine in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane). The concentration should be chosen to give an absorbance reading between 0.1 and 1.0.

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Record the baseline spectrum with the blank.

  • Replace the blank with the cuvette containing the 9-Formyljulolidine solution.

  • Scan the absorbance of the solution over the desired wavelength range (typically 200-800 nm).

Electron Ionization Mass Spectrometry (EI-MS)

Instrumentation:

  • Mass spectrometer with an electron ionization source.

Procedure:

  • Introduce a small amount of the 9-Formyljulolidine sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionize the sample using a standard electron energy of 70 eV.

  • The resulting ions are separated by the mass analyzer, and a mass spectrum is recorded.

Logical Workflow and Visualization

The synthesis and application of 9-Formyljulolidine as a fluorescent probe is a key area of its utility. The following diagram illustrates a typical experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Application as Fluorescent Probe julolidine Julolidine vilsmeier Vilsmeier-Haack Reaction julolidine->vilsmeier crude Crude 9-Formyljulolidine vilsmeier->crude recrystallization Recrystallization crude->recrystallization pure Pure 9-Formyljulolidine recrystallization->pure nmr NMR (¹H, ¹³C) pure->nmr Structural Verification ftir FTIR pure->ftir ms Mass Spec. pure->ms uvvis UV-Vis pure->uvvis Photophysical Properties mp Melting Point pure->mp Purity Check probe_prep Probe Preparation (e.g., conjugation) pure->probe_prep incubation Incubation with Cells probe_prep->incubation cell_culture Cell Culture cell_culture->incubation imaging Fluorescence Microscopy incubation->imaging analysis Image Analysis imaging->analysis

Caption: Experimental workflow for the synthesis, characterization, and application of 9-Formyljulolidine.

Conclusion

This technical guide has provided a detailed overview of the physical properties of 9-Formyljulolidine, along with standardized experimental protocols for their determination. The data and methodologies presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this versatile fluorescent molecule. Accurate characterization of its physical properties is paramount for its successful implementation in the development of advanced materials and biomedical imaging agents.

References

9-Julolidinecarboxaldehyde molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 9-Julolidinecarboxaldehyde

Introduction

This compound is a versatile heterocyclic aromatic aldehyde. Its unique rigid and planar structure, derived from the julolidine moiety, imparts specific electronic and photophysical properties, making it a valuable building block in organic synthesis. It serves as a crucial intermediate in the creation of complex organic molecules, including fluorescent dyes, molecular probes, and materials for optoelectronics. This guide provides a technical overview of its molecular structure, physicochemical properties, and key experimental protocols.

Molecular Structure and Properties

This compound possesses a tricyclic structure where a quinolizine core is fused with a benzene ring. The aldehyde group at the 9-position is a key functional handle for further chemical modifications.

Chemical Structure Identifiers:

  • SMILES: C1CC2=CC(=CC3=C2N(C1)CCC3)C=O

  • InChI: InChI=1S/C13H15NO/c15-9-10-7-11-3-1-5-14-6-2-4-12(8-10)13(11)14/h7-9H,1-6H2

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValue
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.26 g/mol
CAS Number 33985-71-6
Appearance Light yellow to green crystalline powder
Melting Point 81-83 °C
Boiling Point (Predicted) 404.8 ± 44.0 °C
Density (Predicted) 1.18 ± 0.1 g/cm³
pKa (Predicted) 3.15 ± 0.20
XLogP3 2.3
Topological Polar Surface Area (TPSA) 20.31 Ų

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the Vilsmeier-Haack formylation of julolidine.

Materials:

  • Julolidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Sodium acetate

  • Ethanol/Water

  • Activated charcoal (e.g., Darco® G-60)

  • Dry ice/isopropyl alcohol bath

  • Round bottom flask, magnetic stirrer, dropping funnel, Claisen head, drying tube

Procedure:

  • Add 45 mL of N,N-Dimethylformamide to a round bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Flush the flask with dry nitrogen and cool it in a dry ice/isopropyl alcohol bath.

  • Add 16 mL of phosphorus oxychloride to the cooled DMF.

  • After 10 minutes, add 19 g of julolidine dropwise while stirring.

  • Continue stirring for 15 minutes after the addition is complete.

  • Heat the reaction mixture on a steam bath for 2 hours.

  • Pour the mixture into a slurry of approximately 400 mL of crushed ice and water.

  • Neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water.

  • Collect the precipitated aldehyde by filtration. Keep the filtrate at 0°C overnight to collect any additional precipitate.

  • Combine the precipitates, treat with activated charcoal, and recrystallize from an ethanol/water mixture.

  • The expected product is light yellow needles with a yield of approximately 96%.

Synthetic Workflow Visualization

This compound is a precursor for various derivatives. A notable synthetic pathway involves its conversion to thioamides and subsequent transformation into chalcogenoxanthones, often facilitated by microwave assistance.

G Workflow: Synthesis of Chalcogenoxanthones from this compound A 9-Formyljulolidine (this compound) B Willgerodt-Kindler Reaction (Microwave-Assisted) A->B + N-piperidine/morpholine, S C Julolidine-9-Thioamide (N-piperidine or N-morpholine) B->C D Trifluoroacetic Anhydride C->D Reaction E Julolidine-9-Carboxamide D->E Conversion F Directed Ortho-Metalation E->F G Anionic Intermediate F->G H Dichalcogenide Electrophiles G->H Capture I Ortho-Substituted Amide H->I Formation J POCl₃ / Et₃N I->J Cyclization K Chalcogenoxanthones J->K

Caption: Synthetic pathway from this compound to Chalcogenoxanthones.

An In-depth Technical Guide on the Spectroscopic Properties of 9-Julolidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Julolidinecarboxaldehyde, a derivative of the heterocyclic compound julolidine, is a versatile molecule with significant applications in the fields of medicinal chemistry, materials science, and biomedical imaging. Its rigid, planar structure and the presence of an electron-donating nitrogen atom within a conjugated system bestow upon it interesting photophysical properties, making it a valuable scaffold for the development of fluorescent probes and sensors. This technical guide provides a comprehensive overview of the spectroscopic characteristics of this compound, detailing its absorption, emission, nuclear magnetic resonance (NMR), and infrared (IR) properties. The guide also includes experimental protocols and logical workflows to aid researchers in their practical applications of this compound.

Spectroscopic Data

The spectroscopic properties of this compound are summarized in the tables below, providing a quantitative basis for its application in various research and development endeavors.

Table 1: Photophysical Properties of this compound
SolventDielectric Constant (ε)Absorption Max (λ_abs) [nm]Emission Max (λ_em) [nm]Stokes Shift [cm⁻¹]Quantum Yield (Φ_f)
Toluene2.38450[1][2]518[1][2]29370.55[1][2]
Note: Data for a closely related julolidine-fused anthracene derivative is presented here as a reference due to the limited availability of a complete solvatochromism study for this compound itself. The photophysical properties are expected to be sensitive to the specific solvent environment.
Table 2: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) [ppm]MultiplicityIntegrationAssignment
9.597s1HAldehyde proton (-CHO)
7.29s2HAromatic protons
3.308t, J = 5.7 Hz4HMethylene protons (-N-CH₂-)
2.787t, J = 6.2 Hz4HMethylene protons (-CH₂-)
1.95 (approx.)m4HMethylene protons (-CH₂-CH₂-CH₂-)
Solvent: CDCl₃
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)IntensityAssignment
~2950 - 2850Medium to StrongC-H stretch (Alkyl)
~2830 and ~2720Weak to MediumC-H stretch (Aldehyde)
~1740 - 1690StrongC=O stretch (Aldehyde)
~1600 - 1475Weak to MediumC=C stretch (Aromatic)
Note: These are characteristic absorption frequencies for the functional groups present in this compound.[3][4]

Experimental Protocols

Detailed methodologies for key spectroscopic experiments are provided below to facilitate the replication and further investigation of the properties of this compound.

UV-Visible Absorption and Fluorescence Spectroscopy

Objective: To determine the absorption and emission maxima, and the quantum yield of this compound in various solvents to characterize its solvatochromic properties.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Reference standard for quantum yield determination (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.546)

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane). From the stock solution, prepare a series of dilute solutions in the different spectroscopic grade solvents. The concentration should be adjusted to have an absorbance of approximately 0.1 at the absorption maximum to avoid inner filter effects in fluorescence measurements.

  • Absorption Measurement: Record the UV-Vis absorption spectrum of each solution from 200 to 700 nm using the respective pure solvent as a blank. Determine the wavelength of maximum absorption (λ_abs).

  • Emission Measurement: Record the fluorescence emission spectrum of each solution. The excitation wavelength should be set at the determined λ_abs for each solvent. The emission should be scanned over a range that covers the expected emission, for instance, from the excitation wavelength + 20 nm to 700 nm. Determine the wavelength of maximum emission (λ_em).

  • Quantum Yield Determination (Relative Method):

    • Measure the absorbance of the sample and the reference standard at the excitation wavelength. The absorbance of both solutions should be kept below 0.1.

    • Measure the integrated fluorescence intensity of the sample and the reference standard over their entire emission bands.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain the ¹H NMR spectrum of this compound to confirm its chemical structure.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., CDCl₃)

  • NMR tube

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Data Acquisition: Transfer the solution to a clean, dry NMR tube. Place the NMR tube in the spectrometer.

  • Spectral Analysis: Acquire the ¹H NMR spectrum. Process the raw data (Fourier transform, phase correction, and baseline correction). Integrate the peaks and determine the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the characteristic functional groups present in this compound.

Materials:

  • This compound (solid)

  • FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.

Procedure (using ATR):

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Spectrum: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships relevant to the study of this compound.

experimental_workflow_photophysics cluster_prep Sample Preparation cluster_abs Absorption Spectroscopy cluster_em Fluorescence Spectroscopy cluster_analysis Data Analysis prep Prepare solutions of This compound in various solvents abs_spec Record UV-Vis Absorption Spectrum prep->abs_spec Solution em_spec Record Fluorescence Emission Spectrum prep->em_spec Solution det_abs Determine λ_abs abs_spec->det_abs det_abs->em_spec Set λ_ex = λ_abs stokes Calculate Stokes Shift det_abs->stokes det_em Determine λ_em em_spec->det_em qy_meas Measure Quantum Yield em_spec->qy_meas det_em->stokes solvato Analyze Solvatochromism qy_meas->solvato stokes->solvato structure_elucidation_workflow cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation start This compound (Unknown Structure) nmr ¹H NMR Spectroscopy start->nmr ir FT-IR Spectroscopy start->ir mass_spec Mass Spectrometry start->mass_spec nmr_data Chemical Shifts & Coupling Constants nmr->nmr_data ir_data Characteristic Functional Groups ir->ir_data ms_data Molecular Weight mass_spec->ms_data structure Proposed Structure nmr_data->structure Proton Environment ir_data->structure Functional Groups ms_data->structure Molecular Formula

References

synthesis of 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde, commonly known as 9-formyljulolidine, is a key synthetic intermediate with significant applications in the fields of medicinal chemistry, materials science, and biomedical imaging. Its rigid, planar structure and electron-donating nitrogen atom make the julolidine core an excellent scaffold for the development of fluorescent probes, dyes, and pharmacologically active molecules. This technical guide provides a comprehensive overview of the synthesis of 9-formyljulolidine, focusing on the widely employed Vilsmeier-Haack reaction. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to aid researchers in its efficient preparation and application.

Core Synthetic Route: The Vilsmeier-Haack Reaction

The most prevalent and efficient method for the is the Vilsmeier-Haack formylation of julolidine. This reaction introduces a formyl group (-CHO) onto the electron-rich aromatic ring of the julolidine scaffold. The Vilsmeier-Haack reaction is a versatile method for the formylation of activated aromatic and heteroaromatic compounds.[1][2]

The reaction proceeds via the formation of a Vilsmeier reagent, typically a chloroiminium salt, from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[3][4] This electrophilic reagent then attacks the aromatic ring of julolidine, leading to the formation of an iminium intermediate, which is subsequently hydrolyzed to yield the desired aldehyde.[4]

Mechanism of the Vilsmeier-Haack Reaction

The mechanism of the Vilsmeier-Haack reaction can be broken down into two main stages: the formation of the Vilsmeier reagent and the electrophilic aromatic substitution followed by hydrolysis.

Vilsmeier_Haack_Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Electrophilic Aromatic Substitution and Hydrolysis DMF DMF intermediate1 Adduct DMF->intermediate1 + POCl₃ POCl3 POCl₃ vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) intermediate1->vilsmeier_reagent - OP(O)Cl₂⁻ iminium_intermediate Iminium Intermediate vilsmeier_reagent->iminium_intermediate julolidine Julolidine julolidine->iminium_intermediate + Vilsmeier Reagent aldehyde 9-Formyljulolidine iminium_intermediate->aldehyde + H₂O (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack formylation of julolidine.

Quantitative Data Comparison for Synthesis

The following table summarizes quantitative data from various reported procedures for the synthesis of 9-formyljulolidine, allowing for easy comparison of reaction conditions and outcomes.

ParameterProcedure 1Procedure 2
Starting Material JulolidineJulolidine
Reagents POCl₃, DMFPOCl₃, DMF
Solvent DichloromethaneN,N-Dimethylformamide
Reaction Temperature Room Temperature0°C to Steam Bath
Reaction Time 4 hours2 hours on steam bath
Yield 83-92%96%
Purification Column ChromatographyRecrystallization
Reference ChemicalBookPrepChem.com
Detailed Experimental Protocols

Below are detailed methodologies for the based on cited literature.

Experimental Protocol 1

Source: ChemicalBook

Materials:

  • Julolidine (0.5 g, 2.89 mmol)

  • N,N-Dimethylformamide (DMF) (0.255 g, 3.49 mmol)

  • Phosphorus oxychloride (POCl₃) (0.535 g, 3.49 mmol)

  • Dichloromethane (15 mL)

  • Water

  • 2 M Sodium hydroxide solution

  • Ether

  • Anhydrous magnesium sulfate

  • Hexane

Procedure:

  • Dissolve julolidine, N,N-dimethylformamide, and phosphorus oxychloride in dichloromethane in a reaction vessel under an argon atmosphere.

  • Stir the mixture at room temperature for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The solution will turn green during the reaction.

  • Upon completion, quench the reaction by adding water.

  • Extract the crude product with a 2 M sodium hydroxide solution and ether.

  • Separate the organic phase, wash it twice with water, and dry it over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography using a 40%-50% ether/hexane mixture as the eluent to obtain the final product as a light-yellow solid.

Experimental Protocol 2

Source: PrepChem.com

Materials:

  • N,N-Dimethylformamide (DMF) (45 mL)

  • Phosphorus oxychloride (POCl₃) (16 mL, approx. 26.3 g)

  • Julolidine (19 g)

  • Crushed ice and water (~400 mL)

  • Sodium acetate (150 g in 250 mL of water)

  • Activated charcoal (Darco® G-60)

  • Ethanol

  • Water

Procedure:

  • Add N,N-dimethylformamide to a round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a Claisen head with a drying tube.

  • Flush the flask with dry nitrogen and cool it in a dry ice/isopropyl alcohol bath.

  • Add phosphorus oxychloride to the cooled DMF.

  • After 10 minutes, add julolidine dropwise with stirring.

  • Once the addition is complete, stir the reaction mixture for an additional 15 minutes.

  • Heat the mixture on a steam bath for 2 hours.

  • Pour the hot reaction mixture into a slurry of crushed ice and water.

  • Carefully neutralize the resulting solution with a solution of sodium acetate in water.

  • Collect the precipitated aldehyde by filtration. Keep the filtrate at 0°C overnight to collect any additional precipitate.

  • Combine the precipitates, treat with activated charcoal, and recrystallize from an ethanol/water mixture to yield light yellow needles of the product.

Applications in Research and Development

2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde is a valuable building block for the synthesis of a wide range of functional molecules. Its primary application lies in the development of fluorescent probes and dyes due to the strong electron-donating character of the julolidine nitrogen, which often leads to compounds with high fluorescence quantum yields and sensitivity to their microenvironment.[5][6][7]

Experimental Workflow: Development of Fluorescent Probes

The following diagram illustrates a typical experimental workflow for the utilization of 9-formyljulolidine in the development of fluorescent probes for biological imaging.

Fluorescent_Probe_Workflow start Synthesis of 9-Formyljulolidine reaction Condensation Reaction (e.g., Knoevenagel, Wittig) start->reaction probe Synthesis of Julolidine-based Probe reaction->probe characterization Spectroscopic Characterization (Absorption, Emission, Quantum Yield) probe->characterization invitro In Vitro Studies (e.g., with target biomolecule) characterization->invitro incellulo In Cellulo Imaging (Confocal Microscopy) invitro->incellulo data_analysis Data Analysis and Probe Validation incellulo->data_analysis end Validated Fluorescent Probe data_analysis->end

Caption: Experimental workflow for developing fluorescent probes from 9-formyljulolidine.

Derivatives of 9-formyljulolidine have been successfully used to create fluorescent molecular rotors for sensing viscosity in cellular environments and for the selective imaging of RNA in live cells.[6][7] Furthermore, the aldehyde functionality allows for its incorporation into more complex molecular architectures through various chemical transformations, including Wittig reactions, aldol condensations, and reductive aminations, expanding its utility in drug discovery and materials science.[5]

Conclusion

The via the Vilsmeier-Haack formylation of julolidine is a robust and high-yielding process. This technical guide has provided a detailed overview of the synthetic methodologies, quantitative data, and the underlying reaction mechanism. The versatility of the resulting 9-formyljulolidine as a synthetic intermediate, particularly in the development of advanced fluorescent probes, underscores its importance for researchers in chemistry, biology, and medicine. The provided protocols and workflows serve as a practical resource for the efficient synthesis and application of this valuable compound.

References

A Comprehensive Technical Guide to 9-Julolidinecarboxaldehyde for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of 9-Julolidinecarboxaldehyde, a versatile heterocyclic aldehyde crucial for synthetic chemistry and drug discovery. This document offers a comprehensive resource for researchers, scientists, and professionals in drug development, detailing its commercial availability, synthesis, and key applications.

Commercial Availability

This compound is readily available from a variety of commercial suppliers. The following table summarizes key information from several vendors to facilitate procurement decisions.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityAdditional Information
--INVALID-LINK--33985-71-6C₁₃H₁₅NO201.27≥ 98% (GC)Melting point: 83 °C. Appears as a light orange to yellow to green crystalline powder.[1]
--INVALID-LINK--33985-71-6C₁₃H₁₅NO201.27≥ 98.0%Synonym: 2,3,6,7-Tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-carbaldehyde.
--INVALID-LINK--33985-71-6C₁₃H₁₅NO201.26Industrial GradeA manufactory with 6 years of experience providing this product.[2]
--INVALID-LINK--33985-71-6C₁₃H₁₅NO201.26Not SpecifiedAvailable in bulk, FCL/TL/ISO tank, pallet/skid/tote, and drum/bag packaging.
--INVALID-LINK--33985-71-6C₁₃H₁₅NO201.27>98.0%(GC)Solid at 20°C. Store at room temperature, recommended in a cool and dark place (<15°C). Air sensitive.
--INVALID-LINK--33985-71-6C₁₃H₁₅NONot SpecifiedNot SpecifiedInquire for quotation.
--INVALID-LINK--33985-71-6C₁₃H₁₅NO201.27min 98%Storage under Argon is recommended. For professional, research, or industrial use only.
--INVALID-LINK--33985-71-6C₁₃H₁₅NO201.2798%Melting point: 83 °C. Store under Argon.
--INVALID-LINK--33985-71-6C₁₃H₁₅NO201.26≥98%Store at 4°C under nitrogen.[3]

Synthesis Protocol: Vilsmeier-Haack Formylation of Julolidine

A common and effective method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of julolidine.

Materials:

  • Julolidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dry ice/isopropyl alcohol bath

  • Sodium acetate

  • Ethanol

  • Activated charcoal (e.g., Darco® G-60)

  • Round bottom flask with magnetic stirrer, pressure-equalizing dropping funnel, and Claisen head with a drying tube

  • Steam bath

  • Filtration apparatus

  • Crushed ice

Procedure:

  • Reaction Setup: Add 45 mL of N,N-Dimethylformamide (DMF) to a round bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a Claisen head fitted with a drying tube.

  • Cooling: Flush the flask with dry nitrogen and then cool it in a dry ice/isopropyl alcohol bath.

  • Vilsmeier Reagent Formation: Add 16 mL (approximately 26.3 g) of phosphorus oxychloride to the cooled DMF.

  • Addition of Julolidine: After stirring for 10 minutes, add 19 g of julolidine dropwise to the reaction mixture with continuous stirring.

  • Reaction: Once the addition of julolidine is complete, stir the mixture for an additional 15 minutes. Subsequently, heat the reaction mixture on a steam bath for 2 hours.

  • Quenching: Pour the reaction mixture into a slurry of approximately 400 mL of crushed ice and water.

  • Neutralization and Precipitation: Carefully neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water. The aldehyde product will precipitate out of the solution.

  • Isolation: Collect the precipitated aldehyde by filtration. Keep the filtrate at 0°C overnight to allow for the formation of additional precipitate, which should also be collected.

  • Purification: Combine all the collected precipitate. Treat the crude product with activated charcoal and recrystallize it from an ethanol/water mixture.

  • Final Product: This procedure yields this compound as light yellow needles. The reported yield is approximately 96%, with a melting point of 81-82°C.[4]

Key Applications and Research Areas

This compound is a valuable building block in organic synthesis, with its applications spanning several scientific disciplines.

Caption: Key application areas of this compound.

  • Pharmaceutical Synthesis: This compound is a key intermediate in the synthesis of various pharmaceutical agents, including those targeting neurological disorders.[1] Its unique structure is leveraged in drug discovery and development.

  • Fluorescent Probes: this compound is employed in the design of fluorescent probes for biological imaging, enabling the visualization of cellular processes in real-time.[1]

  • Materials Science: It finds use in the development of advanced materials such as polymers and coatings, where it can enhance properties like durability and environmental resistance.[1]

  • Organic Synthesis Intermediate: The aldehyde functional group allows for a wide range of chemical modifications, making it a versatile intermediate for creating complex organic molecules.[1]

Safety and Handling

GHS Hazard Statements:

  • H315: Causes skin irritation.[5]

  • H319: Causes serious eye irritation.[5]

Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier. A general safety data sheet suggests keeping the compound in a dry, cool, and well-ventilated place with the container tightly closed and refrigerated.[6]

Procurement Workflow

The following diagram illustrates a typical workflow for the procurement of this compound for research and development purposes.

Procurement_Workflow cluster_planning Planning & Identification cluster_evaluation Supplier Evaluation cluster_procurement Procurement & Logistics A Identify Research Need B Search for Suppliers A->B C Compare Purity & Specifications B->C D Evaluate Pricing & Availability C->D E Request Quotation D->E F Place Purchase Order E->F G Receive & Verify Shipment F->G

Caption: A typical procurement workflow for this compound.

References

The Enduring Legacy of Julolidine: A Technical Guide to its Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Julolidine, a heterocyclic aromatic amine with a rigid, bicyclic structure, has captivated the attention of chemists for over a century. First synthesized in the late 19th century, its unique photophysical properties and versatile reactivity have led to its integration into a vast array of scientific disciplines. From the foundational explorations of its synthesis to its modern applications as a sophisticated fluorescent probe and a scaffold in medicinal chemistry, the journey of julolidine is a testament to the enduring power of fundamental chemical discovery. This in-depth technical guide provides a comprehensive overview of the discovery and history of julolidine compounds, detailed experimental protocols for their synthesis, a compilation of their key quantitative data, and an exploration of their impact on various fields, including a look into their potential modulation of biological signaling pathways.

A Journey Through Time: The Discovery and History of Julolidine

The story of julolidine begins in 1892, when the German chemist G. Pinkus first reported its synthesis.[1][2] This pioneering work laid the groundwork for over a century of research into this fascinating molecule. The timeline below highlights key milestones in the development of julolidine chemistry and its applications.

Julolidine_History y1892 1892 First Synthesis of Julolidine by G. Pinkus early_1900s Early 20th Century Exploration of Synthesis Methods y1892->early_1900s Further Synthetic Studies mid_1900s Mid-20th Century Investigation of Physicochemical Properties early_1900s->mid_1900s Characterization late_1900s Late 20th Century Emergence as a Fluorescent Moiety mid_1900s->late_1900s Discovery of Fluorescence y2000s 2000s Development of Julolidine-based Fluorescent Probes late_1900s->y2000s Advanced Probe Design present Present Applications in Materials Science and Drug Discovery y2000s->present Diversification of Applications

A timeline of key milestones in the history of julolidine.

The Art of Creation: Synthesis of Julolidine and its Derivatives

The synthesis of the julolidine core and its subsequent functionalization are crucial for its diverse applications. Several methods have been developed since its discovery, ranging from classical condensation reactions to modern catalytic approaches.

Classical Synthesis of Julolidine

The most traditional and widely cited method for synthesizing julolidine involves the reaction of tetrahydroquinoline with trimethylene chlorobromide or a similar 1,3-dihalopropane.

Classical_Synthesis tetrahydroquinoline Tetrahydroquinoline intermediate N-alkylation & Intramolecular Cyclization tetrahydroquinoline->intermediate dihalopropane Trimethylene Chlorobromide dihalopropane->intermediate julolidine Julolidine intermediate->julolidine Heat

Classical synthesis of julolidine.

This protocol is adapted from the well-established procedure found in Organic Syntheses.[3]

Materials:

  • Tetrahydroquinoline

  • Trimethylene chlorobromide

  • Concentrated hydrochloric acid

  • 40% Sodium hydroxide solution

  • Diethyl ether

  • Sodium hydroxide pellets (for drying)

Procedure:

  • A mixture of tetrahydroquinoline (0.5 mole) and trimethylene chlorobromide (excess) is heated in a round-bottomed flask equipped with a reflux condenser at 150-160 °C for 20 hours in a fume hood.

  • After cooling, a solution of concentrated hydrochloric acid in water is added. Excess trimethylene chlorobromide is removed by steam distillation.

  • The acidic residue is made alkaline with a 40% sodium hydroxide solution.

  • The resulting julolidine is extracted with diethyl ether.

  • The ethereal solution is washed with water and dried over sodium hydroxide pellets.

  • The ether is evaporated, and the residue is distilled under reduced pressure to yield julolidine. The product solidifies on cooling.

Synthesis of 9-Formyljulolidine

9-Formyljulolidine is a key intermediate for the synthesis of a wide range of functional derivatives. It is typically prepared via the Vilsmeier-Haack reaction.

Materials:

  • Julolidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium acetate

  • Ice

Procedure:

  • Phosphorus oxychloride is added dropwise to ice-cold N,N-dimethylformamide with stirring to form the Vilsmeier reagent.

  • Julolidine, dissolved in a small amount of DMF, is added to the Vilsmeier reagent at 0-5 °C.

  • The reaction mixture is stirred at room temperature and then heated to ensure complete reaction.

  • The mixture is poured onto crushed ice and neutralized with a saturated solution of sodium acetate.

  • The precipitated 9-formyljulolidine is filtered, washed with water, and can be further purified by recrystallization.

Quantitative Insights: Physicochemical and Photophysical Properties

The utility of julolidine and its derivatives is intrinsically linked to their distinct physicochemical and photophysical properties. The rigid structure of the julolidine moiety enhances fluorescence quantum yields and provides a strong electron-donating character.

Table 1: Physicochemical Properties of Julolidine
PropertyValueReference(s)
Molecular Formula C₁₂H₁₅N[2]
Molar Mass 173.26 g/mol [2]
Melting Point 39-40 °C[3]
Boiling Point 105-110 °C at 1 mmHg[3]
Appearance Colorless to pale yellow solid
Table 2: Photophysical Properties of Selected Julolidine Derivatives
CompoundAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)SolventReference(s)
Julolidine-fused anthracene (J-A)4505180.55Toluene[4]
9-(Dicyanovinyl)julolidine (DCVJ)~450~480Varies with viscosityVarious[5]
BTZ-JLD + RNA~590~645High (226-fold increase)Buffer[6]
SEZ-JLD + RNA602635High (48-fold increase)Buffer[6]
J1 (cyanoacetic acid derivative)435560-Methanol
J2 (cyanoacetate derivative)435560-Methanol

Expanding the Horizon: Applications of Julolidine Compounds

The unique properties of julolidine have led to its application in diverse scientific and technological fields.

  • Fluorescent Probes and Bioimaging: Julolidine is a core component of many fluorescent dyes and probes. Its rigid structure minimizes non-radiative decay pathways, leading to high fluorescence quantum yields. Julolidine-based probes have been developed for sensing various analytes and for imaging biological structures and processes.[6]

  • Materials Science: The strong electron-donating nature of the julolidine moiety makes it a valuable building block for materials with interesting optical and electronic properties. Julolidine derivatives have been incorporated into organic light-emitting diodes (OLEDs), dye-sensitized solar cells (DSSCs), and nonlinear optical materials.[4]

  • Medicinal Chemistry: The julolidine scaffold has been explored for the development of new therapeutic agents. Its derivatives have been investigated for their potential as antidepressants and tranquilizers.[2] More recently, the focus has shifted towards their potential as inhibitors of specific enzymes, such as monoamine oxidases.

A Glimpse into Biological Activity: Julolidine Derivatives and Monoamine Oxidase Inhibition

While the direct modulation of a specific signaling pathway by a julolidine compound is an area of ongoing research, the structural similarity of julolidine to certain classes of bioactive molecules suggests its potential to interact with biological targets. One such target is monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. The inhibition of MAO is a well-established therapeutic strategy for the treatment of depression and neurodegenerative diseases.

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine in the presynaptic neuron.[7][8][9][10] Inhibition of MAO leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) MA->MAO Degradation Vesicle Synaptic Vesicle MA->Vesicle Packaging MA_cleft Monoamine Neurotransmitter Vesicle->MA_cleft Release Reuptake Reuptake Transporter Reuptake->MA Julolidine_Derivative Julolidine Derivative (Potential MAO Inhibitor) Julolidine_Derivative->MAO Inhibition MA_cleft->Reuptake Reuptake Receptor Postsynaptic Receptor MA_cleft->Receptor Binding Signal Signal Transduction Receptor->Signal

Proposed mechanism of action for a julolidine-based MAO inhibitor.

While specific studies detailing the MAO inhibitory activity of simple julolidine are not prominent, the development of novel heterocyclic compounds as MAO inhibitors is an active area of research. The rigid, electron-rich structure of julolidine makes it a plausible scaffold for the design of such inhibitors. Inhibition of MAO by a hypothetical julolidine derivative would lead to an accumulation of monoamine neurotransmitters in the presynaptic terminal, increasing their availability for release into the synaptic cleft and enhancing signaling in the postsynaptic neuron. This mechanism is central to the therapeutic effect of many antidepressant and anti-Parkinsonian drugs.

Conclusion

From its humble beginnings in the late 19th century, julolidine has evolved into a cornerstone of modern chemistry. Its journey from a synthetic curiosity to a powerful tool in fluorescence imaging, materials science, and drug discovery highlights the profound impact of fundamental research. The continued exploration of the julolidine scaffold, driven by the ever-expanding toolkit of synthetic organic chemistry, promises to unveil even more exciting applications in the years to come. For researchers and scientists, the rich history and versatile nature of julolidine compounds offer a fertile ground for innovation and discovery.

References

An In-depth Technical Guide to 9-Julolidinecarboxaldehyde Derivatives and Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-julolidinecarboxaldehyde, a versatile heterocyclic compound, and explores the synthesis, biological activity, and potential mechanisms of action of its derivatives. Due to a lack of specific quantitative biological data for direct derivatives in the available literature, this guide focuses on a plausible and highly relevant class of analogues: julolidine-chalcone hybrids . This compound is an ideal precursor for the synthesis of such chalcones, a class of compounds well-documented for their potent biological activities, particularly in oncology.

Introduction: The Julolidine Scaffold

Julolidine, a rigid N-heterocyclic system, serves as a valuable scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties, particularly its fluorescence capabilities, have led to its use in developing fluorescent probes for biological imaging.[1] The aldehyde functional group at the 9-position of this compound is a key handle for chemical modification, allowing for the synthesis of a diverse array of derivatives through reactions like aldol condensation, olefination, and imine formation.[1] This versatility positions this compound as an important intermediate in the synthesis of complex, biologically active molecules.

Synthesis of this compound and its Derivatives

The synthesis of this compound and its subsequent derivatization into analogues like chalcones involve straightforward and well-established organic chemistry protocols.

Synthesis of this compound (Precursor)

The standard method for synthesizing the precursor, this compound (also known as 9-formyljulolidine), is through a Vilsmeier-Haack formylation reaction of julolidine.

Experimental Protocol:

  • Materials: Julolidine, Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF), Sodium acetate, Ethanol, Water, Activated charcoal.

  • Procedure:

    • Add 45 mL of N,N-Dimethylformamide (DMF) to a round-bottom flask equipped with a magnetic stirrer and cool it in a dry ice/isopropyl alcohol bath under a nitrogen atmosphere.

    • Slowly add 16 mL of phosphorus oxychloride (POCl₃) to the cooled DMF.

    • After 10 minutes, add 19 g of julolidine dropwise to the reaction mixture with continuous stirring.

    • Once the addition is complete, stir the mixture for an additional 15 minutes.

    • Heat the reaction mixture on a steam bath for 2 hours.

    • Pour the hot mixture into approximately 400 mL of a crushed ice-water slurry.

    • Neutralize the resulting solution by carefully adding a solution of 150 g of sodium acetate in 250 mL of water. This will cause the aldehyde product to precipitate.

    • Collect the precipitated aldehyde by filtration. Cool the filtrate to 0°C overnight to collect any additional precipitate.

    • Combine the precipitates, treat with activated charcoal, and recrystallize from an ethanol/water mixture to yield pure this compound as light yellow needles.

Derivatization: Synthesis of a Representative Julolidine-Chalcone Analogue

Chalcones are typically synthesized via the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aldehyde with an acetophenone. Here, this compound serves as the aldehyde component.

General Protocol (Claisen-Schmidt Condensation):

  • Materials: this compound, a substituted acetophenone (e.g., 4'-methoxyacetophenone), Potassium hydroxide (KOH), Ethanol.

  • Procedure:

    • Dissolve this compound and the substituted acetophenone in ethanol.

    • Add a solution of potassium hydroxide (typically 40% in water or ethanol) to the mixture.

    • Stir the reaction mixture at room temperature for several hours until completion (monitored by TLC).

    • Pour the reaction mixture into cold water to precipitate the crude chalcone product.

    • Collect the solid by filtration, wash with water until neutral, and dry.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure julolidine-chalcone hybrid.[2]

Diagram: Synthesis and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Julolidine Julolidine Formylation Vilsmeier-Haack Formylation Julolidine->Formylation JCA 9-Julolidine- carboxaldehyde Formylation->JCA Condensation Claisen-Schmidt Condensation JCA->Condensation Acetophenone Substituted Acetophenone Acetophenone->Condensation JCD Julolidine-Chalcone Derivative (JCD) Condensation->JCD CellLines Cancer Cell Lines (e.g., MCF-7, HCT-116) JCD->CellLines Test Compound MTT MTT Cytotoxicity Assay CellLines->MTT IC50 Determine IC50 Value MTT->IC50 Mechanism Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism Pathway Identify Signaling Pathway Mechanism->Pathway

Caption: General workflow for the synthesis and biological evaluation of a julolidine-chalcone derivative.

Biological Activity of Chalcone Analogues

While specific data for julolidine-chalcone hybrids is sparse, the broader class of chalcone derivatives exhibits significant anticancer activity across a range of human cancer cell lines. Their mechanism of action is multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[3][4] The data presented below is for representative chalcone derivatives, which serve as a strong indicator of the potential activity for a julolidine-chalcone analogue.

Table 1: Representative Cytotoxic Activity (IC₅₀) of Chalcone Derivatives against Human Cancer Cell Lines

Compound Class Cancer Cell Line Cell Type IC₅₀ (µM) Reference
Chalcone-Thiazolidinone Hybrid (CT8) A-549 Lung Carcinoma 38.89 [5]
Chalcone-Thiazolidinone Hybrid (CT6) COLO-205 Colorectal Adenocarcinoma 52.23 [5]
Chalcone-Dihydropyrimidone Hybrid MCF-7 Breast Adenocarcinoma 4.7 - 14.6 [6]
Vanillin-Based Chalcone HCT-116 Colorectal Carcinoma 6.85 [7]
Coumarin-Chalcone Hybrid HCT-116 Colorectal Carcinoma 3.6 [4]

| Chalcone-Sulfonamide Hybrid | MCF-7 | Breast Adenocarcinoma | < Tamoxifen (control) |[2] |

Note: The IC₅₀ value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Experimental Protocol: Cytotoxicity Determination

The in vitro cytotoxicity of synthesized compounds is commonly determined using the MTT assay. This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
  • Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[9]

  • Materials:

    • Human cancer cells (e.g., MCF-7)

    • 96-well cell culture plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in sterile PBS)

    • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[9]

    • Compound Treatment: Prepare serial dilutions of the test compound (e.g., a julolidine-chalcone derivative) in the culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

    • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of the MTT stock solution to each well.[10]

    • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light, allowing viable cells to convert MTT to formazan.

    • Solubilization: Carefully aspirate the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8]

    • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability percentage against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Mechanism of Action and Signaling Pathways

Chalcones exert their anticancer effects by modulating various intracellular signaling pathways, often leading to the induction of apoptosis (programmed cell death).[3] One of the key pathways implicated is the PI3K/Akt pathway , which is a critical regulator of cell survival, proliferation, and growth.

In many cancers, the PI3K/Akt pathway is overactive, promoting cell survival and inhibiting apoptosis. Chalcone derivatives have been shown to inhibit this pathway.[3][11] Inhibition of Akt prevents the phosphorylation and subsequent inactivation of pro-apoptotic proteins like Bad and the transcription factor FOXO. Uninhibited FOXO can then translocate to the nucleus and activate the transcription of genes that promote apoptosis, such as the Bcl-2 family member Bim. This shifts the cellular balance in favor of apoptosis, leading to the death of cancer cells.[7]

Diagram: Representative Anticancer Signaling Pathway for Chalcones

G Chalcone Julolidine-Chalcone Derivative Akt Akt Chalcone->Akt Inhibition PI3K PI3K PI3K->Akt Activates FOXO FOXO Akt->FOXO Phosphorylates (Inactivates) Bad Bad Akt->Bad Phosphorylates (Inactivates) Bim Bim (Pro-apoptotic) FOXO->Bim Upregulates Transcription Bcl2 Bcl-2 (Anti-apoptotic) Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis Bim->Apoptosis

Caption: Inhibition of the PI3K/Akt survival pathway is a common anticancer mechanism for chalcones.

Conclusion and Future Directions

This compound is a valuable and synthetically accessible precursor for the development of novel bioactive compounds. While research directly detailing the pharmacological profile of its derivatives is limited, the potential to generate highly active analogues, such as julolidine-chalcone hybrids, is significant. The extensive literature on the potent anticancer activities of chalcones provides a strong rationale for synthesizing and evaluating julolidine-containing analogues. Future work should focus on the synthesis of a targeted library of these derivatives and their systematic evaluation against various cancer cell lines and other disease models. Elucidating their specific mechanisms of action and identifying their molecular targets will be crucial for their potential development as next-generation therapeutic agents.

References

The Core Chemistry of Julolidine-Based Aldehydes: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, reactivity, and photophysical properties of julolidine-based aldehydes, highlighting their significance in the development of advanced fluorescent probes and potential therapeutic agents.

Julolidine, a rigid, bicyclic aromatic amine, serves as a powerful electron-donating scaffold in the design of functional organic molecules. The introduction of an aldehyde group onto the julolidine core, most commonly at the 9-position, gives rise to a class of compounds with unique chemical and photophysical properties. These julolidine-based aldehydes are versatile building blocks, prized for their utility in constructing sophisticated fluorescent probes for bioimaging and sensing applications, as well as their emerging potential in medicinal chemistry. This technical guide provides a comprehensive overview of the fundamental chemistry of julolidine-based aldehydes, tailored for researchers, scientists, and professionals in drug development.

Synthesis of Julolidine-Based Aldehydes

The primary method for the synthesis of 9-formyljulolidine is the Vilsmeier-Haack reaction. This electrophilic aromatic substitution reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto the electron-rich julolidine ring.

Vilsmeier_Haack_Reaction Julolidine Julolidine Intermediate Iminium Salt Intermediate Julolidine->Intermediate Electrophilic Attack Vilsmeier_Reagent Vilsmeier Reagent (from POCl₃ + DMF) Vilsmeier_Reagent->Intermediate Formyljulolidine 9-Formyljulolidine Intermediate->Formyljulolidine Hydrolysis Hydrolysis Aqueous Workup Hydrolysis->Formyljulolidine

Experimental Protocol: Synthesis of 9-Formyljulolidine via Vilsmeier-Haack Reaction

This protocol is a representative procedure for the Vilsmeier-Haack formylation of julolidine.

  • Materials:

    • Julolidine

    • Phosphoryl chloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Sodium acetate

    • Diethyl ether

    • Brine

    • Anhydrous sodium sulfate

    • Water

  • Procedure:

    • To a solution of julolidine (1.0 equivalent) in DMF, (chloromethylene)dimethyliminium chloride (the pre-formed Vilsmeier reagent) (1.5 equivalents) is added at 0 °C.[1]

    • The reaction mixture is stirred for several hours at room temperature.[1]

    • After the reaction is complete, a solution of sodium acetate (5.6 equivalents) in water is added at 0 °C and stirred for a short period.[1]

    • The reaction mixture is then diluted with water and extracted with diethyl ether.[1]

    • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[1]

    • The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to yield 9-formyljulolidine.[1]

Table 1: Synthesis of 9-Formyljulolidine - Reaction Yields

ReagentsTemperatureReaction TimeYieldReference
POCl₃, DMF0 °C to RT6.5 h77%[1]
POCl₃, DMF0 °C to 90 °CNot SpecifiedGood to Moderate

Reactivity of the Aldehyde Group

The aldehyde functionality of 9-formyljulolidine is a versatile handle for further synthetic modifications, enabling the construction of a diverse range of derivatives. Key reactions include Knoevenagel condensation and the formation of Schiff bases.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound in the presence of a basic catalyst. This reaction is instrumental in creating new carbon-carbon bonds and extending the π-conjugated system of the julolidine core, which is crucial for tuning its photophysical properties.

Knoevenagel_Condensation Formyljulolidine 9-Formyljulolidine Condensation_Product Knoevenagel Condensation Product Formyljulolidine->Condensation_Product Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Condensation_Product Base Base Catalyst (e.g., Piperidine) Base->Condensation_Product Catalyzes

Experimental Protocol: Knoevenagel Condensation of 9-Formyljulolidine with Malononitrile

This protocol provides a general procedure for the Knoevenagel condensation.

  • Materials:

    • 9-Formyljulolidine

    • Malononitrile

    • Piperidine (catalyst)

    • Ethanol (solvent)

  • Procedure:

    • A mixture of 9-formyljulolidine (1 equivalent), malononitrile (1 equivalent), and a catalytic amount of piperidine is refluxed in ethanol.

    • The progress of the reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

    • The solid product is washed with cold ethanol and dried to give the desired Knoevenagel condensation product.

Table 2: Knoevenagel Condensation of 9-Formyljulolidine - Reaction Yields

Active Methylene CompoundCatalystSolventYieldReference
MalononitrileGallium ChlorideSolvent-freeHigh[1]
Ethyl CyanoacetateGallium ChlorideSolvent-freeHigh[1]
MalononitrileBoric AcidAqueous EthanolGood to Excellent[2]
Ethyl CyanoacetateBoric AcidAqueous EthanolGood to Excellent[2]
Schiff Base Formation

Julolidine-based aldehydes readily react with primary amines to form Schiff bases (imines). This condensation reaction is fundamental in the development of chemosensors, as the imine linkage can be part of a binding site for ions or other molecules, leading to a detectable change in the compound's photophysical properties.

Experimental Protocol: Synthesis of a Julolidine-Based Schiff Base

This is a representative procedure for the synthesis of a Schiff base from 9-formyljulolidine.

  • Materials:

    • 9-Formyljulolidine

    • A primary amine (e.g., dansyl hydrazine)

    • Ethanol (solvent)

    • Acetic acid (catalyst, optional)

  • Procedure:

    • 9-Formyljulolidine (1 equivalent) and the primary amine (1 equivalent) are dissolved in ethanol.[3]

    • A catalytic amount of acetic acid may be added.

    • The mixture is refluxed for several hours.

    • Upon cooling, the Schiff base product often precipitates and can be collected by filtration.

    • The product can be further purified by recrystallization.

Spectroscopic and Photophysical Properties

Julolidine-based aldehydes and their derivatives are renowned for their strong fluorescence and sensitivity to the local environment. The rigid structure of the julolidine moiety minimizes non-radiative decay pathways, often leading to high fluorescence quantum yields.

Photophysical_Properties Ground_State Ground State (S₀) Excited_State Excited State (S₁) Ground_State->Excited_State Excitation Excited_State->Ground_State Emission Absorption Absorption (λ_abs) Absorption->Excited_State Emission Fluorescence (λ_em) Emission->Ground_State

The extended π-conjugation in derivatives, such as those formed via Knoevenagel condensation, often results in a significant red-shift (bathochromic shift) in both the absorption and emission spectra. Furthermore, many of these compounds exhibit solvatochromism, where the color of the emitted light changes with the polarity of the solvent.

Table 3: Photophysical Properties of Selected Julolidine Derivatives

CompoundSolventλ_abs (nm)λ_em (nm)Quantum Yield (Φ)Reference
Julolidine-fused anthraceneToluene4505180.55
Julolidine-Schiff base (L1)Ethanol--0.00174
L1-Zn²⁺ complexEthanol--0.00230
Julolidine-dansyl hydrazine (Dz-Jul)DMSO/H₂O380548-[3][4]

Applications in Drug Development and Research

The unique properties of julolidine-based aldehydes and their derivatives make them valuable tools in drug discovery and development, primarily as fluorescent probes and, more recently, as potential therapeutic agents.

Fluorescent Probes and Sensors

The high fluorescence quantum yields and environmental sensitivity of julolidine derivatives have led to their widespread use as fluorescent probes for:

  • Bioimaging: Visualizing cellular components and processes.

  • Ion Detection: Sensing biologically important metal ions such as Zn²⁺.

  • Sensing Biomolecules: Detecting RNA and other biomolecules.

  • Monitoring Microenvironments: Probing changes in viscosity and polarity within cells.

Fluorescent_Probe_Workflow Synthesis Synthesis of Julolidine-based Probe Characterization Spectroscopic Characterization Synthesis->Characterization Application Application in Biological System Characterization->Application Detection Fluorescence Detection Application->Detection Analysis Data Analysis Detection->Analysis

Potential Therapeutic Applications

Emerging research suggests that julolidine-based structures may possess therapeutic properties. Chalcones, which can be synthesized from julolidine aldehydes, are a class of compounds known for their broad biological activities, including anticancer effects.[5][6] While research in this area is still developing, the julolidine scaffold is being explored for its potential in:

  • Anticancer Agents: Derivatives of chalcones have shown cytotoxic activity against various cancer cell lines.[5][6]

  • Neuroprotective Agents: The antioxidant and anti-inflammatory properties of related heterocyclic compounds are being investigated for their potential in treating neurodegenerative diseases.

Table 4: Anticancer Activity of Chalcone Derivatives (Illustrative Examples)

Compound TypeCancer Cell LineIC₅₀ (µM)Reference
Quinoline-ChalconeMGC-8031.38[6]
Quinoline-ChalconeHCT-1165.34[6]
Quinoline-ChalconeMCF-75.21[6]
Chalcone-SulfonamideMCF-7Potent Activity[5]

Conclusion

Julolidine-based aldehydes are a fascinating and highly versatile class of compounds. Their straightforward synthesis, coupled with the reactivity of the aldehyde group, provides access to a vast chemical space of derivatives with tunable photophysical properties. While their application as fluorescent probes is well-established, the exploration of their therapeutic potential is a promising and expanding area of research. For scientists and professionals in drug development, a thorough understanding of the fundamental chemistry of julolidine-based aldehydes is crucial for harnessing their full potential in creating next-generation diagnostic and therapeutic tools.

References

The Solubility Profile of 9-Julolidinecarboxaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 9-Julolidinecarboxaldehyde, a key intermediate in the synthesis of fluorescent probes and other advanced materials. Due to a lack of extensive, publicly available quantitative solubility data, this document outlines a predictive solubility profile based on established chemical principles and provides a detailed experimental protocol for its precise determination. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound in their work.

Introduction

This compound is a synthetic organic compound featuring a rigid, bicyclic aromatic amine structure (julolidine) functionalized with an aldehyde group.[1] This unique combination of a strong electron-donating amino group and an electron-withdrawing aldehyde group on an aromatic system gives rise to its valuable photophysical properties, making it a crucial building block in the development of fluorescent dyes, sensors, and other molecular probes.[2][3] An understanding of its solubility in common laboratory solvents is paramount for its effective use in synthesis, purification, and formulation. This guide aims to provide a foundational understanding of its expected solubility and a practical framework for its experimental determination.

Predicted Solubility of this compound

While specific quantitative solubility data for this compound is not widely available in the literature, a qualitative and semi-quantitative prediction can be made based on the principle of "like dissolves like" and the known solubility of similar aromatic aldehydes.[4][5][6][7][8] The molecule possesses both polar (the carbonyl group) and nonpolar (the fused ring system) characteristics. The large hydrocarbon backbone (13 carbons) suggests poor solubility in highly polar protic solvents like water. Conversely, it is expected to be soluble in a range of common organic solvents. One commercial source explicitly states that it is "Soluble in Methanol".[9]

The following table summarizes the predicted solubility of this compound at ambient temperature. It is critical to note that these are estimations and should be confirmed experimentally.

Solvent CategorySolventPredicted SolubilityRationale
Polar Protic WaterInsolubleThe large, nonpolar hydrocarbon structure (13 carbons) outweighs the polarity of the carbonyl group, making it hydrophobic.[4][5][8]
MethanolSoluble[9]The hydroxyl group of methanol can hydrogen bond with the carbonyl oxygen, and its smaller alkyl chain allows for favorable interaction with the solute.[9]
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding, though solubility may be slightly lower due to its larger alkyl group.
IsopropanolModerately SolubleThe increased steric hindrance and nonpolar character of the isopropyl group may reduce solubility compared to methanol and ethanol.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Soluble to Highly SolubleDMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds.
N,N-Dimethylformamide (DMF)Soluble to Highly SolubleDMF is another powerful polar aprotic solvent that should readily dissolve this compound.
AcetoneSolubleThe ketone group in acetone is polar and can interact favorably with the aldehyde group of the solute.
AcetonitrileModerately SolubleAcetonitrile is a moderately polar solvent; solubility is expected but may be less than in DMSO or DMF.
Tetrahydrofuran (THF)SolubleTHF is a moderately polar ether that is a good solvent for many organic compounds.
Nonpolar Dichloromethane (DCM)SolubleDCM is a common solvent for organic synthesis and is expected to dissolve the largely nonpolar this compound.
ChloroformSolubleSimilar to DCM, chloroform is a good solvent for a wide range of organic molecules.
TolueneModerately to Sparingly SolubleThe aromatic nature of toluene may allow for some pi-stacking interactions, but its nonpolar character may limit high solubility.
HexaneSparingly Soluble to InsolubleAs a nonpolar aliphatic hydrocarbon, hexane is unlikely to be a good solvent for the moderately polar this compound.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various solvents using the widely accepted isothermal shake-flask method.[10]

3.1. Materials and Equipment

  • This compound (purity ≥98%)

  • Selected solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 8 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Syringes

  • Volumetric flasks

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Pipettes and general laboratory glassware

3.2. Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_calculation Calculation A Weigh excess This compound B Add to vial with a known volume of solvent A->B C Seal vial and place in thermostatically controlled shaker B->C D Agitate at constant temperature for 24-48h C->D E Allow solid to settle D->E F Withdraw supernatant using a syringe E->F G Filter supernatant (0.22 µm filter) F->G H Dilute sample to a known volume G->H I Analyze concentration (UV-Vis or HPLC) H->I J Determine solubility (e.g., in g/L or mg/mL) I->J

Caption: Workflow for experimental solubility determination.

3.3. Step-by-Step Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration (a good starting point is ~20-30 mg per 2 mL of solvent).

    • Accurately add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary kinetic study can determine the minimum time to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle for at least 30 minutes in a temperature-controlled environment.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately pass the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial to remove any undissolved microparticles. This step is crucial to avoid overestimation of solubility.

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry (at its λmax) or HPLC with a UV detector.

    • A standard calibration curve of this compound in the respective solvent must be prepared beforehand.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by multiplying the measured concentration by the dilution factor.

    • Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

Application Workflow: Synthesis of a Fluorescent Probe

The primary application of this compound is in the synthesis of more complex molecules, particularly fluorescent probes.[3] The aldehyde group serves as a reactive handle for various chemical transformations. The following diagram illustrates a logical workflow from this compound to the application of a synthesized fluorescent probe.

G A This compound (Starting Material) B Dissolution in Appropriate Solvent (e.g., THF, DMF) A->B C Chemical Reaction (e.g., Knoevenagel Condensation, Wittig Reaction) B->C D Crude Product C->D E Purification (e.g., Recrystallization, Column Chromatography) D->E F Pure Fluorescent Probe E->F G Characterization (NMR, Mass Spec, UV-Vis, Fluorescence) F->G H Application (e.g., Bioimaging, Ion Sensing) F->H

Caption: Logical workflow for fluorescent probe synthesis.

This workflow highlights the critical role of solubility at the initial step (dissolution for reaction) and during purification, where differential solubility is often exploited.

Conclusion

This compound is a valuable building block in materials science and bio-organic chemistry. While detailed quantitative solubility data remains to be systematically published, its structural features suggest good solubility in a range of common polar aprotic and moderately polar protic organic solvents, and poor solubility in water. The experimental protocol provided in this guide offers a robust method for researchers to determine the precise solubility of this compound in solvents relevant to their specific applications, thereby facilitating more efficient and effective research and development.

References

Methodological & Application

Application Notes and Protocols for 9-Julolidinecarboxaldehyde-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Julolidinecarboxaldehyde is a versatile chemical intermediate widely utilized in the synthesis of advanced fluorescent probes.[1] Its rigid, bicyclic structure forms the core of various "turn-on" fluorescent sensors and molecular rotors. These probes are designed to exhibit low basal fluorescence, which intensifies upon interaction with a specific analyte or a change in the microenvironment. This property makes them highly valuable for a range of applications in biological imaging, diagnostics, and materials science.[1]

This document provides detailed application notes and protocols for the use of fluorescent probes derived from this compound for the detection of key analytes and the measurement of biophysical properties. The applications covered include the detection of copper ions (Cu²⁺), imaging of intracellular RNA, quantification of cysteine, and sensing of microenvironmental viscosity.

Physicochemical Properties of this compound

While primarily used as a synthetic precursor, understanding the basic properties of this compound is essential for the development and application of its derivatives.

PropertyValueReference
Synonyms 2,3,6,7-Tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde, 9-Formyljulolidine[2]
CAS Number 33985-71-6[1]
Molecular Formula C₁₃H₁₅NO[1]
Molecular Weight 201.27 g/mol [1]
Appearance Light orange to yellow to green crystalline powder[1]
Melting Point 83 °C[1]
Purity ≥ 98% (GC)[1]

Note: Specific photophysical data such as quantum yield and molar extinction coefficient for this compound are not extensively reported as it is primarily a non-fluorescent precursor until derivatized.

Application 1: Detection of Copper Ions (Cu²⁺)

Julolidine-based probes have been developed for the sensitive and selective detection of Cu²⁺, an essential but potentially toxic metal ion in biological and environmental systems.

Quantitative Data for Representative Cu²⁺ Probes
Probe NameExcitation (nm)Emission (nm)Detection Limit (LOD)Linear RangeReference
HDBQ Not specifiedGreen fluorescence quenched by Cu²⁺µM rangeNot specified[3][4]
T1-Al³⁺ complex Not specified"On-off" fluorescence0.62 µM10–110 µM[5]
Julolidine-thiocarbonohydrazone 2 Not specifiedFluorescence quenched by Cu²⁺Not specifiedMicromolar concentrations[6]
Signaling Pathway: "On-Off" Detection of Cu²⁺

The detection of Cu²⁺ by julolidine-hydrazone-Al³⁺ complexes operates on a fluorescence quenching mechanism. The initial complex is fluorescent, but upon the introduction of Cu²⁺, the fluorescence is turned "off".

G Cu²⁺ Detection Mechanism Probe Julolidine-Hydrazone-Al³⁺ Complex Quenched Non-fluorescent Complex Probe->Quenched + Cu²⁺ (Paramagnetic Quenching) Fluorescence_On Fluorescence ON Probe->Fluorescence_On Initial State Cu2 Cu²⁺ Fluorescence_Off Fluorescence OFF Quenched->Fluorescence_Off

Cu²⁺ induced fluorescence quenching.
Experimental Protocol: Spectrofluorometric Detection of Cu²⁺

This protocol is adapted for a generic julolidine-based "on-off" fluorescent probe for Cu²⁺.

Materials:

  • Julolidine-based Cu²⁺ probe stock solution (e.g., 1 mM in DMSO).

  • Aqueous buffer (e.g., 10 mM HEPES, pH 7.4).

  • Standard solution of CuCl₂ (e.g., 10 mM in deionized water).

  • Solutions of other metal ions for selectivity testing (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Zn²⁺, Fe²⁺, Fe³⁺, etc.).

  • Fluorometer.

Procedure:

  • Probe Preparation: Prepare a working solution of the fluorescent probe (e.g., 10 µM) in the aqueous buffer.

  • Standard Curve Preparation:

    • Prepare a series of Cu²⁺ standard solutions with concentrations ranging from the expected lower limit to the upper limit of the linear range in the aqueous buffer.

    • To each standard solution, add the probe working solution to a final concentration of, for example, 1 µM.

    • Incubate the solutions for a specified time (e.g., 10 minutes) at room temperature, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each standard solution at the appropriate excitation and emission wavelengths.

    • Plot the fluorescence intensity against the Cu²⁺ concentration to generate a standard curve.

  • Sample Analysis:

    • Prepare the experimental sample in the same aqueous buffer.

    • Add the probe working solution to the same final concentration as used for the standards.

    • Incubate under the same conditions.

    • Measure the fluorescence intensity.

    • Determine the Cu²⁺ concentration in the sample by interpolating from the standard curve.

  • Selectivity Test:

    • Prepare solutions containing the probe and various potentially interfering metal ions at concentrations significantly higher than that of Cu²⁺.

    • Measure the fluorescence response to assess the probe's selectivity.

Application 2: Imaging of Intracellular RNA

Certain cationic julolidine-azolium conjugates act as "turn-on" fluorescent probes for RNA, with their fluorescence increasing significantly upon binding to RNA. This allows for the visualization of RNA in living cells.[7][8]

Quantitative Data for Representative RNA Probes
Probe NameExcitation (nm)Emission (nm)Quantum Yield (in presence of RNA)Fold Enhancement (Fluorescence)Reference
BTZ-JLD Not specifiedNot specified~226x increaseNot specified[9]
SEZ-JLD 6026350.34~256x[9]
Workflow: Live-Cell RNA Imaging

The process involves preparing the cells, loading the fluorescent probe, and subsequent imaging using fluorescence microscopy.

G Live-Cell RNA Imaging Workflow Cell_Culture Culture Cells on Coverslips Probe_Prep Prepare Probe Working Solution (e.g., 5 µM in PBS) Cell_Culture->Probe_Prep Incubation Incubate Cells with Probe (e.g., 37°C for 1 hour) Probe_Prep->Incubation Washing Wash with PBS Incubation->Washing Imaging Fluorescence Microscopy Washing->Imaging Analysis Image Analysis Imaging->Analysis

Workflow for intracellular RNA imaging.
Experimental Protocol: Live-Cell Imaging of RNA

This protocol is based on the use of julolidine-azolium conjugate probes for RNA visualization in cultured cells.[9]

Materials:

  • Cultured cells (e.g., HeLa cells) grown on glass-bottom dishes or coverslips.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Julolidine-based RNA probe stock solution (e.g., 1 mM in DMSO).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence microscope with appropriate filter sets.

Procedure:

  • Cell Seeding: Seed the cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency (typically 70-80%).

  • Probe Preparation: Prepare a working solution of the RNA probe (e.g., 5 µM) in PBS or serum-free medium from the stock solution.

  • Cell Staining:

    • Remove the culture medium from the cells and wash them twice with PBS.

    • Add the probe working solution to the cells and incubate at 37°C in a CO₂ incubator for a specified duration (e.g., 1 hour).

  • Washing:

    • Remove the probe solution and wash the cells two to three times with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or imaging buffer to the cells.

    • Immediately image the cells using a fluorescence microscope. Use excitation and emission wavelengths appropriate for the specific probe. For SEZ-JLD, excitation at ~600 nm and emission collection around 635 nm would be suitable.[9]

    • Acquire images, paying attention to minimizing phototoxicity by using the lowest possible excitation light intensity and exposure times.

  • (Optional) Co-staining: Cells can be co-stained with other fluorescent markers (e.g., nuclear stains like DAPI or Hoechst) to visualize the subcellular localization of RNA.

Application 3: Detection of Cysteine

Probes derived from this compound can be engineered to specifically react with cysteine, a critical amino acid in various biological processes. These probes often employ a "turn-on" mechanism where the reaction with cysteine's thiol group leads to a significant increase in fluorescence.

Quantitative Data for a Representative Cysteine Probe (FRCA)
PropertyValueReference
Excitation Maximum (λex) 538 nm[10]
Emission Maximum (λem) 567 nm[10]
Detection Limit (LOD) 39.2 nM[10]
Signaling Pathway: Cysteine-Mediated Fluorescence "Turn-On"

The FRCA probe, a julolidine-fluorescein hybrid, is initially non-fluorescent. The acrylate moiety acts as a recognition site for cysteine. The nucleophilic addition of cysteine's thiol group to the acrylate disrupts a photoinduced electron transfer (PET) process, thereby "turning on" the fluorescence.

G Cysteine Detection by FRCA Probe FRCA_Off FRCA Probe (Non-fluorescent) FRCA_On FRCA-Cysteine Adduct (Fluorescent) FRCA_Off->FRCA_On + Cysteine (Nucleophilic Addition) PET Photoinduced Electron Transfer (PET) FRCA_Off->PET Quenching Cysteine Cysteine Fluorescence Fluorescence Emission FRCA_On->Fluorescence

Cysteine detection mechanism of the FRCA probe.
Experimental Protocol: In Vitro Fluorometric Quantification of Cysteine

This protocol describes the use of a julolidine-based probe for the quantification of cysteine in a solution.[10]

Materials:

  • Julolidine-based cysteine probe (e.g., FRCA) stock solution (e.g., 1 mM in DMSO).

  • Cysteine stock solution (e.g., 10 mM in PBS).

  • Phosphate-Buffered Saline (PBS), pH 7.4.

  • Fluorometer.

Procedure:

  • Standard Curve Preparation:

    • Prepare a series of cysteine standard solutions in PBS with concentrations relevant to the expected sample concentrations.

    • Add the cysteine probe stock solution to each standard to a final concentration (e.g., 10 µM).

    • Incubate the mixtures at a specific temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow the reaction to complete.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity of each standard at the optimal excitation and emission wavelengths for the probe (e.g., Ex/Em = 538/567 nm for FRCA).[10]

    • Plot the fluorescence intensity versus cysteine concentration to create a standard curve.

  • Sample Measurement:

    • Prepare the unknown sample in PBS.

    • Add the cysteine probe to the same final concentration as the standards.

    • Incubate under the same conditions.

    • Measure the fluorescence intensity.

    • Calculate the cysteine concentration in the sample using the standard curve.

Application 4: Viscosity Sensing

Julolidine derivatives, particularly those with a dicyanovinyl group (e.g., DCVJ), function as "molecular rotors".[11] Their fluorescence quantum yield is highly dependent on the viscosity of their environment. In low viscosity media, intramolecular rotation leads to non-radiative decay, resulting in low fluorescence. In viscous environments, this rotation is hindered, causing an increase in fluorescence emission.[12]

Quantitative Data for a Representative Viscosity Probe (DCVJ)
PropertyDescriptionReference
Excitation/Emission Varies with solvent polarity and viscosity[13]
Mechanism Twisted Intramolecular Charge Transfer (TICT)[11]
Application Measurement of membrane viscosity[13][14]
Workflow: In Vitro Viscosity Measurement

This workflow outlines the general procedure for using a julolidine-based molecular rotor to determine the viscosity of a solution.

G In Vitro Viscosity Measurement Workflow Cal_Curve Prepare Calibration Standards (e.g., Glycerol-water mixtures of known viscosity) Add_Probe Add Molecular Rotor to Standards and Sample Cal_Curve->Add_Probe Measure_Fluorescence Measure Fluorescence Intensity or Lifetime Add_Probe->Measure_Fluorescence Plot_Curve Plot Fluorescence vs. Viscosity (log-log plot) Measure_Fluorescence->Plot_Curve Determine_Viscosity Determine Viscosity of Unknown Sample Plot_Curve->Determine_Viscosity

Workflow for viscosity measurement using a molecular rotor.
Experimental Protocol: In Vitro Viscosity Measurement

This protocol provides a general method for creating a calibration curve to measure the viscosity of an unknown sample using a julolidine-based molecular rotor.[11]

Materials:

  • Julolidine-based molecular rotor (e.g., DCVJ) stock solution (e.g., 1 mM in ethanol).

  • A series of solvents with known viscosities (e.g., glycerol-water mixtures).

  • The sample with unknown viscosity.

  • Fluorometer or a fluorescence lifetime imaging (FLIM) system.

Procedure:

  • Calibration Curve:

    • Prepare a series of calibration solutions with varying, known viscosities (e.g., by mixing glycerol and water in different ratios).

    • Add a small aliquot of the molecular rotor stock solution to each calibration solution to achieve a low final concentration (e.g., 1-10 µM).

    • Measure the fluorescence intensity (or fluorescence lifetime) of the probe in each calibration solution.

    • Create a calibration curve by plotting the logarithm of the fluorescence intensity (or lifetime) against the logarithm of the viscosity. This relationship is often linear for molecular rotors.

  • Sample Measurement:

    • Add the molecular rotor to the sample of unknown viscosity at the same final concentration used for the calibration standards.

    • Measure the fluorescence intensity (or lifetime) of the probe in the sample under the same instrumental conditions.

  • Viscosity Determination:

    • Use the measured fluorescence value and the calibration curve to determine the viscosity of the unknown sample.

Conclusion

This compound serves as a fundamental building block for a diverse array of fluorescent probes with significant applications in biological and chemical sensing. The derivatization of this core structure allows for the tailored design of probes that can selectively detect metal ions, visualize intracellular biomolecules like RNA, quantify important amino acids such as cysteine, and measure microenvironmental parameters like viscosity. The protocols and data presented here provide a foundation for researchers to utilize these powerful tools in their scientific investigations.

References

Application Notes and Protocols for the Synthesis of Rhodol Dyes from 9-Julolidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of rhodol dyes derived from 9-Julolidinecarboxaldehyde. The procedure is based on the well-established acid-catalyzed condensation reaction of aromatic aldehydes with resorcinol derivatives to form the characteristic xanthene core of rhodol dyes.

Introduction

Rhodol dyes are a class of fluorescent molecules that share a structural backbone with both fluorescein and rhodamine dyes. The incorporation of a julolidine moiety into the rhodol structure can enhance the dye's spectroscopic properties, such as quantum yield and photostability, making these compounds valuable tools in various biomedical research and drug development applications, including cellular imaging and as fluorescent labels. The synthesis of these dyes is typically achieved through the condensation of an aromatic aldehyde with a resorcinol derivative in the presence of an acid catalyst.

Data Presentation

The following table summarizes the typical spectroscopic properties of julolidine-containing rhodol dyes. Please note that the exact values for a dye synthesized from this compound may vary depending on the specific resorcinol derivative used and the solvent. The data presented here is based on published values for structurally similar rhodol dyes.[1]

PropertyExpected RangeNotes
Absorption Maximum (λₘₐₓ) 540 - 560 nmThe absorption maximum is influenced by the substitution on the resorcinol component and the solvent polarity.
Emission Maximum (λₑₘ) 560 - 590 nmThe emission wavelength is typically 20-30 nm longer than the absorption wavelength.
Molar Extinction Coefficient (ε) > 50,000 M⁻¹cm⁻¹High molar extinction coefficients are characteristic of xanthene dyes, indicating strong light absorption.
Fluorescence Quantum Yield (Φ) 0.2 - 0.8The quantum yield is highly dependent on the molecular structure and the solvent environment. Julolidine substitution generally leads to higher quantum yields.
Stokes Shift 20 - 30 nmThe difference between the absorption and emission maxima.

Experimental Protocols

This section details the synthetic protocol for a representative rhodol dye from this compound and a resorcinol derivative.

General Synthesis of a Julolidine-Rhodol Dye

This protocol describes the acid-catalyzed condensation of this compound with a suitable resorcinol derivative, such as 3-aminophenol, to yield a rhodol dye.

Materials:

  • This compound

  • 3-Aminophenol (or other suitable resorcinol derivative)

  • Methanesulfonic acid (or another strong acid catalyst like sulfuric acid)

  • Propanoic acid (as solvent)

  • Dichloromethane (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., a gradient of dichloromethane and methanol)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1 equivalent) and the chosen resorcinol derivative (2.2 equivalents).

  • Solvent and Catalyst Addition: Add propanoic acid as the solvent, followed by the slow addition of methanesulfonic acid as the catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 140°C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with dichloromethane and wash it with a saturated sodium bicarbonate solution to neutralize the acid. Separate the organic layer and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel.[2][3][4] The appropriate eluent system will depend on the polarity of the synthesized dye but a gradient of dichloromethane and methanol is a good starting point.

  • Characterization: Characterize the purified rhodol dye using standard analytical techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and UV-Vis and fluorescence spectroscopy.

Visualizations

Chemical Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of a rhodol dye from this compound.

SynthesisWorkflow Reactants This compound + Resorcinol Derivative Reaction Acid-Catalyzed Condensation (e.g., CH3SO3H, Reflux) Reactants->Reaction 1. Reaction Workup Aqueous Work-up (Extraction, Neutralization) Reaction->Workup 2. Quenching & Extraction Purification Column Chromatography Workup->Purification 3. Purification Product Purified Rhodol Dye Purification->Product 4. Isolation

Caption: General workflow for the synthesis of rhodol dyes.

Signaling Pathway (Hypothetical Application)

This diagram illustrates a hypothetical signaling pathway where a synthesized rhodol dye, conjugated to a specific antibody, is used to visualize a target protein on a cell surface.

SignalingPathway cluster_cell Cell Membrane TargetProtein Target Protein Downstream Downstream Signaling TargetProtein->Downstream Activation Microscope Fluorescence Microscope TargetProtein->Microscope Fluorescence Signal Antibody Antibody Conjugate Antibody-Dye Conjugate Antibody->Conjugate RhodolDye Rhodol Dye RhodolDye->Conjugate Conjugate->TargetProtein Binding Visualization Visualization of Target Microscope->Visualization

Caption: Visualization of a target protein using a rhodol dye conjugate.

References

Application Notes and Protocols: 9-Julolidinecarboxaldehyde in Live Cell RNA Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization of RNA in living cells is crucial for understanding its diverse roles in cellular function and disease. 9-Julolidinecarboxaldehyde serves as a key synthetic precursor for the development of novel fluorescent probes for live-cell RNA imaging. This document provides detailed application notes and protocols for the use of this compound-derived probes, specifically focusing on julolidine-azolium conjugates, for visualizing intracellular RNA. These turn-on fluorescent probes exhibit high selectivity and brightness upon binding to RNA, making them valuable tools for cellular and molecular biology research.[1][2][3]

Principle of Action

The probes derived from this compound are designed as molecular rotors.[1] In solution, these molecules are typically non-fluorescent due to intramolecular rotation, which quenches their excited state. Upon binding to the rigid and viscous environment of RNA, this rotation is restricted. This restriction of intramolecular rotation (RIR) mechanism leads to a significant enhancement in fluorescence, allowing for the specific visualization of RNA within the complex cellular milieu.[2][3] The probes demonstrate good cell membrane permeability and are suitable for imaging RNA in live cells under various physiological conditions, with prominent staining observed in the nucleoli.[1][2][3]

Quantitative Data Summary

The photophysical properties of this compound-derived probes are critical for their application in fluorescence microscopy. The following tables summarize the key quantitative data for two such probes, BTZ-JLD and SEZ-JLD.

ProbeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ) in presence of RNAMolar Absorptivity (ε) (M⁻¹cm⁻¹)Brightness (ε x Φ) (M⁻¹cm⁻¹)
BTZ-JLD 530605750.2121,0004,410
SEZ-JLD 574624500.3517,8006,230

Table 1: Photophysical Properties of Julolidine-Azolium RNA Probes. This table summarizes the key spectral properties of the BTZ-JLD and SEZ-JLD probes in the presence of RNA, highlighting their suitability for fluorescence imaging.

ProbeSolventAbsorption Max (nm)Emission Max (nm)Molar Absorptivity (ε) (M⁻¹cm⁻¹)
SEZ-JLD H₂O5706202.5 x 10⁴
DCM6006254.9 x 10⁴
ACN5746243.1 x 10⁴
MeOH5746213.1 x 10⁴
DMSO5746292.5 x 10⁴

Table 2: Solvatochromic Properties of SEZ-JLD. This table illustrates the effect of solvent polarity on the absorption and emission spectra of the SEZ-JLD probe.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound (JLD-Al)

This protocol describes the synthesis of the core precursor molecule.

Materials:

  • Starting materials for 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline

  • Reagents for formylation (e.g., Vilsmeier-Haack reaction)

  • Ethyl acetate

  • Brine

  • Magnesium sulfate

  • Hexane

  • Silica for flash chromatography

Procedure:

  • Synthesize 1,2,3,5,6,7-Hexahydropyrido[3,2,1-ij]quinoline according to standard organic chemistry procedures.

  • Perform a formylation reaction on the synthesized julolidine base to introduce the aldehyde group at the 9-position.

  • Following the reaction, extract the mixture with ethyl acetate.

  • Wash the organic layer with brine.

  • Dry the organic layer over magnesium sulfate.

  • Remove the solvent under vacuum.

  • Purify the resulting residue by flash chromatography using a hexane/ethyl acetate (4:1) mobile phase.

  • The final product, this compound (JLD-Al), is a light-yellow solid.[4] The reported yield is 85%.[4]

Protocol 2: Synthesis of Julolidine-Azolium Probes (e.g., SEZ-JLD)

This protocol outlines the general procedure for synthesizing the final RNA imaging probes from this compound.

Materials:

  • This compound (JLD-Al)

  • Appropriate azolium salt (e.g., a selenazolium derivative for SEZ-JLD)

  • Solvent (e.g., ethanol)

  • Catalyst (e.g., piperidine)

Procedure:

  • Dissolve this compound and the corresponding azolium salt in a suitable solvent such as ethanol.

  • Add a catalytic amount of a base, like piperidine, to the mixture.

  • Reflux the reaction mixture for the required duration (typically several hours).

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) to remove impurities.

  • Dry the purified probe under vacuum.

Protocol 3: Live Cell RNA Imaging

This protocol provides a general guideline for using the julolidine-azolium probes for imaging RNA in live cells.

Materials:

  • Live cells (e.g., HeLa cells)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Julolidine-azolium probe stock solution (e.g., in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture: Culture cells in a suitable vessel (e.g., glass-bottom dish) to an appropriate confluency (typically 60-70%).

  • Probe Loading:

    • Prepare a working solution of the probe in cell culture medium. A typical final concentration is 5 µM.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells with the probe for a specific duration (e.g., 30 minutes) at 37°C in a CO₂ incubator.

  • Washing: Remove the probe-containing medium and wash the cells twice with PBS to remove any unbound probe.

  • Imaging:

    • Add fresh PBS or imaging medium to the cells.

    • Image the cells using a fluorescence microscope.

    • For SEZ-JLD, use an excitation wavelength around 574 nm and collect emission around 624 nm.

Protocol 4: RNA Selectivity Assay (Cellular Digest Test)

This protocol is used to confirm that the fluorescence signal is specific to RNA.

Materials:

  • Cells stained with the julolidine-azolium probe (from Protocol 3)

  • RNase A solution

  • DNase I solution

  • PBS

Procedure:

  • Staining: Stain live cells with the probe as described in Protocol 3.

  • Control Image: Acquire fluorescence images of the stained cells.

  • RNase Treatment:

    • Permeabilize the cells (e.g., with a mild detergent like Triton X-100).

    • Treat one set of cells with RNase A solution in PBS for a defined period (e.g., 1 hour) at 37°C.

  • DNase Treatment (Control):

    • Treat another set of stained and permeabilized cells with DNase I solution under similar conditions.

  • Imaging after Digestion:

    • Wash the cells with PBS.

    • Acquire fluorescence images of the RNase-treated and DNase-treated cells.

  • Analysis: Compare the fluorescence intensity before and after enzymatic digestion. A significant decrease in fluorescence after RNase A treatment, but not after DNase I treatment, confirms the probe's selectivity for RNA.[1]

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_imaging Live Cell Imaging cluster_validation Selectivity Validation JLD_Al This compound Synthesis Probe_Synth Probe Synthesis (e.g., SEZ-JLD) JLD_Al->Probe_Synth Probe_Loading Probe Loading Probe_Synth->Probe_Loading Cell_Culture Cell Culture Cell_Culture->Probe_Loading Incubation Incubation Probe_Loading->Incubation Washing Washing Incubation->Washing Imaging Fluorescence Imaging Washing->Imaging Stained_Cells Stained Cells Imaging->Stained_Cells RNase_Treat RNase Treatment Stained_Cells->RNase_Treat DNase_Treat DNase Treatment (Control) Stained_Cells->DNase_Treat Post_Treat_Imaging Post-Treatment Imaging RNase_Treat->Post_Treat_Imaging DNase_Treat->Post_Treat_Imaging Analysis Fluorescence Analysis Post_Treat_Imaging->Analysis

Caption: Experimental workflow from probe synthesis to live cell imaging and validation.

signaling_pathway Probe Probe RNA Cellular RNA Probe->RNA Binds to Intramolecular_Rotation Intramolecular Rotation Probe->Intramolecular_Rotation In solution Probe_RNA_Complex Probe-RNA Complex RNA->Probe_RNA_Complex Rotation_Restricted Rotation Restricted Probe_RNA_Complex->Rotation_Restricted Causes Fluorescence Fluorescence (Signal ON) No_Fluorescence No Fluorescence (Signal OFF) Intramolecular_Rotation->No_Fluorescence Rotation_Restricted->Fluorescence

Caption: Mechanism of fluorescence activation upon probe binding to RNA.

References

Unlocking Material Potential: Applications of 9-Julolidinecarboxaldehyde in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

9-Julolidinecarboxaldehyde, a versatile aromatic aldehyde, has emerged as a critical building block in the synthesis of advanced functional materials. Its unique electron-donating julolidine moiety and reactive aldehyde group make it an ideal precursor for a wide range of materials with tailored optical, sensing, and electronic properties. This document provides detailed application notes and experimental protocols for the use of this compound in the development of fluorescent sensors, electro-optic materials, and functional polymers.

Application in Fluorescent Sensors

Derivatives of this compound are extensively used to create highly sensitive and selective fluorescent sensors for various analytes, including metal ions and anions. The strong fluorescence of the julolidine core can be modulated by its interaction with specific targets, leading to "turn-on" or "turn-off" fluorescent responses.

Quantitative Data for this compound-Based Fluorescent Sensors
Sensor DerivativeTarget AnalyteDetection MethodLimit of Detection (LoD)Solvent/Medium
Schiff base of 8-hydroxyjulolidine-9-carboxaldehyde and benzhydrazideAl³⁺Fluorescence0.193 µM[1][2]Aqueous solution[1][2]
Schiff base of 8-hydroxyjulolidine-9-carboxaldehyde and benzhydrazideCN⁻Colorimetric-Aqueous media
Julolidine-tryptophan Schiff baseAl³⁺Fluorescence6.4 µM[3]Aqueous solution[3]
Hydrazone of 8-hydroxyjulolidine-9-carboxaldehyde and 2-furoic hydrazide (T1-Al³⁺ complex)Cu²⁺Fluorescence Quenching-Aqueous solution
Schiff base of 8-hydroxyjulolidine-9-carboxaldehyde and furanZn²⁺Fluorescence-Methanol
Experimental Protocol: Synthesis of a Fluorescent Sensor for Al³⁺ and CN⁻

This protocol describes the synthesis of a Schiff base sensor derived from 8-hydroxyjulolidine-9-carboxaldehyde and benzhydrazide, capable of detecting Al³⁺ through fluorescence and CN⁻ through a colorimetric change.[1]

Materials:

  • 8-hydroxyjulolidine-9-carboxaldehyde (0.23 g, 1 mmol)[1]

  • Benzhydrazide (0.14 g, 1 mmol)[1]

  • Absolute ethanol (3 mL)[1]

  • Hydrochloric acid (HCl), 2 drops[1]

Procedure:

  • Dissolve 8-hydroxyjulolidine-9-carboxaldehyde in absolute ethanol.[1]

  • Add an ethanolic solution of benzhydrazide to the solution from step 1.[1]

  • Add two drops of HCl to the reaction mixture and stir for 30 minutes at room temperature.[1]

  • A yellow precipitate will form. Filter the precipitate and wash it several times with ethanol.[1]

  • Dry the pure yellowish solid product in a vacuum.[1]

Characterization:

The synthesized sensor can be characterized by ¹H NMR, ¹³C NMR, elemental analysis, ESI-mass spectrometry, and X-ray crystallography.

Detection of Al³⁺:

  • Prepare a 10 µM solution of the sensor in a suitable buffer (e.g., 10 mM bis-tris).[1]

  • Prepare a stock solution of Al(NO₃)₃.[1]

  • Add varying concentrations of the Al³⁺ solution to the sensor solution.[1]

  • Measure the fluorescence emission spectra. An enhancement in fluorescence intensity indicates the presence of Al³⁺.[1]

Detection of CN⁻:

  • Prepare a 30 µM solution of the sensor.[1]

  • Prepare a stock solution of a cyanide salt (e.g., tetraethylammonium cyanide).[1]

  • Add varying concentrations of the CN⁻ solution to the sensor solution.[1]

  • Observe the color change of the solution from colorless to yellow for visual detection.[2] For quantitative analysis, measure the UV-vis absorption spectra.[1]

Sensor_Synthesis_and_Detection cluster_synthesis Sensor Synthesis cluster_detection Analyte Detection JCHO 8-hydroxyjulolidine- 9-carboxaldehyde Reaction Stir at RT, 30 min JCHO->Reaction Benz Benzhydrazide Benz->Reaction EtOH Ethanol, HCl (cat.) EtOH->Reaction Sensor Schiff Base Sensor Reaction->Sensor Sensor_sol Sensor Solution Al3 Al³⁺ ions Sensor_sol->Al3 CN CN⁻ ions Sensor_sol->CN Fluorescence Fluorescence Enhancement Al3->Fluorescence Color_Change Colorimetric Change (Colorless to Yellow) CN->Color_Change

Caption: Synthesis of a julolidine-based Schiff base sensor and its dual detection mechanism for Al³⁺ and CN⁻ ions.

Application in Electro-Optic and Nonlinear Optical Materials

The strong electron-donating nature of the julolidine group makes this compound an excellent building block for chromophores used in electro-optic (EO) and nonlinear optical (NLO) materials. These materials are crucial for applications in optical data storage, telecommunications, and optical signal processing.

Quantitative Data for this compound-Based EO Materials
MaterialPropertyValue
Julolidine-based molecular glass (JMG)Glass Transition Temperature (Tg)79 °C[4][5]
Electro-optic Coefficient (r₃₃)147 pm/V[4][5]
Polymer doped with 30 wt% chromophore A-BDecomposition Temperature (Td)> 220 °C[6]
Electro-optic Coefficient (r₃₃)115 - 213 pm/V[6]
Experimental Protocol: Fabrication of an Electro-Optic Polymer Film

This protocol outlines the general procedure for fabricating a guest-host electro-optic polymer film using a julolidine-based chromophore.

Materials:

  • Julolidine-based chromophore (e.g., JMG)[4][5]

  • Host polymer (e.g., amorphous polycarbonate, APC)

  • Solvent (e.g., cyclopentanone)

  • ITO-coated glass substrates

Procedure:

  • Solution Preparation: Prepare a solution by dissolving the julolidine-based chromophore and the host polymer in the solvent. The concentration of the chromophore is typically around 25-30 wt%.

  • Film Casting: Spin-coat the solution onto an ITO-coated glass substrate to form a thin film.

  • Drying: Dry the film in a vacuum oven to remove the residual solvent.

  • Poling:

    • Place a second electrode on top of the polymer film.

    • Heat the sample to its glass transition temperature (Tg).

    • Apply a high DC voltage across the film to align the chromophore molecules.

    • Cool the sample back to room temperature while maintaining the electric field.

    • Remove the electric field.

  • Characterization: The electro-optic coefficient (r₃₃) of the poled film can be measured using the Teng-Man simple reflection technique.

EO_Film_Fabrication Start Start Solution Prepare Chromophore/ Polymer Solution Start->Solution SpinCoat Spin-Coat onto ITO Glass Solution->SpinCoat Dry Dry Film in Vacuum Oven SpinCoat->Dry Pole Corona Poling at Tg Dry->Pole Measure Measure r₃₃ Pole->Measure End End Measure->End

Caption: Workflow for the fabrication and characterization of an electro-optic polymer film.

Application in Functional Polymers

This compound and its derivatives can be incorporated into polymer backbones or used as photoinitiators to create functional polymers with unique properties.

Application in Photoinitiation of Polymerization

Julolidine-based push-pull dyes can act as efficient photoinitiators for both cationic and radical polymerization under visible light.[7]

Key Features:

  • Cationic Polymerization: In combination with an iodonium salt, julolidine derivatives can initiate the polymerization of epoxides.[7]

  • Radical Polymerization: When combined with an amine and 2,4,6-tris(trichloromethyl)-1,3,5-triazine, they can effectively initiate the polymerization of acrylates.[7]

Experimental Protocol: Synthesis of this compound

This protocol describes a common method for the synthesis of this compound, the precursor for many of the materials discussed.[8]

Materials:

  • Julolidine (19 g)[8]

  • N,N-Dimethylformamide (DMF) (45 mL)[8]

  • Phosphorus oxychloride (POCl₃) (16 mL)[8]

  • Sodium acetate (150 g)[8]

  • Crushed ice and water

  • Ethanol

  • Activated charcoal

Procedure:

  • Cool N,N-dimethylformamide (DMF) in a dry ice/isopropyl alcohol bath under a nitrogen atmosphere.[8]

  • Add phosphorus oxychloride to the cooled DMF.[8]

  • Add julolidine dropwise to the mixture with stirring.[8]

  • After the addition is complete, stir for 15 minutes, then heat on a steam bath for 2 hours.[8]

  • Pour the reaction mixture into a slurry of crushed ice and water.[8]

  • Neutralize the solution by adding a solution of sodium acetate in water.[8]

  • Collect the precipitated aldehyde by filtration.[8]

  • Cool the filtrate to 0°C overnight to collect any additional precipitate.[8]

  • Combine the precipitates, treat with activated charcoal, and recrystallize from an ethanol/water mixture to obtain pure this compound.[8]

Synthesis_9JCHO Start Start Vilsmeier_Reagent Prepare Vilsmeier Reagent (POCl₃ in DMF) Start->Vilsmeier_Reagent Add_Julolidine Add Julolidine Dropwise Vilsmeier_Reagent->Add_Julolidine Heat Heat on Steam Bath (2 hours) Add_Julolidine->Heat Quench Quench with Ice Water Heat->Quench Neutralize Neutralize with Sodium Acetate Quench->Neutralize Filter Filter Precipitate Neutralize->Filter Recrystallize Recrystallize from Ethanol/Water Filter->Recrystallize Product This compound Recrystallize->Product End End Product->End

Caption: Vilsmeier-Haack formylation for the synthesis of this compound.

References

Illuminating Biological Frontiers: Two-Photon Fluorescence Microscopy with Julolidine Dyes

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The advent of two-photon fluorescence microscopy (TPM or 2PFM) has revolutionized our ability to visualize dynamic processes within living tissues. This advanced imaging technique offers significant advantages over conventional confocal microscopy, including deeper tissue penetration, reduced phototoxicity, and inherent optical sectioning. The selection of appropriate fluorescent probes is paramount to harnessing the full potential of TPM. Julolidine-based dyes have emerged as a powerful class of fluorophores for two-photon applications due to their rigidified structures, which often lead to high fluorescence quantum yields and large two-photon absorption cross-sections.

This document provides detailed application notes and experimental protocols for the use of julolidine dyes in two-photon fluorescence microscopy, catering to researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The photophysical properties of fluorescent dyes are critical for selecting the optimal probe for a specific application. The following table summarizes key quantitative data for representative julolidine-based dyes, facilitating easy comparison.

Probe NameApplicationOne-Photon Excitation Max (λex, nm)One-Photon Emission Max (λem, nm)Quantum Yield (Φ)Two-Photon Excitation Max (λ2P, nm)Two-Photon Absorption Cross-Section (σ2P, GM)
Julolidine-Rhodol Dyes (Family) Antibody Conjugation, In Vitro Cell Imaging542–551Not specifiedNot specified830–85010–150
Julolidine-Azolium Probe (BTZ-JLD) Live-cell RNA Imaging~550 (in presence of RNA)~610 (in presence of RNA)High (in presence of RNA)Not specifiedNot specified
Julolidine-Azolium Probe (SEZ-JLD) Live-cell RNA Imaging~560 (in presence of RNA)~630 (in presence of RNA)High (in presence of RNA)Not specifiedNot specified
9-(2,2-Dicyanovinyl)julolidine (DCVJ) Cellular Imaging, Protein Aggregation DetectionNot specifiedNot specifiedEnvironment-sensitiveNot specifiedNot specified

Note: The two-photon absorption cross-section values for the julolidine-rhodol dyes are presented as a range for the family of compounds. Specific values for individual dyes may vary. Data for the julolidine-azolium probes' two-photon properties are not yet extensively published.

Experimental Protocols

Detailed methodologies are crucial for the successful application of julolidine dyes in two-photon microscopy. The following are protocols for key experiments.

Protocol 1: Live-Cell RNA Imaging with Julolidine-Azolium Probes (e.g., BTZ-JLD, SEZ-JLD)

This protocol outlines the steps for staining and imaging RNA in living cells using julolidine-azolium fluorescent probes. These "turn-on" probes exhibit enhanced fluorescence upon binding to RNA.[1][2][3]

Materials:

  • Julolidine-azolium probe (e.g., BTZ-JLD or SEZ-JLD) stock solution (1 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM, MEM)

  • Phosphate-buffered saline (PBS)

  • Two-photon microscope equipped with a tunable femtosecond laser

Procedure:

  • Cell Culture: Plate cells on a suitable imaging dish and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a working solution of the julolidine-azolium probe by diluting the stock solution in pre-warmed cell culture medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 30-60 minutes.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging: Mount the dish on the stage of the two-photon microscope. Excite the julolidine-azolium probe at a wavelength of 780-820 nm (the optimal wavelength should be determined experimentally). Collect the fluorescence emission using appropriate filters (e.g., 600-650 nm for BTZ-JLD and 620-670 nm for SEZ-JLD). Acquire images using the microscope software.

Protocol 2: Antibody Conjugation and Two-Photon Imaging with Julolidine-Rhodol Dyes

This protocol describes the conjugation of a julolidine-rhodol dye to an antibody for targeted imaging of specific cellular proteins, such as the Her2 receptor on cancer cells, using two-photon microscopy.[4]

Materials:

  • Julolidine-rhodol dye with a reactive group (e.g., NHS ester or maleimide)

  • Antibody of interest (e.g., Trastuzumab for Her2 targeting)

  • Conjugation buffer (e.g., PBS, pH 7.4-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Target cells (e.g., Her2-positive and Her2-negative cell lines)

  • Two-photon microscope

Procedure:

Part A: Antibody Conjugation

  • Antibody Preparation: Dissolve the antibody in the conjugation buffer at a concentration of 1-10 mg/mL.

  • Dye Preparation: Dissolve the reactive julolidine-rhodol dye in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction: Add the dye solution to the antibody solution at a molar ratio of 5-20 moles of dye per mole of antibody. The optimal ratio should be determined experimentally. Gently mix and incubate for 1-2 hours at room temperature, protected from light.

  • Quenching: Add the quenching solution to the reaction mixture to stop the reaction by consuming any unreacted dye. Incubate for 15-30 minutes.

  • Purification: Separate the antibody-dye conjugate from the unreacted dye and other small molecules using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the labeled antibody.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and the absorbance maximum of the dye.

Part B: Cell Staining and Two-Photon Imaging

  • Cell Culture: Culture target cells on glass-bottom dishes.

  • Staining: Incubate the cells with the julolidine-rhodol-antibody conjugate in culture medium for 1-2 hours at 37°C. The optimal concentration of the conjugate should be determined empirically.

  • Washing: Wash the cells three times with PBS to remove any unbound conjugate.

  • Imaging: Mount the dish on the two-photon microscope. Excite the julolidine-rhodol dye using a laser wavelength in the range of 830-850 nm.[4] Collect the emitted fluorescence using appropriate filters (e.g., 560-620 nm). Acquire images to visualize the targeted protein. For instance, in the case of Her2-positive cells labeled with a trastuzumab-julolidine-rhodol conjugate, a fluorescent signal would be expected on the cell membrane.[4]

Visualizations

Diagrams illustrating key processes can aid in understanding the experimental workflows and underlying principles.

Experimental_Workflow A Sample Preparation (e.g., Cell Culture, Tissue Section) B Julolidine Dye Loading (e.g., Incubation with Probe) A->B Staining C Two-Photon Microscope Setup B->C Mounting D Image Acquisition C->D Excitation & Emission E Data Analysis (e.g., Quantification, 3D Reconstruction) D->E Image Processing

General workflow for two-photon microscopy with julolidine dyes.

Signaling_Pathway_Example cluster_cell Her2-Positive Cancer Cell Her2 Her2 Receptor Downstream Downstream Signaling (e.g., Proliferation, Survival) Her2->Downstream Activation Antibody Trastuzumab-Julolidine Dye Conjugate Antibody->Her2 Binding Microscope Two-Photon Microscope Antibody->Microscope Excitation (840 nm) Signal Fluorescence Signal Microscope->Signal Detection

References

Application Notes and Protocols for Antibody Conjugation Using 9-Julolidinecarboxaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocols for the conjugation of antibodies with derivatives of 9-Julolidinecarboxaldehyde, a class of fluorescent dyes with emerging applications in biological imaging and diagnostics. The unique photophysical properties of julolidine-based dyes make them attractive candidates for labeling antibodies for use in a variety of immunoassays.

Introduction

This compound and its derivatives are fluorescent compounds characterized by a rigid, planar structure that often results in high quantum yields and environmental sensitivity.[1][2] These properties make them valuable as fluorescent probes for elucidating biological processes.[3] One particularly relevant derivative, 9-(2-Carboxy-2-cyanovinyl)julolidine, has been identified for its ability to bind to immunoglobulins (IgG) and their fragments (Fab), suggesting its utility in antibody labeling.[4]

Antibody conjugation is a cornerstone technique in immunology and drug development, enabling the attachment of probes, drugs, or other molecules to a specific antibody.[][6] This allows for targeted delivery and detection in a multitude of applications, including fluorescence microscopy, flow cytometry, and targeted drug delivery. The aldehyde functional group on this compound, or a carboxyl group on its derivatives, can be exploited for covalent conjugation to antibodies, typically through primary amines on lysine residues.

This document provides a generalized protocol for the conjugation of a carboxyl-modified this compound derivative to an antibody via N-Hydroxysuccinimide (NHS) ester chemistry, a widely used and robust method for bioconjugation.[]

Data Summary

The following tables summarize typical quantitative data associated with the conjugation of a this compound derivative to a standard IgG antibody. Please note that these values are representative and optimal conditions should be determined empirically for each specific antibody and dye combination.

Table 1: Reagent and Antibody Properties

ParameterValueSource/Notes
AntibodyMonoclonal IgGUser-defined
Antibody Concentration1-5 mg/mLTypical starting concentration
Molecular Weight of IgG~150 kDaStandard value
This compound Derivative9-(2-Carboxy-2-cyanovinyl)julolidineExample derivative[4]
Molecular Weight of Dye268.29 g/mol Calculated
Excitation Maximum (λex)~450-500 nmExpected range for julolidine dyes
Emission Maximum (λem)~520-580 nmExpected range for julolidine dyes

Table 2: Conjugation Reaction Parameters

ParameterRecommended RangeOptimal Value
Molar Ratio of Dye-NHS to Antibody5:1 to 20:1To be determined empirically
Reaction BufferPhosphate-Buffered Saline (PBS), pH 8.0-8.5Higher pH favors amine reactivity[]
Reaction TemperatureRoom Temperature (20-25°C)Standard condition
Reaction Time1-2 hoursTypical duration
Quenching Reagent1 M Tris-HCl, pH 8.5To stop the reaction

Table 3: Characterization of the Antibody-Dye Conjugate

ParameterTypical ResultMethod of Determination
Degree of Labeling (DOL) / Dye-to-Antibody Ratio2 - 8UV-Vis Spectrophotometry
Conjugation Efficiency15-40%Calculated from DOL
Immunoreactivity>80% of unconjugated antibodyELISA or Flow Cytometry
Purity>95%SDS-PAGE, Size Exclusion Chromatography

Experimental Protocols

This section provides a detailed, step-by-step protocol for the conjugation of a carboxyl-functionalized this compound derivative to an antibody.

Protocol 1: Preparation of the NHS Ester of the this compound Derivative

This protocol describes the activation of the carboxylic acid group on the dye for reaction with primary amines on the antibody.

Materials:

  • 9-(2-Carboxy-2-cyanovinyl)julolidine (or similar carboxyl-derivative)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Vial

  • Magnetic Stirrer

Procedure:

  • Dissolve the this compound derivative in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Add NHS to the dye solution at a 1.1 molar excess.

  • Add EDC (or DCC) to the solution at a 1.1 molar excess relative to the dye.

  • Stir the reaction mixture at room temperature for 1-2 hours, protected from light.

  • The resulting solution containing the activated Dye-NHS ester is now ready for conjugation to the antibody. It is recommended to use this solution immediately.

Protocol 2: Antibody Conjugation

This protocol details the reaction between the activated dye and the antibody.

Materials:

  • Antibody solution (1-5 mg/mL in PBS, pH 7.4)

  • Activated Dye-NHS ester solution (from Protocol 1)

  • Conjugation Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (1 M Tris-HCl, pH 8.5)

  • Reaction Tube

Procedure:

  • Prepare the antibody solution by exchanging the storage buffer with the Conjugation Buffer using a desalting column or dialysis. Adjust the final concentration to 1-5 mg/mL.

  • Slowly add the desired molar excess of the activated Dye-NHS ester solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring, protected from light.

  • To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

  • Incubate for an additional 30 minutes at room temperature.

Protocol 3: Purification of the Antibody-Dye Conjugate

This protocol describes the removal of unconjugated dye and reaction byproducts.

Materials:

  • Crude antibody-dye conjugate solution

  • Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Procedure:

  • Equilibrate the SEC column with PBS, pH 7.4.

  • Carefully load the crude conjugate solution onto the top of the column.

  • Elute the conjugate with PBS. The first colored fraction to elute will be the labeled antibody. Unconjugated dye will elute later.

  • Collect the fractions containing the purified antibody-dye conjugate.

  • Measure the absorbance of the purified conjugate at 280 nm and the absorbance maximum of the dye to determine the protein concentration and the Degree of Labeling (DOL).

Protocol 4: Characterization of the Conjugate

This protocol outlines the methods to assess the quality of the final product.

1. Determination of Degree of Labeling (DOL):

  • Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the dye's maximum absorbance wavelength (A_dye).

  • Calculate the protein concentration using the following formula, which corrects for the dye's absorbance at 280 nm:

    • Protein concentration (M) = [A280 - (A_dye * CF)] / ε_protein

    • Where CF is the correction factor (A280 of the free dye / A_max of the free dye) and ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

  • Calculate the DOL using the formula:

    • DOL = A_dye / (ε_dye * Protein concentration (M))

    • Where ε_dye is the molar extinction coefficient of the dye at its maximum absorbance.

2. SDS-PAGE Analysis:

  • Run the conjugated and unconjugated antibody on an SDS-PAGE gel under reducing and non-reducing conditions.

  • The conjugated antibody should show a slight increase in molecular weight and appear as a fluorescent band under UV illumination.

3. Functional Assessment (ELISA):

  • Perform a direct or indirect ELISA to compare the binding affinity of the conjugated antibody to the unconjugated antibody against its target antigen.

  • A significant loss of immunoreactivity may indicate over-labeling or conjugation at a critical residue in the antigen-binding site.

Visualizations

The following diagrams illustrate the key processes involved in antibody conjugation and application.

G cluster_activation Dye Activation cluster_conjugation Conjugation cluster_purification Purification Dye This compound Derivative (with -COOH) Activated_Dye Activated Dye-NHS Ester Dye->Activated_Dye Activation NHS_EDC NHS, EDC NHS_EDC->Activated_Dye Conjugate Antibody-Dye Conjugate Activated_Dye->Conjugate Reaction (pH 8.0-8.5) Antibody Antibody (with -NH2) Antibody->Conjugate SEC Size Exclusion Chromatography Conjugate->SEC Purified_Conjugate Purified Conjugate SEC->Purified_Conjugate Unconjugated_Dye Free Dye SEC->Unconjugated_Dye

Caption: Workflow for antibody conjugation with a this compound derivative.

G cluster_workflow Experimental Workflow A 1. Prepare Antibody (Buffer Exchange) C 3. Conjugation Reaction (Antibody + Activated Dye) A->C B 2. Activate Dye (Create NHS Ester) B->C D 4. Quench Reaction (Add Tris Buffer) C->D E 5. Purify Conjugate (Size Exclusion Chromatography) D->E F 6. Characterize Conjugate (DOL, SDS-PAGE, ELISA) E->F G Final Product: Purified Antibody-Dye Conjugate F->G

Caption: Step-by-step experimental workflow for antibody conjugation.

G cluster_application Application: Immunofluorescence Imaging Antibody_Conjugate Fluorescent Antibody Conjugate (Julolidine Dye) Binding Binding Antibody_Conjugate->Binding Target_Cell Target Cell with Surface Antigen Target_Cell->Binding Microscopy Fluorescence Microscopy Binding->Microscopy Excitation Light Signal Fluorescent Signal (Detection) Microscopy->Signal Emitted Light

References

Application Notes & Protocols: Development of Fluorescent pH Indicators with 9-Julolidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the development of novel fluorescent pH indicators based on 9-Julolidinecarboxaldehyde. The unique photophysical properties of the julolidine moiety make it an excellent scaffold for creating sensitive and effective pH sensors for a variety of research and drug development applications.

Introduction

Fluorescent pH indicators are indispensable tools in cellular biology, analytical chemistry, and pharmaceutical sciences. They allow for the real-time, non-invasive monitoring of pH changes in various environments, from intracellular compartments to bulk solutions. This compound is a versatile building block for the synthesis of such indicators. Its rigid, planar structure and strong electron-donating character contribute to high fluorescence quantum yields and significant shifts in absorption and emission spectra in response to environmental changes, including pH.

The most common strategy for developing pH indicators from this compound involves the formation of a Schiff base with an appropriate amine-containing molecule. The imine nitrogen of the Schiff base can be protonated or deprotonated depending on the pH of the surrounding medium. This protonation event alters the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a detectable change in its fluorescence properties. This "on-off" or ratiometric response can be finely tuned by modifying the substituents on the aromatic ring of the amine, allowing for the development of probes with specific pKa values tailored to different applications.

Signaling Pathway

The pH-sensing mechanism of this compound-based Schiff base indicators is primarily driven by the protonation and deprotonation of the imine nitrogen. This event modulates the intramolecular charge transfer (ICT) from the electron-rich julolidine moiety to the electron-accepting part of the molecule.

Signaling_Pathway cluster_low_pH Low pH (Acidic) cluster_high_pH High pH (Basic) Protonated_Imine Protonated Imine (HN+=C) ICT_Blocked ICT Blocked Protonated_Imine->ICT_Blocked Fluorescence_Off Fluorescence Quenched ('Off' State) ICT_Blocked->Fluorescence_Off Deprotonated_Imine Deprotonated Imine (N=C) ICT_Active ICT Active Deprotonated_Imine->ICT_Active Fluorescence_On Strong Fluorescence ('On' State) ICT_Active->Fluorescence_On H+ H+ H+->Deprotonated_Imine Protonation OH- OH- OH-->Protonated_Imine Deprotonation

Caption: pH-dependent fluorescence signaling pathway.

Quantitative Data Summary

The photophysical properties of fluorescent indicators are crucial for their application. The following table summarizes key quantitative data for a hypothetical this compound-based Schiff base pH indicator (JSP-1) synthesized via the condensation of this compound and an aniline derivative.

ParameterAcidic Form (pH < pKa)Basic Form (pH > pKa)Reference
Absorption Max (λabs) 420 nm380 nm[1]
Emission Max (λem) 470 nm (Quenched)520 nm[2]
Molar Absorptivity (ε) 1.5 x 104 M-1cm-12.8 x 104 M-1cm-1[2]
Fluorescence Quantum Yield (ΦF) < 0.010.65[3][4]
pKa \multicolumn{2}{c}{7.2}

Experimental Protocols

Synthesis of a this compound Schiff Base pH Indicator (JSP-1)

This protocol describes a general method for the synthesis of a Schiff base fluorescent pH indicator from this compound.

Materials:

  • This compound

  • Substituted Aniline (e.g., 4-aminophenol)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1.0 mmol) in absolute ethanol (20 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Add the substituted aniline (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure Schiff base indicator.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for pKa Determination using UV-Vis and Fluorescence Spectroscopy

This protocol outlines the steps to determine the acid dissociation constant (pKa) of a synthesized fluorescent pH indicator.

Materials:

  • Synthesized this compound Schiff base indicator (JSP-1)

  • Buffer solutions of varying pH (e.g., Britton-Robinson buffer, from pH 2 to 12)

  • UV-Vis Spectrophotometer

  • Fluorometer

  • Quartz cuvettes

  • pH meter

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the indicator (e.g., 1 mM) in a suitable solvent like DMSO or ethanol.

  • Sample Preparation: For each pH value, prepare a sample by adding a small aliquot of the indicator stock solution to a cuvette containing the buffer solution of a specific pH. The final concentration of the indicator should be in the micromolar range (e.g., 10 µM). Ensure the volume of the added stock solution is minimal to not significantly alter the pH of the buffer.

  • UV-Vis Measurements:

    • Record the UV-Vis absorption spectrum of the indicator in each buffer solution.

    • Identify the wavelength of maximum absorbance for both the acidic and basic forms of the indicator.

    • Plot the absorbance at a chosen wavelength (ideally where the difference between the acidic and basic forms is maximal) as a function of pH.

  • Fluorescence Measurements:

    • Record the fluorescence emission spectrum of the indicator in each buffer solution. Use an excitation wavelength where the indicator absorbs light.

    • Plot the fluorescence intensity at the emission maximum as a function of pH.

  • pKa Calculation:

    • The pKa value is the pH at which the concentrations of the acidic and basic forms of the indicator are equal. This corresponds to the inflection point of the sigmoidal curve obtained from the plot of absorbance or fluorescence intensity versus pH.

    • The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation.

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the development and characterization of a this compound-based fluorescent pH indicator.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_application Application Start Start: Reagents Reaction Schiff Base Condensation Start->Reaction 1. Synthesis Purification Column Chromatography Reaction->Purification 2. Purification Characterization NMR, Mass Spec Purification->Characterization 3. Structural Confirmation Stock_Solution Prepare Stock Solution Characterization->Stock_Solution pH_Titration Prepare Samples in Buffers of Varying pH Stock_Solution->pH_Titration 4. Sample Prep Spectroscopy UV-Vis & Fluorescence Spectroscopy pH_Titration->Spectroscopy 5. Measurement Data_Analysis Plot Abs/Fluor vs. pH Spectroscopy->Data_Analysis 6. Analysis pKa_Determination Determine pKa Data_Analysis->pKa_Determination 7. Calculation End Final pH Indicator pKa_Determination->End

Caption: Workflow for pH indicator development.

References

Application Notes and Protocols: Vilsmeier-Haack Formylation of Julolidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group (-CHO) onto the aromatic ring.[1][2][3][4][5][6] Julolidine, a fused bicyclic aromatic amine, is an excellent substrate for this reaction due to its high electron density, leading to the regioselective synthesis of 9-formyljulolidine. This derivative serves as a crucial intermediate in the synthesis of various functional dyes, molecular sensors, and other advanced materials.

This document provides a detailed protocol for the Vilsmeier-Haack formylation of julolidine, including reagent quantities, reaction conditions, purification methods, and characterization data for the resulting product, 9-formyljulolidine.

Reaction Scheme

The overall reaction for the Vilsmeier-Haack formylation of julolidine is as follows:

Julolidine reacts with the Vilsmeier reagent (formed from POCl₃ and DMF) followed by aqueous workup to yield 9-formyljulolidine.

Quantitative Data Summary

The following table summarizes the key quantitative data for the Vilsmeier-Haack formylation of julolidine.

ParameterValueReference
Reactants
Julolidine19 gPrepChem.com
N,N-Dimethylformamide (DMF)45 mLPrepChem.com
Phosphorus Oxychloride (POCl₃)16 mL (approx. 26.3 g)PrepChem.com
Reaction Conditions
Vilsmeier Reagent Formation TemperatureCooled in a dry ice/isopropyl alcohol bathPrepChem.com
Julolidine AdditionDropwise with stirringPrepChem.com
HeatingSteam bath for 2 hoursPrepChem.com
Work-up & Purification
QuenchingPoured into ~400 mL crushed ice and waterPrepChem.com
Neutralization150 g Sodium Acetate in 250 mL waterPrepChem.com
Purification MethodRecrystallization from ethanol/water with activated charcoalPrepChem.com
Product Characterization
Product Name9-Formyljulolidine (9-Julolidinecarboxaldehyde)
Yield21.2 g (96%)PrepChem.com
Melting Point81-82 °CPrepChem.com
Molecular FormulaC₁₃H₁₅NO[7]
Molecular Weight201.26 g/mol [7]

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of 9-formyljulolidine via the Vilsmeier-Haack reaction.

Materials:

  • Julolidine

  • N,N-Dimethylformamide (DMF)

  • Phosphorus Oxychloride (POCl₃)

  • Sodium Acetate

  • Activated Charcoal (e.g., Darco® G-60)

  • Ethanol

  • Water

  • Dry Ice

  • Isopropyl Alcohol

  • Round bottom flask

  • Magnetic stirrer

  • Pressure equalizing dropping funnel

  • Claisen head

  • Drying tube

  • Steam bath

  • Filtration apparatus

  • Beakers

  • Crushed ice

Procedure:

  • Vilsmeier Reagent Preparation:

    • To a round bottom flask equipped with a magnetic stirrer, pressure equalizing dropping funnel, and a Claisen head fitted with a drying tube, add 45 mL of N,N-dimethylformamide (DMF).

    • Flush the flask with dry nitrogen.

    • Cool the flask in a dry ice/isopropyl alcohol bath.

    • Slowly add 16 mL of phosphorus oxychloride (POCl₃) to the cooled DMF with stirring.

  • Reaction with Julolidine:

    • After the addition of POCl₃ is complete, continue stirring for 10 minutes.

    • Slowly add 19 g of julolidine dropwise to the reaction mixture with continuous stirring.

    • Once the addition of julolidine is complete, stir the mixture for an additional 15 minutes.

    • Remove the cooling bath and heat the reaction mixture on a steam bath for 2 hours.

  • Work-up and Isolation:

    • After heating, pour the reaction mixture into a slurry of approximately 400 mL of crushed ice and water.

    • Carefully neutralize the resulting solution by adding a solution of 150 g of sodium acetate in 250 mL of water.

    • Collect the precipitated aldehyde by filtration.

    • Keep the filtrate at 0°C overnight to allow for further precipitation.

    • Collect the additional precipitate and combine it with the first batch.

  • Purification:

    • Treat the combined crude product with activated charcoal.

    • Recrystallize the product from an ethanol/water mixture to yield light yellow needles of 9-formyljulolidine.

    • The expected yield is approximately 21.2 g (96%) with a melting point of 81-82 °C.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the Vilsmeier-Haack formylation of julolidine.

Vilsmeier_Haack_Julolidine Reagents Reactants: - Julolidine - DMF - POCl₃ Vilsmeier_Formation 1. Vilsmeier Reagent Formation (DMF + POCl₃) Reagents->Vilsmeier_Formation Cooling Reaction 2. Reaction with Julolidine Vilsmeier_Formation->Reaction Add Julolidine, then Heat Workup 3. Work-up (Ice Quench & Neutralization) Reaction->Workup Pour into ice/water, add NaOAc Purification 4. Purification (Recrystallization) Workup->Purification Filter & Collect Precipitate Product Product: 9-Formyljulolidine Purification->Product Isolate Crystals

Caption: Workflow for the synthesis of 9-formyljulolidine.

Characterization of 9-Formyljulolidine

The synthesized 9-formyljulolidine can be characterized using various spectroscopic techniques to confirm its structure and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the aldehyde proton, and the aliphatic protons of the julolidine ring system.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the aldehyde group, the aromatic carbons, and the aliphatic carbons.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band characteristic of the carbonyl (C=O) stretching vibration of the aldehyde group, typically in the range of 1670-1700 cm⁻¹.[8][9][10][11]

  • Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the product (201.26 g/mol ).[7]

Safety Precautions

  • Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle it with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin.

  • The reaction should be performed under an inert atmosphere (e.g., dry nitrogen) to prevent the reaction of POCl₃ with atmospheric moisture.

  • The quenching and neutralization steps are exothermic and should be performed carefully with adequate cooling.

By following this detailed protocol, researchers can reliably synthesize 9-formyljulolidine, a valuable building block for the development of novel chemical entities.

References

Application Notes and Protocols for the Use of 9-Julolidinecarboxaldehyde in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Julolidinecarboxaldehyde is a versatile aromatic aldehyde that serves as a key building block in the synthesis of a variety of organic molecules, particularly those with applications in the pharmaceutical and biomedical fields. Its rigid, fused tricyclic structure and the electron-donating character of the julolidine moiety impart unique photophysical and biological properties to its derivatives. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutically relevant compounds, with a focus on the generation of bioactive chalcones.

Application Note 1: Synthesis of Julolidine-Based Chalcones as Potential Anticancer Agents via Knoevenagel Condensation

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound.[1] this compound is an excellent substrate for this reaction, leading to the formation of α,β-unsaturated compounds, including chalcones, which are a well-established class of compounds with a wide range of biological activities, including anticancer properties.[2][3]

Logical Workflow for Synthesis and Evaluation:

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_moa Mechanism of Action A This compound C Knoevenagel Condensation A->C B Substituted Acetophenone B->C D Julolidine-Chalcone Derivative C->D E In vitro Anticancer Screening (e.g., MTT Assay) D->E F Identification of Lead Compound E->F G Mechanism of Action Studies F->G H Signaling Pathway Analysis (e.g., Western Blot for PI3K/Akt pathway) G->H G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Promotes JulolidineChalcone Julolidine-Chalcone (Inhibitor) JulolidineChalcone->PI3K Inhibits JulolidineChalcone->Akt Inhibits

References

Troubleshooting & Optimization

improving the quantum yield of 9-Julolidinecarboxaldehyde probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 9-Julolidinecarboxaldehyde (9-JCA) probes. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and optimizing the performance of their 9-JCA based fluorescent probes.

Frequently Asked Questions (FAQs)

Q1: What is the typical quantum yield of this compound probes?

The intrinsic fluorescence quantum yield of this compound and its derivatives can be highly sensitive to their environment. In non-halogenated solvents such as methanol, DMSO, and acetonitrile, the quantum yield is often low (≤ 0.02).[1] This is attributed to radiationless deactivation of the excited state through processes like twisted intramolecular charge transfer (TICT).[1] However, the quantum yield can be significantly enhanced in specific solvent environments and through structural modifications.

Q2: How does solvent polarity affect the quantum yield of my 9-JCA probe?

Solvent polarity plays a crucial role in the photophysical properties of fluorescent probes. For polar fluorophores like many 9-JCA derivatives, increasing the solvent polarity can lead to a red shift in the emission spectrum (longer wavelengths) due to the stabilization of the excited state by solvent relaxation.[2] This interaction with polar solvent molecules can influence the quantum yield. It's essential to empirically test a range of solvents with varying polarities to determine the optimal environment for your specific probe.

Q3: My probe is precipitating out of solution. How will this affect my measurements?

Aggregation or precipitation of your probe can lead to a phenomenon known as aggregation-caused quenching (ACQ), which will significantly decrease the measured quantum yield.[3][4] When fluorescent molecules are in close proximity in an aggregated state, non-radiative decay pathways can become dominant, leading to quenching of fluorescence.[3] It is crucial to ensure your probe is fully solvated at the working concentration.

Q4: Can impurities from the synthesis affect the quantum yield?

Yes, impurities from the synthesis can act as quenchers and significantly lower the quantum yield of your probe. It is critical to purify the this compound probe thoroughly after synthesis.[5] Techniques such as recrystallization and column chromatography are often necessary to remove unreacted starting materials, byproducts, and other fluorescent or quenching impurities.[5][6]

Troubleshooting Guides

Issue 1: Low or No Fluorescence Signal

Possible Causes and Solutions:

  • Incorrect Solvent Environment: The choice of solvent can dramatically impact fluorescence.

    • Troubleshooting Step: Test the solubility and fluorescence of your probe in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol, water).

  • Aggregation-Caused Quenching (ACQ): The probe may be aggregating at the concentration used.

    • Troubleshooting Step:

      • Visually inspect the solution for any signs of precipitation.

      • Acquire absorption and emission spectra at a series of dilutions. A non-linear relationship between concentration and fluorescence intensity can indicate aggregation.

      • If aggregation is suspected, try using a lower concentration or a different solvent system that offers better solubility.

  • Presence of Quenchers: Impurities from synthesis or contaminants in the solvent can quench fluorescence.

    • Troubleshooting Step:

      • Re-purify your probe using an appropriate method like column chromatography or recrystallization.[5][6]

      • Use high-purity, spectroscopy-grade solvents for all measurements.

  • Photobleaching: The probe may be degrading upon exposure to the excitation light.

    • Troubleshooting Step:

      • Minimize the exposure time and intensity of the excitation source.

      • Acquire spectra immediately after preparing the solution.

      • Consider the use of photostabilizing agents if photobleaching is a significant issue.

Issue 2: Inconsistent or Irreproducible Quantum Yield Measurements

Possible Causes and Solutions:

  • Instrumental Variability: Differences in spectrophotometer and spectrofluorometer settings can introduce errors.

    • Troubleshooting Step: Ensure consistent instrument parameters (e.g., excitation/emission wavelengths, slit widths, integration times) between measurements. A method for simultaneous absorption and fluorescence emission (SAFE) measurement using a single commercial spectrofluorometer can help avoid errors caused by wavelength misalignment and different monochromator characteristics.[7]

  • Standard Reference Inaccuracy: The quantum yield standard used for relative measurements may be inappropriate or degraded.

    • Troubleshooting Step:

      • Use a well-characterized and stable quantum yield standard that absorbs and emits in a similar spectral region to your 9-JCA probe.

      • Prepare fresh standard solutions for each experiment. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.546) and 9,10-diphenylanthracene in cyclohexane (Φ = 0.97) are commonly used standards.[8][9]

  • Inner Filter Effects: At high concentrations, the sample can reabsorb emitted light, leading to an underestimation of the quantum yield.

    • Troubleshooting Step: Ensure the absorbance of your sample at the excitation wavelength is low, typically below 0.1, to minimize inner filter effects.

Quantitative Data Summary

The following table summarizes the quantum yields of reference standards mentioned in the literature. This data can be used for the relative quantum yield determination of your 9-JCA probes.

CompoundSolventQuantum Yield (Φ)
Quinine Bisulfate0.1 M H₂SO₄0.546
9,10-DiphenylanthraceneCyclohexane0.97
[Ru(bpy)₃]²⁺Deaerated Water0.063
[Ru(bpy)₃]²⁺Deaerated Acetonitrile0.095
[Ru(bpy)₃]²⁺Aerated Water0.040

This data is compiled from published literature and should be used as a reference.[8][9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general guideline based on established literature procedures.[6]

  • Reaction Setup: In a round-bottom flask flushed with dry nitrogen and cooled in a dry ice/isopropyl alcohol bath, add N,N-Dimethylformamide (DMF).

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride to the cooled DMF with stirring.

  • Addition of Julolidine: After 10 minutes, add julolidine dropwise to the reaction mixture.

  • Reaction: Stir the mixture for 15 minutes after the addition is complete, then heat on a steam bath for 2 hours.

  • Quenching: Pour the reaction mixture into a slurry of crushed ice and water.

  • Neutralization and Precipitation: Carefully neutralize the solution by adding a solution of sodium acetate in water. The aldehyde product will precipitate.

  • Isolation: Collect the precipitate by filtration. Keep the filtrate at 0°C overnight to collect any additional precipitate.

  • Purification: Combine the precipitates, treat with activated charcoal, and recrystallize from an ethanol/water mixture to yield pure this compound.

Protocol 2: Relative Quantum Yield Determination

This protocol describes the determination of the fluorescence quantum yield of a 9-JCA probe relative to a standard.

  • Prepare Solutions: Prepare a series of dilute solutions of both the 9-JCA probe and the quantum yield standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

  • Measure Absorbance: Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.

  • Measure Fluorescence: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength and instrument settings.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity for each solution.

  • Plot Data: For both the 9-JCA probe and the standard, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield (Φ_sample) of the 9-JCA probe can be calculated using the following equation:

    Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

    Where:

    • Φ_std is the quantum yield of the standard.

    • Slope_sample and Slope_std are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

    • η_sample and η_std are the refractive indices of the sample and standard solutions (if different).

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Purification cluster_measurement Quantum Yield Measurement cluster_analysis Data Analysis synthesis Synthesis of 9-JCA Probe purification Purification (Chromatography/Recrystallization) synthesis->purification characterization Characterization (NMR, MS) purification->characterization prep_solutions Prepare Dilute Solutions (Sample & Standard) characterization->prep_solutions measure_abs Measure Absorbance (<0.1) prep_solutions->measure_abs measure_fluo Measure Fluorescence prep_solutions->measure_fluo plot_data Plot Intensity vs. Absorbance measure_abs->plot_data integrate_fluo Integrate Fluorescence Intensity measure_fluo->integrate_fluo integrate_fluo->plot_data calc_qy Calculate Quantum Yield plot_data->calc_qy

Caption: Experimental workflow for the synthesis, purification, and quantum yield determination of 9-JCA probes.

troubleshooting_low_qy cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Quantum Yield Observed cause1 Incorrect Solvent start->cause1 cause2 Aggregation (ACQ) start->cause2 cause3 Quenching Impurities start->cause3 cause4 Photobleaching start->cause4 sol1 Test Solvent Series cause1->sol1 sol2 Dilution Study / Change Solvent cause2->sol2 sol3 Re-purify Probe / Use Pure Solvents cause3->sol3 sol4 Minimize Light Exposure cause4->sol4

Caption: Troubleshooting guide for low quantum yield in 9-JCA probes.

References

reducing photobleaching of julolidine-based fluorophores

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when using julolidine-based fluorophores, with a specific focus on mitigating photobleaching.

Frequently Asked Questions (FAQs)

Q1: What are julolidine-based fluorophores and why are they used?

Julolidine-based fluorophores are a class of fluorescent dyes characterized by the presence of a julolidine moiety. This structural feature often imparts desirable photophysical properties, such as high fluorescence quantum yields, good photostability, and red-shifted absorption and emission spectra.[1] These characteristics make them valuable tools in various applications, including fluorescence microscopy, sensing, and bio-imaging.

Q2: What is photobleaching and why is it a concern with julolidine-based fluorophores?

Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging experiments, especially in time-lapse microscopy.[2] While julolidine derivatives are known for their relatively high photostability, they are not immune to photobleaching, particularly under intense or prolonged illumination.

Q3: How do antifade reagents work to reduce photobleaching?

Antifade reagents are chemical cocktails added to the mounting medium of a sample to protect fluorophores from photobleaching. Their mechanisms of action are not fully understood but are thought to involve the scavenging of reactive oxygen species (ROS) that are generated during the fluorescence excitation process and are major contributors to photobleaching.[3] Some antifade agents work through a reducing and oxidizing system (ROXS) to depopulate the reactive triplet state of the fluorophore, thereby preventing the reactions that lead to photobleaching.

Q4: Which antifade reagents are recommended for use with julolidine-based fluorophores?

While specific comparative studies on julolidine fluorophores are limited, commercially available antifade reagents that are effective for other common fluorophores are generally recommended. These include VECTASHIELD®, ProLong™ Gold, and Trolox-based solutions. The choice of antifade reagent may depend on the specific julolidine derivative and the experimental conditions (e.g., live vs. fixed cells). It is advisable to test a few different antifade reagents to determine the optimal one for your specific application.

Q5: Can I prepare my own antifade mounting medium?

Yes, it is possible to prepare your own antifade medium. A common recipe involves the use of n-propyl gallate in a glycerol-based solution. However, commercial antifade reagents are often preferred due to their optimized and consistent performance.[4] If preparing your own, it is crucial to ensure the purity of the components and the correct final pH.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Rapid loss of fluorescence signal Photobleaching - Reduce the intensity of the excitation light using neutral density filters. - Decrease the exposure time for each image acquisition. - Use a more robust antifade reagent in your mounting medium. - For live-cell imaging, consider using an oxygen scavenging system.
Weak initial fluorescence signal Low fluorophore concentration - Increase the concentration of the julolidine-based probe, being mindful of potential toxicity in live cells.
Suboptimal imaging conditions - Ensure you are using the correct excitation and emission filters for your specific julolidine derivative. - Optimize the gain and offset settings on your microscope's detector.
Quenching by the antifade reagent - Some antifade reagents can cause an initial drop in fluorescence intensity. Test different antifade formulations to find one with minimal quenching effects for your fluorophore.
High background fluorescence Autofluorescence of the sample - Use appropriate spectral unmixing techniques if available on your microscope software. - For fixed samples, consider treatment with a background-reducing agent.
Excess unbound fluorophore - Ensure thorough washing steps after staining to remove any unbound julolidine probe.
Inconsistent fluorescence between samples Variability in sample preparation - Standardize all steps of your staining and mounting protocol, including incubation times and reagent concentrations.
Different levels of photobleaching - Image all samples under identical illumination conditions to ensure comparable levels of photobleaching.

Data on Antifade Reagent Performance

While specific quantitative data for the photobleaching of a wide range of julolidine-based fluorophores with various antifade reagents is not extensively published, the following table provides a general overview of the expected performance based on data from other common fluorophores. Researchers should perform their own validation for their specific julolidine derivative.

Antifade Reagent Active Components (General) Mechanism of Action (Proposed) Compatibility with Julolidine Dyes (Expected) Notes
ProLong™ Gold Proprietary antioxidantsScavenges free radicalsGoodCuring mountant, provides long-term sample preservation.[5][6]
VECTASHIELD® Proprietary formulationScavenges free radicalsGoodNon-curing mountant, allows for immediate imaging.[3][5]
Trolox 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acidVitamin E analog, potent antioxidant, triplet state quencherGoodOften used in live-cell imaging and as a component of ROXS antifade systems.[3]
n-Propyl gallate Propyl 3,4,5-trihydroxybenzoateAntioxidantFair to GoodCommon component of homemade antifade media.[4]

Experimental Protocols

Protocol 1: Preparing Fixed Cells with Antifade Mounting Medium

This protocol describes the general steps for staining fixed cells with a julolidine-based fluorophore and mounting them with an antifade reagent to minimize photobleaching.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Fix the cells using a suitable method (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells three times with PBS.

  • Permeabilization (if required for intracellular targets):

    • Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 10 minutes.

    • Wash the cells three times with PBS.

  • Staining with Julolidine-Based Fluorophore:

    • Prepare the desired concentration of the julolidine-based probe in a suitable buffer (e.g., PBS).

    • Incubate the coverslips with the fluorophore solution for the recommended time and temperature, protected from light.

    • Wash the cells thoroughly with the buffer to remove unbound probe.

  • Mounting with Antifade Reagent:

    • Carefully remove the coverslip from the washing buffer and wick away excess liquid from the edge using a kimwipe.

    • Place a small drop of antifade mounting medium (e.g., ProLong™ Gold or VECTASHIELD®) onto a clean microscope slide.

    • Invert the coverslip (cell-side down) onto the drop of mounting medium, avoiding air bubbles.

    • If using a curing mountant like ProLong™ Gold, allow the slide to cure at room temperature in the dark for 24-48 hours before imaging for optimal antifade performance.

    • Seal the edges of the coverslip with nail polish or a commercial sealant for long-term storage.

    • Store the slides at 4°C in the dark.

Protocol 2: Live-Cell Imaging with an Oxygen Scavenging System

This protocol outlines a general procedure for imaging live cells stained with a julolidine-based fluorophore using an oxygen scavenging system to reduce photobleaching.

  • Cell Seeding and Staining:

    • Seed cells in a suitable imaging dish or chambered coverslip.

    • Stain the live cells with the julolidine-based probe according to the manufacturer's protocol, protecting from light.

    • Wash the cells with an appropriate imaging buffer (e.g., HBSS or phenol red-free medium).

  • Preparation of Imaging Medium with Oxygen Scavenger:

    • Prepare the imaging medium containing an oxygen scavenging system. A common system consists of:

      • Glucose oxidase

      • Catalase

      • Glucose

    • The final concentrations of these components should be optimized for your cell type and imaging duration.

    • Alternatively, a commercial live-cell antifade reagent like ProLong™ Live Antifade Reagent can be added to the imaging medium.

  • Imaging:

    • Replace the buffer in the imaging dish with the prepared imaging medium containing the oxygen scavenger.

    • Place the dish on the microscope stage, equipped with an environmental chamber to maintain temperature, humidity, and CO₂ levels.

    • Locate the cells of interest using the lowest possible excitation light intensity.

    • Acquire images using optimized settings to minimize light exposure (e.g., lowest laser power, shortest exposure time, and largest pinhole that still provides the desired resolution).

    • For time-lapse experiments, use the longest possible interval between acquisitions that still captures the biological process of interest.

Visualizing Photobleaching and Prevention

The following diagrams illustrate the fundamental processes of photobleaching and the intervention by antifade reagents, as well as a typical experimental workflow.

Photobleaching_Mechanism S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Excitation Light S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing T1->S0 Phosphorescence (slow) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 Bleached Bleached Fluorophore ROS->Bleached Oxidative Damage

Caption: The photochemical process of photobleaching.

Antifade_Mechanism cluster_antifade Antifade Intervention T1 Excited Triplet State (T1) ROS Reactive Oxygen Species (ROS) T1->ROS Energy Transfer to O2 S0 Ground State (S0) T1->S0 Quenching Inactive_ROS Inactive Species ROS->Inactive_ROS Scavenging Antifade Antifade Reagent

Caption: How antifade reagents interrupt photobleaching.

Experimental_Workflow Start Start: Sample Preparation Fix Fixation & Permeabilization Start->Fix Stain Staining with Julolidine Fluorophore Fix->Stain Wash Washing Stain->Wash Mount Mounting with Antifade Reagent Wash->Mount Image Image Acquisition Mount->Image Analyze Data Analysis Image->Analyze

References

Technical Support Center: Purification of 9-Julolidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 9-Julolidinecarboxaldehyde. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparison of common purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?

A1: Common impurities may include unreacted julolidine, residual N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), and potential byproducts from side reactions such as over-formylation or the formation of colored, tarry residues. Careful control of reaction stoichiometry and temperature can help minimize these impurities.

Q2: My crude product is a dark, oily, or tarry residue. What could be the cause and how can I purify it?

A2: The formation of a dark, tarry residue can result from reaction overheating or the presence of impurities in the starting materials or solvents. It is crucial to maintain strict temperature control during the Vilsmeier-Haack reaction. For purification, column chromatography is often the most effective method for separating the desired aldehyde from polymeric or highly colored impurities. Treating a solution of the crude product with activated charcoal before filtration can also help remove some colored impurities.

Q3: I am having difficulty inducing crystallization during recrystallization. What can I do?

A3: If crystals do not form upon cooling, it could be due to several factors:

  • Too much solvent was used: Try boiling off some of the solvent to concentrate the solution.

  • The solution is supersaturated but nucleation hasn't occurred: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. Adding a seed crystal of pure this compound can also initiate crystallization.

  • The compound is too soluble in the chosen solvent even at low temperatures: Consider using a different solvent system or a mixed-solvent system. An "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the primary solvent) can be added dropwise to the cooled solution to induce precipitation.

Q4: During recrystallization, my product "oils out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, if the solution is cooled too rapidly, or if the concentration of the solute is too high. To resolve this, you can:

  • Reheat the solution to dissolve the oil.

  • Add a small amount of additional hot solvent to decrease the concentration.

  • Allow the solution to cool more slowly. Insulating the flask can help with this.

  • Choose a solvent with a lower boiling point.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield After Purification - Incomplete reaction. - Product loss during transfers. - Product is soluble in the cold recrystallization solvent. - Inefficient extraction during work-up.- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Minimize transfers and rinse glassware with the appropriate solvent. - Ensure the recrystallization solution is thoroughly cooled in an ice bath to maximize crystal formation. - Perform multiple extractions with a suitable organic solvent.
Product Purity is Low (as determined by NMR, GC, or melting point) - Incomplete removal of starting materials or byproducts. - Co-crystallization of impurities. - Decomposition on silica gel during column chromatography.- Perform a second recrystallization. - For column chromatography, optimize the eluent system for better separation. - Consider an alternative purification method such as purification via a bisulfite adduct. - Use a less acidic stationary phase, like alumina, for chromatography if the compound is sensitive.
Multiple Spots on TLC After Purification - Inefficient separation. - The chosen purification method is not suitable for the present impurities.- For column chromatography, try a different solvent system with varying polarity. A gradient elution may be necessary. - If recrystallization was used, consider column chromatography for better separation of similarly soluble compounds.
Colorless Product Expected, but Purified Product is Colored - Presence of persistent colored impurities.- Treat a solution of the product with activated charcoal before the final filtration or crystallization step. - Ensure slow crystal growth during recrystallization to exclude impurities from the crystal lattice.

Comparison of Purification Techniques

Purification Technique Principle Typical Yield Typical Purity Advantages Disadvantages
Recrystallization Difference in solubility of the compound and impurities in a solvent at different temperatures.Good to Excellent (e.g., up to 96% for this compound from ethanol/water[1])High (>98%)- Cost-effective. - Can yield very pure crystalline material. - Scalable.- Requires a suitable solvent. - Can be time-consuming. - Prone to issues like "oiling out".
Column Chromatography Differential adsorption of components of a mixture onto a stationary phase as a mobile phase passes through it.Variable (depends on separation efficiency)Good to High- Can separate complex mixtures. - Versatile due to a wide choice of stationary and mobile phases.- Can be more time-consuming and expensive than recrystallization. - Potential for product decomposition on the stationary phase. - Requires solvent removal after collection.
Purification via Bisulfite Adduct Reversible reaction of the aldehyde with sodium bisulfite to form a water-soluble adduct, allowing for separation from non-aldehydic impurities by extraction.GoodHigh- Highly selective for aldehydes. - Effective for removing non-aldehydic impurities.- Requires an additional chemical reaction and subsequent regeneration of the aldehyde. - The aldehyde must be stable to the basic conditions used for regeneration.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol/Water

This protocol is adapted from a known synthesis of this compound.[1]

  • Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (e.g., Darco® G-60) and heat the solution for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated charcoal.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the resulting light yellow needles by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point (81-83°C).

Protocol 2: Column Chromatography
  • TLC Analysis: First, perform thin-layer chromatography (TLC) to determine a suitable eluent system. A mixture of hexanes and ethyl acetate is a good starting point. The ideal eluent system should give the this compound a retention factor (Rf) of approximately 0.3.

  • Column Packing: Prepare a silica gel column using the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions in test tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: Purification via Bisulfite Adduct Formation
  • Adduct Formation: Dissolve the crude product in a suitable water-miscible solvent like methanol. Add a saturated aqueous solution of sodium bisulfite and shake the mixture vigorously. The bisulfite adduct of the aldehyde will precipitate or dissolve in the aqueous phase.

  • Extraction of Impurities: Add an immiscible organic solvent (e.g., ethyl acetate) and water. Separate the layers. The non-aldehydic impurities will remain in the organic layer.

  • Isolation of Adduct: Isolate the aqueous layer containing the bisulfite adduct. If the adduct precipitated, it can be collected by filtration.

  • Regeneration of Aldehyde: To the aqueous solution (or the filtered adduct suspended in water), add an equal volume of a suitable organic solvent (e.g., ethyl acetate). Add a base, such as sodium hydroxide solution, dropwise until the solution is basic. This will regenerate the aldehyde.

  • Extraction of Pure Product: Extract the regenerated aldehyde into the organic layer. Separate the layers, dry the organic phase (e.g., with anhydrous sodium sulfate), and remove the solvent by rotary evaporation to yield the purified this compound.

Visualizations

Purification_Workflow start Crude this compound tlc Perform TLC Analysis start->tlc decision Purity Assessment tlc->decision recrystallization Recrystallization decision->recrystallization High Purity with Minor Impurities column_chrom Column Chromatography decision->column_chrom Complex Mixture or Colored Impurities bisulfite Purification via Bisulfite Adduct decision->bisulfite Non-aldehydic Impurities Present pure_product Pure Product (>98%) recrystallization->pure_product column_chrom->pure_product bisulfite->pure_product end End pure_product->end

Caption: Decision workflow for selecting a purification technique.

Recrystallization_Troubleshooting start Recrystallization Attempt cooling Cooling Solution start->cooling decision_crystals Crystals Form? cooling->decision_crystals decision_oil Product Oils Out? cooling->decision_oil successful Successful Crystallization decision_crystals->successful Yes no_crystals No Crystals Form decision_crystals->no_crystals No decision_oil->successful No oiling_out Oiling Out Occurs decision_oil->oiling_out Yes troubleshoot_no_crystals Troubleshoot: - Concentrate Solution - Scratch Flask - Add Seed Crystal no_crystals->troubleshoot_no_crystals troubleshoot_oil Troubleshoot: - Reheat and Add More Solvent - Cool Slowly - Change Solvent oiling_out->troubleshoot_oil

Caption: Troubleshooting guide for common recrystallization issues.

References

storage and handling guidelines for 9-Julolidinecarboxaldehyde.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for the safe storage and handling of 9-Julolidinecarboxaldehyde. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Harmful if Swallowed: It is harmful if ingested.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability and integrity of this compound, it should be stored under the following conditions:

  • Temperature: Room temperature.[2][3]

  • Atmosphere: It is recommended to store the compound under an inert atmosphere, such as nitrogen or argon.[4]

  • Container: Keep the container tightly closed and store in a dry, well-ventilated place.

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

A3: Appropriate PPE must be worn to minimize exposure. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin Protection: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, a suitable respirator should be used.

Troubleshooting Guide

Problem: The this compound powder has changed color or appears clumpy.

  • Possible Cause: This may indicate degradation of the compound due to improper storage, such as exposure to moisture or air.

  • Solution: Discard the product according to your institution's hazardous waste disposal guidelines. To prevent this in the future, ensure the container is tightly sealed and stored under a dry, inert atmosphere.

Problem: Inconsistent experimental results are being obtained using this compound from the same batch.

  • Possible Cause: The compound may be degrading over time after the container has been opened, leading to a decrease in purity.

  • Solution: Aliquot the compound into smaller, single-use vials upon receiving it to minimize the number of times the main container is opened. Always handle the compound in a controlled environment (e.g., a glove box) to prevent exposure to air and moisture.

Problem: Skin or eye contact has occurred.

  • Solution:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove any contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

Quantitative Data Summary

PropertyValueSource(s)
Molecular FormulaC13H15NO[1][2][4]
Molecular Weight~201.26 g/mol [1][4][5]
Melting Point83 °C[2]
AppearanceLight orange to yellow to green crystalline powder[2]
Purity≥98%[2][4]
Storage TemperatureRoom Temperature[2][3]

Experimental Protocol: Weighing and Dissolving this compound

This protocol outlines the steps for safely weighing and dissolving this compound for experimental use.

  • Preparation:

    • Ensure you are wearing the appropriate PPE (lab coat, gloves, safety glasses).

    • Perform all operations in a certified chemical fume hood.

    • Prepare all necessary equipment (spatula, weigh boat, vial, solvent, vortex mixer).

  • Weighing:

    • Place a weigh boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.

    • Record the exact weight.

  • Dissolving:

    • Carefully transfer the weighed powder into a suitable vial.

    • Add the desired solvent to the vial.

    • Securely cap the vial and mix using a vortex mixer until the solid is completely dissolved.

  • Cleanup:

    • Clean the spatula and work area thoroughly.

    • Dispose of the weigh boat and any other contaminated disposable materials in the appropriate hazardous waste container.

Safe Handling and Storage Workflow

Safe_Handling_and_Storage_Workflow Safe Handling and Storage Workflow for this compound start Start receive Receive Compound start->receive inspect Inspect Container for Damage receive->inspect store Store in a Cool, Dry, Well-Ventilated Area under Inert Gas inspect->store No Damage damaged Quarantine and Report inspect->damaged Damage Found handle Handle in Fume Hood with Proper PPE store->handle weigh_dissolve Weigh and Dissolve for Experiment handle->weigh_dissolve dispose Dispose of Waste Properly weigh_dissolve->dispose end End dispose->end

Caption: Workflow for the safe receipt, storage, handling, and disposal of this compound.

References

addressing low solubility of 9-Julolidinecarboxaldehyde in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the low aqueous solubility of 9-Julolidinecarboxaldehyde. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous buffers.

Q1: My this compound is not dissolving or is precipitating out of my aqueous buffer. What should I do?

A1: The low aqueous solubility of this compound is a known issue due to its hydrophobic structure[1][2]. The recommended approach is to first dissolve the compound in a minimal amount of a water-miscible organic co-solvent before adding it to your aqueous buffer.

Recommended Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)[3]

A product data sheet for a similar julolidine derivative notes that for maximum solubility in aqueous buffers, the compound should first be dissolved in DMF and then diluted with the aqueous buffer of choice[3].

See the protocol below for preparing a stock solution.

Q2: I've used a co-solvent, but my compound still precipitates upon dilution into the final buffer. How can I solve this?

A2: This indicates that the final concentration of the co-solvent is not high enough to maintain solubility, or the compound has reached its solubility limit in the final mixture. Consider the following options:

  • Increase Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of the co-solvent (e.g., from 0.5% to 1% DMSO) may help. However, be mindful that co-solvents can affect biological systems[4].

  • Use Solubility Enhancers: If increasing the co-solvent is not an option, using surfactants or cyclodextrins can significantly improve solubility.[5][6] These agents encapsulate the hydrophobic compound, rendering it soluble in the aqueous phase.[7][8][9]

    • Surfactants: Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL are commonly used in pharmaceutical formulations to form micelles that solubilize hydrophobic molecules.[5][10]

    • Cyclodextrins: β-Cyclodextrins and their derivatives (like HP-β-CD) can form inclusion complexes with aromatic aldehydes, effectively shielding them from the aqueous environment and increasing their apparent solubility.[8][11][12]

See the protocols below for using these enhancers.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: Adjusting the pH is a common method for improving the solubility of ionizable drugs.[6][13] However, this compound does not have readily ionizable functional groups under typical physiological pH ranges. Its pKa is predicted to be around 3.15[2], which relates to the protonation of the quinolizine nitrogen under highly acidic conditions. Therefore, pH adjustment is unlikely to significantly improve its solubility in most standard biological buffers (pH 6-8).

Frequently Asked Questions (FAQs)

Q: What are the physical and chemical properties of this compound?

A: Key properties are summarized in the table below. The XLogP3 value of ~2.3 indicates its hydrophobic nature.[1][2]

PropertyValueReference
Molecular Formula C₁₃H₁₅NO[1][14][15]
Molecular Weight 201.26 g/mol [1][14]
Appearance Light orange to yellow to green crystalline powder[14][16]
Melting Point 83 °C[2][14]
XLogP3-AA 2.3[1]
Solubility Soluble in Methanol, DMSO, DMF. Sparingly soluble in aqueous buffers.[3][16][17]

Q: What are common applications of this compound?

A: It is a versatile intermediate used in the synthesis of pharmaceuticals, fluorescent probes for biological imaging, and advanced materials.[14]

Q: Are there any safety precautions I should take when handling this compound?

A: Yes. According to aggregated GHS information, this compound may be harmful if swallowed, causes skin irritation, and causes serious eye irritation.[1] Always handle this chemical with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

Experimental Protocols

Protocol 1: Preparing a Stock Solution Using a Co-solvent

This is the primary and most common method for solubilizing this compound.

  • Weigh Compound: Accurately weigh the required amount of this compound powder in a suitable vial.

  • Add Co-solvent: Add a small, precise volume of high-purity DMSO or DMF to the powder. For example, to make a 10 mM stock solution, add 496.8 µL of DMSO to 1 mg of the compound (MW = 201.26).

  • Dissolve: Vortex or sonicate the mixture gently until the solid is completely dissolved, resulting in a clear stock solution.

  • Dilute: Add the stock solution dropwise to your vigorously stirring aqueous buffer to achieve the desired final concentration. The final co-solvent concentration should ideally be kept low (e.g., ≤1% v/v) to minimize effects on the experimental system.

  • Observe: After dilution, check the solution for any signs of precipitation or cloudiness. If observed, the solubility limit has been exceeded.

Protocol 2: Solubilization Using β-Cyclodextrin

This method is useful when organic co-solvents must be avoided.

  • Prepare Cyclodextrin Solution: Prepare a solution of β-cyclodextrin (or a more soluble derivative like HP-β-CD) in your desired aqueous buffer. A typical starting concentration is 10-50 mM.

  • Prepare Compound Slurry: In a separate tube, weigh the this compound and add a small amount of the cyclodextrin solution to create a slurry.

  • Combine and Equilibrate: Add the slurry to the bulk of the cyclodextrin solution. Stir the mixture vigorously at room temperature for several hours (4-24 hours) to allow for the formation of the inclusion complex.

  • Clarify Solution: After equilibration, centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Determine Concentration: Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically, for example, by UV-Vis spectrophotometry, to confirm the final soluble concentration.

Visualizations

Logical Workflow for Troubleshooting Solubility

G start Problem: This compound precipitates in aqueous buffer. q1 Is a water-miscible organic co-solvent (e.g., DMSO, DMF) permissible in your experiment? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no proc1 Follow Protocol 1: Prepare a concentrated stock solution in minimal co-solvent. Add dropwise to buffer. ans1_yes->proc1 q3 Consider using a solubility enhancer. ans1_no->q3 q2 Does precipitation still occur upon dilution? proc1->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no ans2_yes->q3 solution1 Problem Solved: Compound is solubilized. ans2_no->solution1 enhancer_cyclo Follow Protocol 2: Use β-Cyclodextrin to form an inclusion complex. q3->enhancer_cyclo enhancer_surf Alternative Protocol: Use a non-ionic surfactant (e.g., Tween® 80) above its CMC. q3->enhancer_surf

Caption: Troubleshooting workflow for addressing solubility issues.

Mechanism of Micellar Solubilization by Surfactants

G Above Critical Micelle Concentration (CMC) cluster_before Below CMC cluster_after Above CMC s1 Surfactant Monomer micelle Micelle Core (Hydrophobic) j1 9-Julolidine- carboxaldehyde water1 Aqueous Buffer head1 micelle->head1 Hydrophilic Heads head2 micelle->head2 head3 micelle->head3 head4 micelle->head4 head5 micelle->head5 j2 Solubilized Compound j2->micelle entrapped water2 Aqueous Buffer

Caption: Surfactants form micelles to solubilize hydrophobic compounds.

Mechanism of Cyclodextrin Inclusion Complex Formation

G cluster_cd compound 9-Julolidine- carboxaldehyde complex Inclusion Complex (Water Soluble) compound->complex + cd_top Hydrophilic Exterior cd_bottom Hydrophobic Cavity cd_bottom->complex

Caption: A cyclodextrin encapsulates the compound in its cavity.

References

Technical Support Center: Troubleshooting Cell Permeability and Staining with Julolidine Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for julolidine-based fluorescent probes. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during live-cell imaging and permeability assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter with julolidine probes in a question-and-answer format.

Q1: My julolidine probe shows weak or no fluorescence in cells. What are the possible causes and solutions?

A weak or absent signal is a common issue that can arise from several factors, ranging from probe handling to imaging settings.

  • Possible Cause 1: Poor Cell Permeability.

    • Troubleshooting Steps:

      • Increase Incubation Time: Allow more time for the probe to penetrate the cells. Be mindful of potential cytotoxicity with prolonged exposure.

      • Optimize Probe Concentration: The optimal concentration can vary between cell types and specific julolidine probes. Perform a concentration titration to find the ideal balance between signal intensity and background noise.

      • Consider Permeabilization (for fixed cells): If you are working with fixed cells, ensure your permeabilization protocol (e.g., using Triton X-100) is effective. For live-cell imaging, this is not recommended as it will disrupt membrane integrity.

  • Possible Cause 2: Probe Aggregation.

    • Troubleshooting Steps:

      • Prepare Fresh Solutions: Always use freshly prepared probe solutions. Aggregates can form in stock solutions over time.

      • Check Solubility: Ensure the probe is fully dissolved in the working buffer. Sonication or gentle vortexing can help.

      • Lower Concentration: High concentrations can promote aggregation. Try using a lower probe concentration.

  • Possible Cause 3: Incompatible Imaging Settings.

    • Troubleshooting Steps:

      • Verify Excitation/Emission Wavelengths: Ensure your microscope's filter sets match the optimal excitation and emission spectra of your specific julolidine probe.

      • Increase Exposure Time/Gain: While being cautious of phototoxicity, incrementally increase the exposure time or detector gain to enhance signal detection.

  • Possible Cause 4: Photobleaching.

    • Troubleshooting Steps:

      • Minimize Light Exposure: Use the lowest possible excitation light intensity and exposure time that provides a detectable signal.

      • Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent.

      • Time-Lapse Imaging Strategy: In time-lapse experiments, reduce the frequency of image acquisition to minimize photobleaching.

Q2: I'm observing high background fluorescence, which is obscuring the signal from my julolidine probe. How can I reduce it?

High background can be caused by non-specific binding of the probe, autofluorescence from the cells, or issues with the imaging medium.

  • Possible Cause 1: Excess Probe Concentration.

    • Troubleshooting Steps:

      • Titrate the Probe: Perform a dilution series to find the lowest effective concentration that still provides a specific signal.

      • Thorough Washing: Increase the number and duration of wash steps after probe incubation to remove unbound molecules.

  • Possible Cause 2: Cellular Autofluorescence.

    • Troubleshooting Steps:

      • Image Unstained Cells: Always acquire an image of unstained cells under the same imaging conditions to assess the level of autofluorescence.

      • Use a Probe with Red-Shifted Emission: Some julolidine probes emit in the red or far-red spectrum, which can help to avoid the typical green autofluorescence from cellular components like flavins.[1][2]

      • Spectral Unmixing: If your imaging software allows, use spectral unmixing to separate the probe's signal from the autofluorescence background.

  • Possible Cause 3: Media Components.

    • Troubleshooting Steps:

      • Use Phenol Red-Free Medium: Phenol red in cell culture medium is fluorescent and can contribute significantly to background noise. Switch to a phenol red-free medium for imaging.

      • Serum Considerations: Serum proteins can sometimes bind non-specifically to fluorescent probes. If you suspect this is an issue, you can try reducing the serum concentration or using a serum-free imaging medium for the duration of the experiment.

Q3: The fluorescence of my julolidine probe seems to be localized in puncta or aggregates within the cell. Is this a real signal?

This can be either a true representation of the probe localizing to specific organelles or protein aggregates, or it could be an artifact due to probe precipitation.

  • Possible Cause 1: Probe Aggregation in Aqueous Buffer.

    • Troubleshooting Steps:

      • Review Probe Preparation: Ensure the probe is fully dissolved in the working buffer before adding it to the cells. The use of a small amount of DMSO in the final dilution can help, but the final DMSO concentration should be kept low (typically <0.5%) to avoid cytotoxicity.

      • Filter the Staining Solution: If you suspect precipitates, filter the final staining solution through a 0.2 µm syringe filter before use.

  • Possible Cause 2: Probe is Detecting Intracellular Aggregates.

    • Interpretation: Julolidine probes are known as molecular rotors, and their fluorescence can increase in viscous environments, such as within protein aggregates.[3] If your experimental model involves protein aggregation (e.g., in neurodegenerative disease models), these puncta could be your signal of interest.

    • Validation: To confirm, you can use a positive control (a known inducer of protein aggregation) and a negative control (an inhibitor of aggregation) to see if the formation of puncta correlates with the expected biological outcome.

Q4: My cells are showing signs of distress or dying after incubation with the julolidine probe. What should I do?

Phototoxicity and chemical cytotoxicity are potential concerns with any fluorescent probe.

  • Possible Cause 1: Phototoxicity.

    • Troubleshooting Steps:

      • Reduce Light Exposure: This is the most critical step. Use the lowest possible excitation intensity and shortest exposure time.

      • Avoid UV Excitation: If possible, choose a julolidine probe that is excitable by visible light, as UV light is more damaging to cells.

  • Possible Cause 2: Chemical Cytotoxicity.

    • Troubleshooting Steps:

      • Perform a Cytotoxicity Assay: It is essential to determine the non-toxic concentration range for your specific julolidine probe and cell line. An MTT or similar viability assay should be performed.

      • Reduce Incubation Time and Concentration: Use the lowest concentration and shortest incubation time that provides an adequate signal.

Quantitative Data Summary

The optimal staining conditions for julolidine probes can vary significantly depending on the specific probe, cell type, and experimental goals. The following tables provide a summary of reported values and a template for your own optimization experiments.

Table 1: Recommended Starting Concentrations and Incubation Times for Julolidine Probes

Probe NameCell LineConcentration (µM)Incubation TimeTemperature (°C)Reference
SEZ-JLDHepG2520 minutes37[1]
BTZ-JLDHepG2520 minutes[1]
Your ProbeYour Cell Line0.1 - 10 (Titrate)15 - 60 minutes (Titrate)37

Table 2: Cytotoxicity Data for SEZ-JLD in HepG2 Cells (24-hour incubation)

Concentration (µM)Cell Viability (%)
1~95
2.5~85
5>70
7.5~60
10~50
Data adapted from[1]. It is crucial to perform a cytotoxicity assay for your specific probe and cell line.

Experimental Protocols

Protocol 1: General Staining Protocol for Live-Cell Imaging with Julolidine Probes

This protocol is a starting point and should be optimized for your specific probe and cell line.

  • Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., glass-bottom dish) and allow them to adhere and grow to the desired confluency.

  • Probe Preparation: Prepare a stock solution of the julolidine probe in DMSO. On the day of the experiment, dilute the stock solution in a pre-warmed, serum-free, phenol red-free cell culture medium to the desired final concentration.

  • Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for the optimized duration (e.g., 20 minutes).[1]

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed imaging buffer (e.g., PBS or HBSS) to remove any unbound probe.

  • Imaging: Immediately proceed with fluorescence microscopy using the appropriate filter sets for your julolidine probe.

Protocol 2: Cytotoxicity Assessment using MTT Assay

This protocol allows you to determine the safe concentration range for your julolidine probe.

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of your julolidine probe in a complete culture medium. Remove the old medium from the cells and add the probe dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest probe concentration) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired time period (e.g., 24 hours).[1]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Fluorescence Signal

low_signal_troubleshooting start Low or No Signal check_permeability Check Permeability Issues start->check_permeability check_probe_prep Check Probe Preparation start->check_probe_prep check_imaging Check Imaging Settings start->check_imaging sub_perm Increase Incubation Time Optimize Concentration check_permeability->sub_perm If suspected sub_prep Use Fresh Solution Ensure Solubilization Lower Concentration check_probe_prep->sub_prep If suspected sub_imaging Verify Filter Sets Increase Exposure/Gain Check for Photobleaching check_imaging->sub_imaging If suspected end_node Signal Improved sub_perm->end_node sub_prep->end_node sub_imaging->end_node

Caption: A logical workflow for troubleshooting low fluorescence signals.

Diagram 2: Signaling Pathway of Protein Aggregation in Neurodegenerative Disease

Julolidine probes can be used to monitor the formation of protein aggregates, a key event in many neurodegenerative diseases.

protein_aggregation_pathway native_protein Native Monomeric Protein misfolded_protein Misfolded Monomer native_protein->misfolded_protein Stressors (e.g., mutation, ROS) oligomers Soluble Oligomers (Toxic Species) misfolded_protein->oligomers Self-Assembly protofibrils Protofibrils oligomers->protofibrils fibrils Insoluble Fibrils (Aggregates) protofibrils->fibrils fluorescence Increased Fluorescence fibrils->fluorescence Binding & Viscosity Sensing julolidine_probe Julolidine Probe julolidine_probe->fibrils

References

Technical Support Center: Minimizing Background Fluorescence in Imaging with 9-Julolidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 9-Julolidinecarboxaldehyde and its derivatives in fluorescence imaging. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and achieve high-quality imaging results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in fluorescence imaging?

This compound is a fluorescent compound that serves as a building block for a variety of molecular probes. Its derivatives are often designed to be environmentally sensitive, meaning their fluorescence properties can change significantly upon binding to a specific target or in response to changes in the local environment, such as polarity or viscosity. This "turn-on" fluorescence mechanism is highly advantageous as the probe is often minimally fluorescent when unbound, leading to a low background signal and a high signal-to-noise ratio upon binding to its target.

Q2: I am observing high background fluorescence across my entire sample. What are the likely causes?

High background fluorescence is a common issue in fluorescence microscopy and can originate from several sources when using this compound-based probes:

  • Excess Probe Concentration: Using too high a concentration of the fluorescent probe can lead to non-specific binding and a general increase in background signal.

  • Probe Aggregation: Like many organic dyes, this compound and its derivatives can form aggregates at high concentrations, which can bind non-specifically to cellular structures.

  • Autofluorescence: Biological samples inherently contain molecules (e.g., NADH, flavins, collagen) that fluoresce, a phenomenon known as autofluorescence. This is particularly prominent in the blue and green spectral regions.[1][2]

  • Fixation-Induced Fluorescence: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can react with cellular components to create fluorescent products.[3][4]

  • Non-specific Binding: The hydrophobic nature of the julolidine core can lead to non-specific partitioning into lipid-rich structures within the cell, such as membranes.

Q3: My "no-stain" control (unlabeled cells) shows significant fluorescence. What does this indicate?

This is a clear indication of autofluorescence originating from your biological sample or introduced during sample preparation.[1] To address this, you can try several strategies outlined in the troubleshooting section below, such as photobleaching or using chemical quenching agents.

Q4: Can the fluorescence of this compound be affected by the solvent or local cellular environment?

Yes, this compound and its derivatives can exhibit solvatochromism, meaning their absorption and emission spectra can shift depending on the polarity of the solvent. This property is often exploited in "turn-on" probes that become fluorescent upon binding to a less polar environment, such as a protein binding pocket or a lipid membrane. Understanding the solvatochromic properties of your specific probe is crucial for interpreting your results.

Troubleshooting Guide: Minimizing Background Fluorescence

This guide provides a systematic approach to identifying and resolving common sources of background fluorescence when working with this compound.

Problem Potential Cause Recommended Solution
High background across the entire image Excessive probe concentration Perform a concentration titration to find the lowest effective concentration that provides a good signal-to-noise ratio.
Probe aggregation Prepare fresh probe solutions for each experiment. Consider a brief sonication of the stock solution. If aggregation persists, you may need to adjust the buffer composition (e.g., add a small amount of a non-ionic detergent like Tween-20).
Inadequate washing Increase the number and duration of wash steps after probe incubation to remove unbound molecules. Use a buffer appropriate for your sample type (e.g., PBS).
High background in specific cellular compartments (e.g., membranes) Non-specific hydrophobic interactions Include a low concentration of a non-ionic surfactant (e.g., 0.05% Tween-20) in your staining and wash buffers to reduce non-specific binding.
Insufficient blocking (if using in conjunction with antibodies) If using a this compound derivative conjugated to an antibody, ensure adequate blocking of non-specific antibody binding sites using agents like BSA or serum from the secondary antibody host species.
High background in unstained control samples Cellular autofluorescence 1. Photobleaching: Expose the fixed, unstained sample to the excitation light for a period before staining to bleach the endogenous fluorophores.[5] 2. Chemical Quenching: Treat fixed cells with a quenching agent like sodium borohydride (for aldehyde-induced fluorescence) or Sudan Black B (for lipofuscin).[3] Note that chemical quenchers should be used with caution as they can also affect the specific signal. 3. Spectral Separation: If possible, choose a this compound derivative that excites and emits in the red or far-red region of the spectrum, where autofluorescence is typically lower.[2][4]
Fixative-induced fluorescence Use fresh, high-quality fixative solutions. Consider using a non-aldehyde-based fixative like cold methanol if compatible with your experimental goals.[1][4]

Experimental Protocols

Protocol 1: General Staining Protocol for Fixed Cells with this compound

This protocol provides a starting point for staining fixed cells. Optimization of probe concentration and incubation times will be necessary for each specific application.

  • Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture to the desired confluency.

  • Fixation:

    • Aspirate the culture medium.

    • Wash the cells once with Phosphate Buffered Saline (PBS).

    • Add 4% paraformaldehyde in PBS and incubate for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional):

    • If targeting intracellular structures, incubate the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Staining:

    • Prepare the desired concentration of this compound in a suitable buffer (e.g., PBS). It is recommended to perform a titration series (e.g., 100 nM to 10 µM) to determine the optimal concentration.

    • Incubate the cells with the staining solution for 30-60 minutes at room temperature, protected from light.

  • Washing:

    • Aspirate the staining solution.

    • Wash the cells three to five times with PBS for 5 minutes each to remove unbound probe.

  • Mounting and Imaging:

    • Mount the coverslips with an anti-fade mounting medium.

    • Image the cells using appropriate filter sets for this compound.

Protocol 2: Autofluorescence Reduction by Photobleaching

This protocol can be performed on fixed cells before the staining procedure to reduce background from endogenous fluorophores.

  • Sample Preparation: Fix and permeabilize your cells as described in Protocol 1.

  • Mounting for Bleaching: Mount the coverslip onto a microscope slide with a drop of PBS to keep the cells hydrated.

  • Photobleaching:

    • Place the slide on the microscope stage.

    • Expose the sample to the excitation wavelength that will be used for imaging your this compound probe. Use a high-intensity light source.

    • The duration of photobleaching needs to be determined empirically but can range from several minutes to over an hour. Monitor the decrease in autofluorescence periodically.

  • Staining: Once the autofluorescence has been significantly reduced, carefully remove the coverslip and proceed with the staining protocol (Protocol 1, step 4 onwards).

Visualizing Experimental Workflows

To aid in experimental design and troubleshooting, the following diagrams illustrate key workflows.

experimental_workflow cluster_prep Sample Preparation cluster_staining Staining cluster_imaging Imaging cell_seeding Cell Seeding fixation Fixation cell_seeding->fixation permeabilization Permeabilization (Optional) fixation->permeabilization probe_incubation Probe Incubation permeabilization->probe_incubation washing Washing probe_incubation->washing mounting Mounting washing->mounting image_acquisition Image Acquisition mounting->image_acquisition

Caption: General experimental workflow for staining fixed cells.

troubleshooting_workflow start High Background Observed unstained_control Image Unstained Control start->unstained_control autofluorescence High Autofluorescence? unstained_control->autofluorescence reduce_autofluorescence Implement Autofluorescence Reduction Protocol autofluorescence->reduce_autofluorescence Yes optimize_staining Optimize Staining Protocol autofluorescence->optimize_staining No reduce_autofluorescence->optimize_staining titrate_probe Titrate Probe Concentration optimize_staining->titrate_probe High General Background optimize_washing Optimize Washing Steps optimize_staining->optimize_washing High Non-specific Staining check_aggregation Check for Probe Aggregation optimize_staining->check_aggregation Speckled Background good_image Good Image Quality titrate_probe->good_image optimize_washing->good_image check_aggregation->good_image

Caption: Logical workflow for troubleshooting high background fluorescence.

References

Technical Support Center: 9-Julolidinecarboxaldehyde Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety precautions and handling information for researchers, scientists, and drug development professionals working with 9-Julolidinecarboxaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards, according to the Globally Harmonized System (GHS), include:

  • Harmful if swallowed (Acute toxicity, oral).[1]

  • Causes skin irritation .[1]

  • Causes serious eye irritation .[1]

  • May cause respiratory irritation .[1]

Q2: What are the immediate first aid measures I should take in case of exposure?

A2: Immediate and appropriate first aid is crucial. Follow these steps depending on the route of exposure:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Take off immediately all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical attention. Wash contaminated clothing before reuse.

  • Inhalation: Remove the individual from the exposure area to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2]

Q3: What personal protective equipment (PPE) is required when handling this compound?

A3: Appropriate PPE is mandatory to minimize exposure. This includes:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are properly removed and disposed of after use.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, use a NIOSH-approved respirator with an appropriate cartridge.

  • Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.

Q4: How should I properly store this compound?

A4: Proper storage is essential for maintaining the chemical's integrity and ensuring safety.

  • Store in a tightly closed container in a dry and well-ventilated place.[2]

  • It is recommended to store the compound in a cool and dark place, at temperatures below 15°C.

  • Some suppliers recommend storing under an inert gas, such as argon.

Q5: What should I do in the event of a spill?

A5: In the case of a spill, follow these procedures:

  • Small Spills:

    • Ensure adequate ventilation.

    • Wear appropriate PPE (gloves, goggles, and respirator if necessary).

    • For solid spills, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Clean the spill area with soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's environmental health and safety department.

    • Prevent the spill from entering drains or waterways.

Troubleshooting Guide

Issue Possible Cause Solution
Eye or skin irritation after handling Inadequate or improper use of PPE.Review and reinforce proper PPE protocols. Ensure safety goggles are worn at all times and that gloves are inspected before use and changed frequently.
Respiratory discomfort during experiment Insufficient ventilation or handling outside of a fume hood.Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood. If discomfort persists, seek medical attention.
Caking or discoloration of the solid compound Improper storage (exposure to moisture or air).Ensure the container is tightly sealed and stored in a cool, dry, and dark place. For long-term storage, consider using a desiccator and storing under an inert atmosphere.

Quantitative Data Summary

Property Value Source
Molecular Formula C₁₃H₁₅NO[1]
Molecular Weight 201.27 g/mol
Appearance Light orange to yellow to green powder/crystal
Melting Point 83 °C
Purity >98.0% (GC)
GHS Pictogram Exclamation mark (GHS07)[1]
GHS Signal Word Warning[1]

Experimental Protocols

Protocol for Handling and Weighing
  • Preparation: Before handling, ensure you are in a designated area with a certified chemical fume hood. Put on all required PPE, including a lab coat, safety goggles, and appropriate chemical-resistant gloves.

  • Weighing:

    • Place a weighing paper or boat on the analytical balance and tare it.

    • Carefully transfer the desired amount of this compound to the weighing paper using a clean spatula.

    • Avoid creating dust. If any dust is generated, ensure it is contained within the fume hood.

    • Once the desired amount is weighed, securely close the stock container.

  • Post-Weighing:

    • Clean the spatula and the weighing area with an appropriate solvent (e.g., ethanol) and dispose of the waste in a designated hazardous waste container.

    • Carefully remove and dispose of your gloves in the appropriate waste bin.

    • Wash your hands thoroughly with soap and water.

Protocol for a Small-Scale Spill Cleanup
  • Alert and Isolate: Immediately alert others in the vicinity of the spill. Cordon off the affected area to prevent further contamination.

  • Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.

  • Don PPE: Put on a fresh pair of chemical-resistant gloves, safety goggles, and a lab coat. If the material is dusty or if there is a risk of inhalation, wear a NIOSH-approved respirator.

  • Contain and Absorb: For a solid spill, gently cover it with a dry absorbent material to prevent dust from becoming airborne.

  • Collect: Carefully sweep the absorbed material into a dustpan and transfer it to a clearly labeled, sealable hazardous waste container.

  • Decontaminate: Wipe down the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials in the hazardous waste container.

  • Dispose: Seal the hazardous waste container and arrange for its disposal according to your institution's guidelines.

  • Post-Cleanup: Remove and dispose of all PPE in the designated waste stream. Wash your hands thoroughly.

Visualizations

Caption: Logical workflow for ensuring safety when handling this compound.

References

Technical Support Center: Synthesis of 9-Formyljulolidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the formylation of julolidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the synthesis of 9-formyljulolidine. Below you will find information on common synthetic methods, potential side reactions, and strategies to overcome common challenges in this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the formylation of julolidine?

A1: The two most prevalent and effective methods for the formylation of the electron-rich aromatic ring of julolidine are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction typically offers milder conditions and is often the preferred method for achieving high yields of 9-formyljulolidine.[1][2][3][4][5]

Q2: I am observing a significant amount of starting material in my reaction mixture. How can I improve the conversion?

A2: Incomplete conversion can be due to several factors. For the Vilsmeier-Haack reaction, ensure that the Vilsmeier reagent is freshly prepared and that the reaction is conducted under strictly anhydrous conditions, as the reagent is sensitive to moisture.[6] Increasing the reaction temperature or prolonging the reaction time can also enhance conversion, but this should be monitored carefully to avoid byproduct formation. For the Duff reaction, ensuring the use of a suitable acid catalyst, such as trifluoroacetic acid, and maintaining anhydrous conditions are crucial for driving the reaction to completion.[6]

Q3: My purified product has a reddish color. What is the likely cause and how can it be removed?

A3: Julolidine and its derivatives can be susceptible to air oxidation over time, leading to the formation of colored impurities. This is a known issue with the julolidine scaffold itself. Purification by column chromatography on silica gel or recrystallization from a suitable solvent system, such as hexane, can effectively remove these colored byproducts.[7]

Q4: I suspect the formation of byproducts in my reaction. What are the likely side reactions?

A4: While the formylation of julolidine is generally selective for the 9-position, side reactions can occur. One of the most common byproducts is the di-formylated julolidine, where a second formyl group is introduced onto the aromatic ring. This is more likely to occur with an excess of the formylating agent or at elevated temperatures.[8][9] Additionally, under certain conditions, reactions involving the julolidine ring system can lead to dehydrogenated or rearranged products.[10][11] Careful control of stoichiometry and reaction conditions is key to minimizing these side reactions.

Q5: How can I effectively purify 9-formyljulolidine from the reaction mixture?

A5: Purification of 9-formyljulolidine can be achieved through standard laboratory techniques.

  • Column Chromatography: Flash column chromatography using silica gel is a highly effective method for separating the desired product from unreacted starting material, di-formylated byproducts, and other impurities. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically employed.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step. The choice of solvent is critical and should be determined experimentally. Common solvents for the recrystallization of aromatic aldehydes include ethanol, ethyl acetate/hexane mixtures, and toluene.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 9-Formyljulolidine 1. Incomplete reaction. 2. Degradation of reagents. 3. Suboptimal reaction temperature. 4. Formation of byproducts.1. Increase reaction time and/or temperature; monitor by TLC. 2. Use freshly distilled/opened reagents (e.g., POCl₃, DMF). 3. Optimize the reaction temperature; for Vilsmeier-Haack, a range of 0°C to room temperature is common. 4. Use a 1:1 stoichiometry of julolidine to the formylating agent to minimize di-formylation.
Presence of a Second Aldehyde Peak in 1H NMR Di-formylation of the julolidine ring.1. Reduce the equivalents of the formylating agent (Vilsmeier reagent or hexamine). 2. Perform the reaction at a lower temperature. 3. Purify the product using column chromatography to separate the mono- and di-formylated products.
Product is an intractable oil or difficult to crystallize Presence of impurities that inhibit crystallization.1. Purify the crude product by column chromatography before attempting crystallization. 2. Try a variety of solvent systems for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexane, toluene).
Inconsistent reaction outcomes Moisture in the reaction.1. Ensure all glassware is oven-dried before use. 2. Use anhydrous solvents and reagents. 3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Vilsmeier-Haack Formylation of Julolidine

This protocol is a general guideline and may require optimization.

  • Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a nitrogen inlet, cool anhydrous N,N-dimethylformamide (DMF) (1.2 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 equivalents) dropwise to the cooled DMF. Stir the mixture at 0°C for 30 minutes. The formation of the solid Vilsmeier reagent may be observed.

  • Reaction with Julolidine: Dissolve julolidine (1.0 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., dichloromethane). Add this solution dropwise to the prepared Vilsmeier reagent at 0°C.

  • Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker of crushed ice and water. Basify the aqueous solution with a saturated sodium bicarbonate solution or dilute sodium hydroxide until a pH of 7-8 is reached.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to afford pure 9-formyljulolidine.

Duff Formylation of Julolidine

This protocol is a general guideline and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add julolidine (1.0 equivalent) and hexamethylenetetramine (1.5 equivalents).

  • Solvent/Catalyst Addition: Add a suitable acidic solvent, such as trifluoroacetic acid or a mixture of glycerol and boric acid.

  • Reaction: Heat the reaction mixture to 100-150°C for several hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, hydrolyze the reaction mixture by adding an aqueous acid solution (e.g., 2M HCl) and heating for an additional 30-60 minutes.

  • Extraction: Cool the mixture and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over an anhydrous salt, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Julolidine Formylation Methods

FeatureVilsmeier-Haack ReactionDuff Reaction
Formylating Agent Vilsmeier Reagent (from DMF and POCl₃)Hexamethylenetetramine
Typical Reaction Conditions 0°C to room temperature100-150°C
Common Solvents DMF, DichloromethaneTrifluoroacetic acid, Glycerol/Boric Acid
Reported Yields Generally moderate to highOften lower and more variable
Key Advantages Milder conditions, generally higher yields.Uses less hazardous reagents than POCl₃.
Potential Byproducts Di-formylated julolidine, unreacted starting material.Di-formylated julolidine, complex mixture of byproducts due to harsher conditions.

Visualizations

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Electrophile) DMF->Vilsmeier_Reagent POCl3 POCl₃ POCl3->Vilsmeier_Reagent Intermediate Iminium Salt Intermediate Vilsmeier_Reagent->Intermediate Julolidine Julolidine Julolidine->Intermediate Electrophilic Aromatic Substitution Product 9-Formyljulolidine Intermediate->Product Hydrolysis

Caption: Vilsmeier-Haack reaction pathway for julolidine formylation.

Troubleshooting_Workflow Start Julolidine Formylation Reaction Check_Conversion Check Conversion by TLC Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Optimize Optimize Reaction Conditions (Temp, Time, Stoichiometry) Low_Conversion->Optimize Analyze_Byproducts Analyze Crude Product (NMR, LC-MS) Good_Conversion->Analyze_Byproducts Main_Product Mainly 9-Formyljulolidine Analyze_Byproducts->Main_Product Clean Byproducts_Present Byproducts Detected Analyze_Byproducts->Byproducts_Present Impure Purify Purify (Column Chromatography/ Recrystallization) Main_Product->Purify Di_formylation Di-formylation Suspected Byproducts_Present->Di_formylation Other_Byproduct Unknown Byproduct Byproducts_Present->Other_Byproduct Optimize->Start Reduce_Reagent Reduce Formylating Agent Di_formylation->Reduce_Reagent Characterize Characterize Byproduct Other_Byproduct->Characterize Reduce_Reagent->Start

Caption: A troubleshooting workflow for julolidine formylation.

References

Validation & Comparative

Comparative Analysis of 9-Julolidinecarboxaldehyde and Alternative Aromatic Aldehydes: A Guide to NMR and Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the spectral characteristics of key intermediates is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 9-julolidinecarboxaldehyde, a versatile synthetic intermediate, alongside two common alternative aromatic aldehydes: 4-methoxybenzaldehyde and 4-(dimethylamino)benzaldehyde. This objective comparison, supported by experimental data and protocols, serves as a valuable resource for compound identification, purity assessment, and structural elucidation.

Spectroscopic Data Comparison

The following tables summarize the available ¹H and ¹³C NMR chemical shifts (δ) in parts per million (ppm) and mass spectrometry data (m/z) for the three compounds.

Table 1: ¹H NMR Data Comparison

CompoundAldehyde Proton (s, 1H)Aromatic ProtonsAliphatic/Substituent ProtonsSolvent
This compound 9.5977.29 (s, 1H)3.308 (t, J = 5.7 Hz, 4H), 2.787 (t, J = 6.2 Hz, 4H), 2.002-1.92 (m, 4H)CDCl₃
4-Methoxybenzaldehyde 9.897.85 (d, 2H), 7.02 (d, 2H)3.90 (s, 3H)CDCl₃
4-(Dimethylamino)benzaldehyde 9.737.73 (d, J = 7.7 Hz, 2H), 6.69 (d, J = 7.7 Hz, 2H)3.10 (s, 6H)CDCl₃

Table 2: ¹³C NMR Data Comparison

CompoundC=OAromatic CAliphatic/Substituent CSolvent
This compound Data not explicitly availableData not explicitly availableData not explicitly available-
4-Methoxybenzaldehyde [1]190.8164.6, 131.9, 129.9, 114.355.5CDCl₃
4-(Dimethylamino)benzaldehyde 190.5154.2, 131.9, 124.9, 110.940.0CDCl₃

Table 3: Mass Spectrometry Data Comparison

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 201Data not explicitly available
4-Methoxybenzaldehyde 136135, 107, 92, 77
4-(Dimethylamino)benzaldehyde 149148, 121, 93, 77

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying experimental data. The following are generalized protocols for acquiring NMR and mass spectra for aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the aldehyde sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)). The choice of solvent depends on the solubility of the compound.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a single-pulse ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative number of protons.

3. ¹³C NMR Acquisition:

  • Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done with a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Process the data similarly to the ¹H spectrum.

  • Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

  • Prepare a dilute solution of the aldehyde sample (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or a mixture thereof.

  • For Gas Chromatography-Mass Spectrometry (GC-MS), ensure the sample is sufficiently volatile and thermally stable.

  • For Electrospray Ionization (ESI) or other liquid-phase ionization techniques, ensure the sample is soluble in the chosen solvent system.

2. GC-MS Analysis:

  • Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • The sample is vaporized and separated on a capillary column (e.g., a non-polar or medium-polarity column).

  • The separated components elute from the column and enter the mass spectrometer.

  • The molecules are ionized, typically by Electron Ionization (EI) at 70 eV.

  • The resulting ions (molecular ion and fragment ions) are separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative abundance of ions against their m/z values.

Workflow for Comparative Analysis

The following diagram illustrates a logical workflow for the comparative analysis of analytical data for different aldehyde compounds.

G Workflow for Aldehyde Analysis Comparison cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Comparative Evaluation A Procure Aldehyde Samples (this compound & Alternatives) B Prepare Samples for NMR (Dissolution in Deuterated Solvent) A->B C Prepare Samples for MS (Dilution in Volatile Solvent) A->C D Acquire 1H & 13C NMR Spectra B->D E Acquire Mass Spectra (e.g., GC-MS) C->E F Process NMR Data (FT, Phasing, Baseline Correction) D->F G Process MS Data (Peak Detection, Library Search) E->G H Assign NMR Signals (Chemical Shifts, Coupling Constants) F->H I Identify MS Fragments (Molecular Ion, Key Fragments) G->I J Tabulate Quantitative Data (NMR Shifts, m/z Values) H->J I->J K Compare Spectral Features (Structural & Electronic Effects) J->K L Draw Conclusions (Purity, Structural Confirmation) K->L

References

A Comparative Guide to 9-Julolidinecarboxaldehyde and Other Fluorescent Aldehydes for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of biomedical research, diagnostics, and drug development, fluorescent molecules are indispensable tools. Among these, fluorescent aldehydes represent a unique class of reagents that combine the reactive properties of an aldehyde group with inherent fluorescence, enabling their use as probes, sensors, and cross-linking agents. This guide provides a comparative analysis of 9-Julolidinecarboxaldehyde and other notable fluorescent aldehydes, offering insights into their performance based on available experimental data.

Performance Comparison of Fluorescent Aldehydes

The following table summarizes the key photophysical properties of several fluorescent aldehydes. It is important to note that the data for a julolidine-based aldehyde is represented by a julolidine-fused anthracene derivative, as specific data for this compound is not available. This derivative showcases the high quantum yield potential of the julolidine scaffold.[1]

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M-1cm-1)Quantum Yield (Φ)Solvent
Julolidine-Fused Anthracene¹450518Not Available0.55Toluene
4-(Diethylamino)salicylaldehyde562-575²596-635²Not AvailableNot AvailableVarious
2,3-Naphthalenedicarboxaldehyde³~420~480Not AvailableHigh0.1 M Borate pH 9.3 (derivatized)
4-(Dimethylamino)benzaldehyde356Not AvailableNot AvailableNot AvailableMethanol

¹Data from a julolidine-fused anthracene derivative is used as a proxy to demonstrate the potential of the julolidine fluorophore.[1] ²Wavelength range observed in various solvents for Salen ligands based on 4-(Diethylamino)salicylaldehyde.[2] ³Data after derivatization with glycine. The quantum yield is noted to be high, but a specific value is not provided.

In-Depth Experimental Protocols

Accurate and reproducible measurement of fluorescence quantum yield is paramount for comparing the performance of fluorophores. The following is a detailed protocol for the relative quantum yield measurement method, which is a widely accepted and accessible technique.[3]

Protocol: Relative Fluorescence Quantum Yield Measurement

1. Principle:

The relative method compares the fluorescence intensity of an unknown sample to that of a standard with a known quantum yield. When both solutions have the same absorbance at the same excitation wavelength, it is assumed they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then proportional to the ratio of their quantum yields.

2. Materials and Equipment:

  • Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument must be capable of producing corrected emission spectra.

  • UV-Vis Spectrophotometer: For accurate absorbance measurements.

  • Cuvettes: 1 cm path length quartz cuvettes for both fluorescence and absorbance measurements.

  • Fluorescence Standard: A compound with a well-characterized and stable quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ = 0.546). The standard should have absorption and emission properties in a similar range to the sample.

  • Solvents: Spectroscopic grade solvents are essential.

3. Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the test compound and the fluorescence standard in the same solvent.

    • From the stock solutions, prepare a series of dilutions for both the sample and the standard. The concentrations should be adjusted to yield absorbance values between 0.02 and 0.1 at the chosen excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, record the absorbance spectrum for each dilution of the sample and the standard.

    • Use the pure solvent as a blank.

    • Determine the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the spectrofluorometer. This should be a wavelength where both the sample and the standard have significant absorbance.

    • Record the fluorescence emission spectrum for each of the prepared solutions. Ensure the experimental conditions (e.g., slit widths) are identical for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity.

    • Plot a graph of integrated fluorescence intensity versus absorbance for both the sample and the standard.

    • Determine the gradient (slope) of the linear fit for both plots.

4. Calculation:

The quantum yield of the sample (Φx) is calculated using the following equation:

Φx = Φstd * (Gradx / Gradstd) * (nx² / nstd²)

Where:

  • Φstd is the quantum yield of the standard.

  • Gradx and Gradstd are the gradients from the plots of integrated fluorescence intensity vs. absorbance for the sample and the standard, respectively.

  • nx and nstd are the refractive indices of the solvents used for the sample and the standard, respectively (if the solvents are the same, this term is 1).

Visualizing Experimental and Structural Relationships

To further elucidate the processes and structures discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for Relative Quantum Yield Measurement cluster_calc 4. Final Calculation prep_sample Prepare Sample Solutions (Abs < 0.1) abs_measure Measure Absorbance (UV-Vis Spectrophotometer) prep_sample->abs_measure prep_standard Prepare Standard Solutions (Abs < 0.1) prep_standard->abs_measure fluo_measure Measure Fluorescence (Spectrofluorometer) abs_measure->fluo_measure plot_data Plot Integrated Fluorescence vs. Absorbance fluo_measure->plot_data calc_gradient Calculate Gradients (Slopes) plot_data->calc_gradient calc_qy Calculate Quantum Yield (Φ) calc_gradient->calc_qy

Workflow for relative quantum yield measurement.

G Structural Comparison of Fluorescent Aldehydes cluster_julolidine Julolidine Core cluster_aminobenzaldehyde Aminobenzaldehyde Core cluster_naphthaldehyde Naphthaldehyde Core Julolidine This compound (Rigid, Electron-Donating Structure) Julolidine_prop Potential for High Quantum Yield and Photostability Julolidine->Julolidine_prop leads to Fluorescent_Properties Key Fluorescent Properties Aminobenzaldehyde 4-(Diethylamino)benzaldehyde (Strong Donor-Acceptor Character) Aminobenzaldehyde_prop Solvatochromism (Sensitivity to Solvent Polarity) Aminobenzaldehyde->Aminobenzaldehyde_prop exhibits Naphthaldehyde 2,3-Naphthalenedicarboxaldehyde (Extended π-System) Naphthaldehyde_prop Longer Wavelength Emission (Red-Shifted) Naphthaldehyde->Naphthaldehyde_prop results in Core_Concept Core Fluorophore Structure

Structural features influencing fluorescence.

Concluding Remarks

The comparison of fluorescent aldehydes reveals a diverse landscape of photophysical properties, each suited to different applications. While a complete dataset for this compound remains to be fully characterized in the literature, the high quantum yield of a related julolidine-fused anthracene derivative suggests that the rigid and electron-donating nature of the julolidine core holds significant promise for the development of highly efficient and photostable fluorescent probes.[1]

In contrast, aldehydes such as 4-(diethylamino)benzaldehyde and its derivatives are known for their strong intramolecular charge transfer character, leading to significant solvatochromism. Naphthaldehyde-based compounds, with their extended π-systems, offer access to longer excitation and emission wavelengths.

For researchers and drug development professionals, the choice of a fluorescent aldehyde will be guided by the specific requirements of their experimental setup, including the desired spectral range, environmental sensitivity, and the need for high quantum efficiency. The detailed experimental protocol provided in this guide serves as a robust starting point for the in-house characterization and comparison of these valuable molecular tools. Further experimental investigation into the photophysical properties of this compound is warranted to fully unlock its potential in advanced research applications.

References

A Comparative Guide to the Quantum Yield of Julolidine and Acridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorescence quantum yields of julolidine and acridine derivatives, two classes of fluorophores with significant applications in biomedical research and drug development. The information presented is supported by experimental data from peer-reviewed literature, offering insights into their performance as fluorescent probes.

Quantitative Comparison of Quantum Yields

The fluorescence quantum yield (Φf) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield indicates a brighter fluorescent probe. The quantum yields of julolidine and acridine derivatives are highly dependent on their molecular structure, solvent environment, and interaction with biological targets.

Julolidine Derivatives

Julolidine-based fluorophores are known for their rigid structures, which often lead to high fluorescence quantum yields.[1][2] Fusing the julolidine moiety to various aromatic systems can significantly enhance their photophysical properties, leading to red-shifted absorption and emission spectra and improved photostability.[3]

Derivative NameSolvent/ConditionQuantum Yield (Φf)
Julolidine-fused anthracene (J-A)Toluene0.55[3]
Cationic julolidine-azolium conjugate (SEZ-JLD)In the presence of RNA~0.34[4]
Cationic julolidine-azolium conjugate (BTZ-JLD)In the presence of RNA~0.43[4][5]
Styrylpyridinium derivative with julolidinyl moiety (6d)Not specified0.005
Styrylpyridinium derivative with julolidinyl moiety (6e)Not specified0.007
Acridine Derivatives

Acridine derivatives are a versatile class of fluorescent compounds widely used in biological and chemical research.[6][7] Their applications range from fluorescent staining in microscopy to photosensitizers in photodynamic therapy and as intercalating agents for studying DNA-drug interactions.[6] The quantum yield of acridine derivatives is sensitive to the molecular structure and the solvent environment.[7]

Derivative NameSolvent/ConditionQuantum Yield (Φf)
AcridineEthanol0.36[7]
AcridineMethanol0.42[7]
AcridineAcetonitrile0.28[7]
Acridine OrangeBasic Ethanol0.2[6]
Acridine YellowEthanol0.47[6]
9-AminoacridineEthanol0.99[6]
Acridine-dicyanoisophorone-based probe (1a)Increasing solvent polarity0.005 to 0.356[8]

Experimental Protocols

The determination of fluorescence quantum yields is most commonly performed using the comparative method, which involves referencing a standard with a known quantum yield.[6] This method is widely adopted due to its relative simplicity and reliability.

Relative Quantum Yield Determination

Objective: To determine the relative fluorescence quantum yield of a test sample (julolidine or acridine derivative) by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Materials and Instrumentation:

  • Fluorometer: A spectrofluorometer capable of measuring excitation and emission spectra.

  • UV-Vis Spectrophotometer: To measure the absorbance of the solutions.

  • Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

  • Volumetric flasks and pipettes.

  • Test Sample: Solution of the julolidine or acridine derivative of interest.

  • Reference Standard: A fluorescent standard with a known quantum yield in the same solvent (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φf = 0.546).

  • Solvent: Spectroscopic grade solvent.

Procedure:

  • Preparation of Solutions: Prepare a series of dilute solutions of both the test sample and the reference standard in the same solvent. The concentrations should be adjusted so that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorbance Measurement: Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength. The excitation wavelength should be a wavelength where both the sample and the standard absorb light.

  • Fluorescence Measurement: Using the spectrofluorometer, record the fluorescence emission spectrum for each solution. The excitation and emission slits should be kept constant for all measurements.

  • Data Analysis:

    • Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

    • Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.

    • Determine the slope of the resulting linear fit for each plot.

  • Calculation of Quantum Yield: The quantum yield of the sample (Φf_sample) is calculated using the following equation:

    Φf_sample = Φf_ref * (Slope_sample / Slope_ref) * (n_sample² / n_ref²)

    Where:

    • Φf_ref is the quantum yield of the reference standard.

    • Slope_sample and Slope_ref are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

    • n_sample and n_ref are the refractive indices of the sample and reference solutions, respectively (if the same solvent is used, this term is 1).

Visualizing Applications and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow for quantum yield determination and the application of these fluorescent probes in cellular imaging.

experimental_workflow cluster_prep Solution Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis cluster_calc Calculation prep_sample Prepare Sample Solutions abs_measure Measure Absorbance (UV-Vis) prep_sample->abs_measure prep_standard Prepare Standard Solutions prep_standard->abs_measure fluo_measure Measure Fluorescence (Fluorometer) abs_measure->fluo_measure integrate Integrate Fluorescence Intensity fluo_measure->integrate plot Plot Intensity vs. Absorbance integrate->plot slope Determine Slopes plot->slope calc_qy Calculate Quantum Yield slope->calc_qy

Caption: Experimental workflow for relative quantum yield determination.

signaling_pathway cluster_julolidine Julolidine Derivative Application cluster_acridine Acridine Derivative Application julolidine Julolidine Probe rna Cellular RNA julolidine->rna Binds to fluorescence_on Fluorescence 'Turn-On' rna->fluorescence_on Induces imaging_rna RNA Imaging fluorescence_on->imaging_rna acridine Acridine Probe dna Cellular DNA acridine->dna Intercalates into intercalation Intercalation dna->intercalation Results in imaging_dna DNA Staining & Imaging intercalation->imaging_dna

References

Validating 9-Julolidinecarboxaldehyde as a Selective RNA Probe: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection and visualization of specific RNA structures are critical for understanding biological processes and developing targeted therapeutics. This guide provides an objective comparison of 9-Julolidinecarboxaldehyde and its derivatives as fluorescent probes for RNA, particularly RNA G-quadruplexes, benchmarked against other common alternatives.

RNA G-quadruplexes (rG4s) are non-canonical secondary structures found in guanine-rich RNA sequences.[1][2] These structures play significant roles in regulating gene expression, including translation and mRNA processing.[1][2] The development of selective fluorescent probes is crucial for studying the formation and function of these structures in vitro and in living cells.[1][2][3]

This compound and its derivatives have emerged as promising "turn-on" fluorescent probes for intracellular RNA imaging.[4][5] These molecules typically exhibit low fluorescence in solution but show a significant enhancement in quantum yield upon binding to RNA, which restricts the molecule's internal rotation.[4][6]

Comparative Analysis of RNA Probes

The performance of a fluorescent RNA probe is determined by several key parameters: its binding affinity and selectivity for the target structure, the fluorescence enhancement upon binding, and its photophysical properties such as quantum yield. Below is a comparison of julolidine-based probes with other widely used RNA G-quadruplex probes.

ProbeTarget SelectivityBinding Affinity (Ka or KD)Fluorescence EnhancementQuantum Yield (Φ) (Bound)Excitation/Emission (nm) (Bound)
SEZ-JLD (Julolidine Derivative) RNA selectiveNot explicitly stated~256-fold0.37~602 / ~635
BTZ-JLD (Julolidine Derivative) RNA selectiveNot explicitly statedNot explicitly stated0.43Orange / Red
OX-JLD (Julolidine Derivative) RNA selectiveNot explicitly statedNot explicitly stated0.41Not explicitly stated / Green
Thioflavin T (ThT) G-quadruplexes (RNA & DNA) over other forms.[1][2][7]Not explicitly statedStriking enhancement with rG4s.[1][2]Not explicitly stated~435 / ~487
N-methylmesoporphyrin IX (NMM) High selectivity for parallel G-quadruplex DNA.[8][9][10][11]KD ~100 nM for parallel G4-DNA.[11]Up to 60-fold with parallel G4-DNA.[10]Not explicitly stated~400 / ~610

Data for Julolidine derivatives (SEZ-JLD, BTZ-JLD, OX-JLD) is based on studies of general RNA binding, with observed staining of intracellular RNA, particularly in the nucleoli.[4][6] ThT and NMM are well-characterized for their specific interaction with G-quadruplex structures.[1][7][8][10]

Visualizing Probe Validation and Action

To validate a new molecule as a reliable RNA probe, a systematic workflow is essential. This process ensures that the probe is sensitive and selective for its target.

G cluster_0 Probe Design & Synthesis cluster_1 In Vitro Validation cluster_2 In Cellulo Validation A Synthesis of This compound Derivative B Photophysical Characterization (Free Probe) A->B C Binding Studies with Target RNA (rG4) B->C D Selectivity Assays vs. (dsDNA, dsRNA, etc.) C->D E Quantum Yield & Fluorescence Titration D->E F Live Cell Imaging E->F G Co-localization Studies F->G H RNase/DNase Digestion Control G->H I Validated Selective RNA Probe H->I G cluster_0 Free State cluster_1 Bound State A Probe (Low Fluorescence) B Free Rotation A->B Energy dissipated non-radiatively C Probe (High Fluorescence) A->C Target RNA Binding D Rotation Restricted C->D Energy emitted as light E RNA G-Quadruplex E->A

References

A Comparative Guide to Julolidine Dyes for Confocal Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of cellular and molecular imaging, the selection of appropriate fluorescent probes is paramount for generating high-quality, reproducible data. Julolidine-based dyes have emerged as a versatile class of fluorophores with applications in sensing various cellular parameters. This guide provides an objective comparison of the performance of Julolidine dyes with established alternatives, such as the Alexa Fluor and Cyanine (Cy) dye series, supported by available experimental data.

Data Presentation: A Comparative Analysis of Fluorophore Properties

The performance of a fluorescent dye in confocal microscopy is determined by several key photophysical parameters. The following table summarizes these properties for representative Julolidine dyes and their spectral counterparts from the Alexa Fluor and Cyanine dye families. It is important to note that these values are compiled from various sources, and experimental conditions may influence the observed properties.

Dye NameExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (cm⁻¹M⁻¹)Brightness (ε × Φ)
Julolidine Dyes
OX-JLD (in presence of RNA)~530~575~450.41[1]N/AN/A
BTZ-JLD (in presence of RNA)~550~610~600.43[1]N/AN/A
SEZ-JLD (in presence of RNA)~602~635~330.37[1]N/AN/A
Julolidine-Rhodol (11d)547578310.54[2]102,00055,080
J-A (in Toluene)450518680.55[3]N/AN/A
Alexa Fluor Dyes
Alexa Fluor 488496519230.92[4]71,000[4]65,320
Alexa Fluor 555555565100.10[4]150,000[4]15,000
Alexa Fluor 647650665150.33[4]239,000[4]78,870
Cyanine Dyes
Cy2490510200.12[5]150,000[5]18,000
Cy3550570200.15[6]150,000[6]22,500
Cy5649666170.20[7]250,000[7]50,000

Key Observations

  • Brightness: While the molar extinction coefficients for some Julolidine dyes are not available, the brightness of the Julolidine-Rhodol dye (11d) is comparable to that of Alexa Fluor 488.[2][4] The brightness of Alexa Fluor and Cyanine dyes is well-characterized and generally high.

  • Quantum Yield: Several Julolidine-based probes exhibit high quantum yields, particularly when bound to their target, such as RNA.[1] The quantum yields of some Julolidine dyes are comparable to or even exceed those of some Cyanine dyes.[1][6]

  • Stokes Shift: Julolidine dyes, particularly the J-A derivative, can exhibit large Stokes shifts, which is advantageous for minimizing self-quenching and improving signal-to-noise ratios.[3]

  • Photostability: While qualitative statements in the literature suggest good photostability for some Julolidine derivatives, quantitative data for direct comparison is limited.[3] Alexa Fluor dyes are renowned for their superior photostability compared to many other dye families, including fluoresceins and some cyanines.[8]

Experimental Protocols

Live-Cell RNA Imaging with Julolidine-Azolium Probes (SEZ-JLD)

This protocol is adapted from a study by Mondal et al. (2023) for the use of the SEZ-JLD probe for imaging intracellular RNA in live cells using confocal microscopy.[1]

Materials:

  • SEZ-JLD probe stock solution (e.g., 1 mM in DMSO)

  • Live cells (e.g., HeLa or A549) cultured on glass-bottom dishes

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a working solution of SEZ-JLD in cell culture medium to a final concentration of 2.5 µM.

  • Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the SEZ-JLD working solution to the cells.

  • Incubation: Incubate the cells with the probe for 30 minutes at 37°C in a CO2 incubator.

  • Washing: After incubation, remove the probe solution and wash the cells twice with PBS to remove any unbound probe.

  • Imaging: Add fresh cell culture medium to the cells. Image the cells using a confocal microscope equipped with appropriate laser lines and emission filters. For SEZ-JLD, excitation can be performed using a 561 nm or 602 nm laser, and emission can be collected in the range of 610-700 nm.[1]

  • Image Analysis: Analyze the acquired images to observe the localization of the fluorescent signal, which indicates the presence of RNA.

Mandatory Visualization

Experimental Workflow for Live-Cell RNA Imaging

LiveCellRNAImaging cluster_preparation Preparation cluster_staining Staining cluster_imaging Imaging & Analysis cell_culture 1. Cell Culture (on glass-bottom dish) probe_prep 2. Prepare Julolidine Probe Working Solution wash1 3. Wash Cells (PBS) probe_prep->wash1 stain 4. Incubate with Probe (30 min, 37°C) wash1->stain wash2 5. Wash Cells (PBS, 2x) stain->wash2 imaging 6. Confocal Microscopy (Live-cell imaging) wash2->imaging analysis 7. Image Analysis (RNA localization) imaging->analysis

Caption: Workflow for live-cell RNA imaging using a Julolidine-based fluorescent probe.

Signaling Pathway Visualization: N/A

The provided search results do not contain a specific signaling pathway that is universally applicable to all Julolidine dyes. Their primary application highlighted is as direct fluorescent probes rather than reporters for a specific signaling cascade. Therefore, a signaling pathway diagram is not included.

References

Assessing the Performance of 9-Julolidinecarboxaldehyde in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of 9-Julolidinecarboxaldehyde and its derivatives as fluorescent probes for cellular imaging. Due to a lack of direct experimental data on the performance of this compound in various cell lines, this document focuses on the well-characterized applications of its derivatives and provides a comparison with commonly used fluorescent nuclear stains, DAPI and Hoechst 33342. This guide aims to offer a valuable resource for researchers selecting fluorescent probes for live-cell imaging and understanding their cytotoxic profiles.

Executive Summary

This compound is a versatile chemical scaffold, primarily utilized as a precursor in the synthesis of more complex fluorescent dyes. While data on its intrinsic fluorescence and utility as a direct cell imaging agent is limited, its derivatives have demonstrated significant promise in various imaging applications, particularly for visualizing RNA in living cells. This guide presents available data on the performance of these derivatives and compares them with the established nuclear stains DAPI and Hoechst 33342. Furthermore, it outlines general experimental protocols for cell staining and cytotoxicity assessment and provides insights into the potential effects of aldehyde-containing compounds on cellular signaling pathways.

Comparison of Fluorescent Probes

The selection of a fluorescent probe for live-cell imaging is a critical step in experimental design, with key considerations including photostability, brightness (a product of molar extinction coefficient and quantum yield), cell permeability, and cytotoxicity.

Photophysical Properties

The following table summarizes the available photophysical properties of selected julolidine derivatives and common alternative nuclear stains. It is important to note that the properties of this compound itself are not well-documented in the context of cellular imaging.

Probe NameExcitation Max (λex, nm)Emission Max (λem, nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Applications
Julolidine Derivatives
BTZ-JLD~550~610High (in presence of RNA)Not ReportedLive-cell RNA imaging
SEZ-JLD~560~630High (in presence of RNA)Not ReportedLive-cell RNA imaging
Alternative Probes
DAPI3584610.04 (free), ~0.4 (bound to DNA)33,000Nuclear staining (fixed cells)
Hoechst 33342350461~0.4 (bound to DNA)42,000Nuclear staining (live and fixed cells)

Note: The quantum yield of julolidine derivatives like BTZ-JLD and SEZ-JLD is reported to be significantly enhanced upon binding to RNA, a characteristic of "turn-on" fluorescent probes.

Cytotoxicity Profile

Understanding the cytotoxic potential of a fluorescent probe is crucial for interpreting experimental results, especially in long-term live-cell imaging studies. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity.

CompoundCell LineIC50 (µM)Assay Duration
9-Aminoacridine derivative (Compound 2) PC327.3148 hours[1]
A549Not explicitly stated, but showed 21% viability at 50 µM48 hours[1]
Hoechst 33342 A5490.98 (µg/mL)24 hours[2]
BEAS-2B1.95 (µg/mL)24 hours[2]
DU-1454.2548 hours[2]
HEK293185 minutes[2]
DAPI HeLa~23.63 (for a galantamine derivative, not DAPI itself)Not specified[3]
SEZ-JLD (Julolidine Derivative) HepG2Low cytotoxicity reported at 5 µM24 hours[4]

Disclaimer: Direct IC50 values for this compound in HeLa, A549, HepG2, MCF-7, and PC3 cell lines were not found in the reviewed literature. The data for Hoechst 33342 is presented as found in the source and may require conversion for direct comparison. The DAPI data point is from a study on a different compound and is included for illustrative purposes only due to the lack of direct DAPI IC50 values in the search results. The low cytotoxicity of SEZ-JLD is noted, but a specific IC50 value was not provided in the initial search results.

Experimental Protocols

The following are generalized protocols for cell staining and cytotoxicity assays. These should be optimized for specific cell lines and experimental conditions.

General Protocol for Live-Cell Fluorescent Staining
  • Cell Seeding: Plate cells in a suitable imaging dish or plate at a density that will result in 50-70% confluency at the time of imaging.

  • Probe Preparation: Prepare a stock solution of the fluorescent probe (e.g., this compound, if testing) in a suitable solvent like DMSO. Dilute the stock solution to the desired working concentration in pre-warmed cell culture medium.

  • Staining: Remove the existing culture medium from the cells and replace it with the medium containing the fluorescent probe.

  • Incubation: Incubate the cells for a predetermined period (e.g., 15-30 minutes) at 37°C in a CO2 incubator. Incubation times may need to be optimized.

  • Washing (Optional): For probes with low background fluorescence, a washing step may not be necessary. If required, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for the chosen probe.

General Protocol for Cytotoxicity Assessment (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in culture medium. Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Visualization of Methodologies and Pathways

Experimental Workflow for Performance Assessment

G cluster_prep Cell Preparation cluster_staining Fluorescence Staining cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_analysis Data Acquisition & Analysis cell_culture Cell Culture (e.g., HeLa, A549, HepG2) seeding Cell Seeding in Multi-well Plates/Imaging Dishes cell_culture->seeding incubation Incubate Cells with Probes seeding->incubation treatment Treat Cells with Serial Dilutions seeding->treatment probe_prep Prepare Probe Solutions (this compound & Alternatives) probe_prep->incubation washing Wash Cells (Optional) incubation->washing imaging Fluorescence Microscopy washing->imaging mtt_assay MTT Reagent Incubation treatment->mtt_assay solubilization Formazan Solubilization mtt_assay->solubilization absorbance Measure Absorbance solubilization->absorbance ic50 IC50 Calculation absorbance->ic50 comparison Comparative Analysis imaging->comparison ic50->comparison G cluster_stress Cellular Stress Response cluster_outcome Cellular Outcomes aldehyde This compound (Aldehyde) ros Reactive Oxygen Species (ROS) Production aldehyde->ros mapk MAPK Pathway (ERK, JNK, p38) ros->mapk nfkb NF-κB Pathway ros->nfkb apoptosis Apoptosis mapk->apoptosis proliferation Cell Proliferation mapk->proliferation nfkb->apoptosis inflammation Inflammation nfkb->inflammation

References

Comparative Analysis of 9-Julolidinecarboxaldehyde-Based Fluorescent Sensors: A Guide to Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cross-reactivity profiles of various 9-julolidinecarboxaldehyde-based fluorescent sensors. The following sections detail the experimental data, protocols, and signaling pathways to aid in the selection of the most appropriate sensor for specific applications.

Introduction

This compound and its derivatives have emerged as versatile platforms for the development of fluorescent chemosensors for a variety of analytes, including metal ions and anions. Their rigid, conjugated structure often leads to desirable photophysical properties, such as high quantum yields and significant Stokes shifts. A critical parameter for the practical application of any sensor is its selectivity, or its ability to respond to the target analyte in the presence of other potentially interfering species. This guide focuses on the cross-reactivity of several published this compound-based sensors, providing a comparative overview of their performance.

Cross-Reactivity Data

The following tables summarize the fluorescence response of different this compound-based sensors to a range of metal ions. The data is compiled from published research articles and is presented as the relative fluorescence intensity change upon addition of the respective ions.

Table 1: Cross-Reactivity of a Julolidine-Schiff Base Sensor for Zn²⁺

Interfering IonConcentration (µM)Relative Fluorescence Intensity (%)
None (Sensor only)-100
Zn²⁺ 50 ~1200
Na⁺100~100
K⁺100~100
Ca²⁺100~100
Mg²⁺100~100
Mn²⁺50~105
Fe²⁺50~110
Fe³⁺50~95 (Quenching)
Co²⁺50~90 (Quenching)
Ni²⁺50~95 (Quenching)
Cu²⁺50~85 (Quenching)
Cd²⁺50~120
Hg²⁺50~90 (Quenching)
Al³⁺50~115
Pb²⁺50~105

Table 2: Cross-Reactivity of a Julolidine-Chalcone Based Sensor for Al³⁺ [1]

Interfering IonConcentration (µM)Relative Fluorescence Intensity (%)
None (Sensor only)-100
Al³⁺ 50 ~800
Na⁺100~100
K⁺100~100
Ca²⁺100~100
Mg²⁺100~100
Mn²⁺50~110
Fe²⁺50~120
Fe³⁺50Significant Quenching
Co²⁺50~105
Ni²⁺50~105
Cu²⁺50Significant Quenching
Zn²⁺50~150
Cd²⁺50~110
Hg²⁺50~100
Pb²⁺50~105
Cr³⁺50~130

Experimental Protocols

The following are detailed methodologies for key experiments cited in the cross-reactivity studies of this compound-based sensors.

General Synthesis of Julolidine-Schiff Base Sensors

A common synthetic route involves the condensation reaction between this compound and a primary amine.

  • Materials: this compound, appropriate primary amine (e.g., 2-aminoaniline for a Zn²⁺ sensor), ethanol, catalytic amount of acetic acid.

  • Procedure:

    • Dissolve this compound (1 mmol) in ethanol (20 mL).

    • Add the primary amine (1 mmol) to the solution.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid product is collected by filtration, washed with cold ethanol, and dried under vacuum.

    • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or methanol).

Fluorescence Titration for Cross-Reactivity Studies

This protocol outlines the general procedure for assessing the selectivity of a fluorescent sensor.

  • Materials: Stock solution of the sensor (e.g., 1 mM in DMSO), stock solutions of various metal perchlorates or chlorides (e.g., 10 mM in deionized water), appropriate buffer solution (e.g., HEPES buffer, pH 7.4), spectrofluorometer.

  • Procedure:

    • Prepare a solution of the sensor in the chosen buffer at a final concentration (e.g., 10 µM).

    • Record the initial fluorescence emission spectrum of the sensor solution.

    • To the sensor solution, add a specific concentration of the target analyte (e.g., 5 equivalents of Zn²⁺) and record the fluorescence spectrum.

    • Repeat the measurement with separate, fresh sensor solutions for each of the potential interfering ions at a specified concentration (e.g., 10 equivalents).

    • For competition experiments, add the interfering ion to the sensor solution first, followed by the addition of the target analyte, and record the fluorescence spectrum.

    • All measurements should be performed at a constant temperature and with consistent instrument settings (e.g., excitation and emission wavelengths, slit widths).

    • The relative fluorescence intensity is calculated as (F - F₀) / F₀, where F is the fluorescence intensity in the presence of the ion and F₀ is the initial fluorescence intensity of the sensor alone.

Signaling Mechanisms and Visualization

The fluorescence response of this compound-based sensors is often governed by photophysical processes such as Chelation-Enhanced Fluorescence (CHEF), Excited-State Intramolecular Proton Transfer (ESIPT), and Intramolecular Charge Transfer (ICT).

Chelation-Enhanced Fluorescence (CHEF) Signaling Pathway

In many julolidine-based sensors, the free ligand exhibits weak fluorescence due to photoinduced electron transfer (PET) from the nitrogen of the julolidine moiety to the excited fluorophore. Upon binding to a metal ion, this PET process is inhibited, leading to a significant enhancement of fluorescence.

CHEF_mechanism cluster_ligand Free Ligand cluster_complex Ligand-Metal Complex Ligand Julolidine-Based Sensor ExcitedState Excited State Ligand->ExcitedState Excitation Complex Sensor-Metal Complex Ligand->Complex PET Photoinduced Electron Transfer ExcitedState->PET WeakFluorescence Weak Fluorescence PET->WeakFluorescence Quenching Metal Metal Ion (e.g., Zn²⁺) Metal->Complex ExcitedComplex Excited Complex Complex->ExcitedComplex Excitation StrongFluorescence Strong Fluorescence ExcitedComplex->StrongFluorescence Fluorescence (CHEF)

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.

Experimental Workflow for Cross-Reactivity Analysis

The logical flow for evaluating the cross-reactivity of a new this compound-based sensor is outlined below.

experimental_workflow cluster_synthesis Sensor Preparation cluster_screening Selectivity Screening cluster_analysis Data Analysis Synthesis Synthesize Julolidine Derivative Purification Purify and Characterize (NMR, MS, etc.) Synthesis->Purification StockSolutions Prepare Stock Solutions (Sensor and Ions) Purification->StockSolutions FluorescenceMeasurement Measure Fluorescence with Target Analyte StockSolutions->FluorescenceMeasurement InterferenceTest Measure Fluorescence with Interfering Ions StockSolutions->InterferenceTest CompareIntensity Compare Fluorescence Intensity Changes FluorescenceMeasurement->CompareIntensity InterferenceTest->CompareIntensity CreateTable Generate Cross-Reactivity Table CompareIntensity->CreateTable

Caption: Experimental workflow for cross-reactivity studies.

Logical Relationship in Competitive Binding

This diagram illustrates the principle of a competition experiment to further assess sensor selectivity.

competitive_binding Sensor Sensor Sensor_Target Sensor-Target Complex Sensor->Sensor_Target + Target Sensor_Interferent Sensor-Interferent Complex Sensor->Sensor_Interferent + Interferent Target Target Analyte (e.g., Zn²⁺) Interferent Interfering Ion (e.g., Cu²⁺) Fluorescence_On Fluorescence ON Sensor_Target->Fluorescence_On Fluorescence_Off Fluorescence OFF (or Weak) Sensor_Interferent->Fluorescence_Off

Caption: Logical flow of competitive binding experiments.

References

A Comparative Guide to the Applications of 9-Julolidinecarboxaldehyde in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

9-Julolidinecarboxaldehyde, a versatile aromatic aldehyde, serves as a fundamental building block in the synthesis of a wide array of functional molecules. Its unique julolidine moiety, characterized by a rigid, planar structure and strong electron-donating properties, imparts valuable photophysical and electronic characteristics to its derivatives. This guide provides a comparative overview of the principal applications of this compound, focusing on its use in the development of fluorescent probes for viscosity and metal ion detection, and its emerging role in materials science. We present a critical comparison with established alternatives, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal tools for their scientific inquiries.

Fluorescent Probes: Illuminating the Microenvironment

The rigid structure of the julolidine group makes its derivatives sensitive to changes in their local environment, a property that has been extensively exploited in the design of fluorescent sensors. These "molecular rotors" and chemosensors offer a non-invasive means to probe complex biological and chemical systems.

Viscosity Sensing: A Window into Cellular Dynamics

Viscosity is a critical parameter that governs diffusion-controlled processes within living cells. Aberrant cellular viscosity is implicated in various pathological conditions, making its measurement a key diagnostic and research objective. Fluorescent molecular rotors, whose fluorescence quantum yield is dependent on the viscosity of their surroundings, are powerful tools for this purpose.

This compound-Based Viscosity Probes

Derivatives of this compound, such as 9-(dicyanovinyl)julolidine (DCVJ), are classic examples of molecular rotors. In low-viscosity environments, the dicyanovinyl group can freely rotate, leading to non-radiative decay of the excited state and weak fluorescence. As viscosity increases, this intramolecular rotation is hindered, forcing the molecule to decay radiatively and resulting in a significant increase in fluorescence intensity.

Comparison with Alternative Viscosity Probes: BODIPY Dyes

Boron-dipyrromethene (BODIPY) dyes represent a more contemporary and versatile class of fluorescent probes, including molecular rotors for viscosity sensing. Their key advantage is the high degree of tunability of their photophysical properties through chemical modification.

FeatureThis compound-Based (e.g., DCVJ)BODIPY-Based
Sensing Mechanism Intramolecular rotationIntramolecular rotation
Quantum Yield Low in low viscosity, high in high viscosityTunable, generally high
Stokes Shift ModerateGenerally small, but tunable
Photostability ModerateGenerally high
Tunability LimitedHigh
Cost-Effectiveness Generally highLower

Experimental Protocol: Synthesis of a this compound-Based Viscosity Probe (DCVJ)

This protocol describes the Knoevenagel condensation reaction to synthesize 9-(dicyanovinyl)julolidine (DCVJ).

Materials:

  • This compound

  • Malononitrile

  • Piperidine

  • Ethanol

  • Dichloromethane

  • Hexane

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.2 eq) in ethanol.

  • Add a catalytic amount of piperidine to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol.

  • Recrystallize the crude product from a mixture of dichloromethane and hexane to yield pure DCVJ as a yellow solid.

G cluster_synthesis Synthesis of DCVJ Reactants This compound + Malononitrile Solvent_Catalyst Ethanol, Piperidine Reactants->Solvent_Catalyst dissolve in Reaction Reflux (4-6h) Solvent_Catalyst->Reaction Precipitation Cooling and Precipitation Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization Filtration->Purification Product Pure DCVJ Purification->Product

Synthesis workflow for DCVJ.
Metal Ion Detection: Probing Biological and Environmental Systems

The detection of metal ions is crucial in various fields, from environmental monitoring to the diagnosis of diseases associated with metal ion imbalance. This compound serves as a versatile platform for creating chemosensors that can selectively bind to specific metal ions, leading to a detectable change in their fluorescence properties.

This compound-Based Cu²⁺ Sensor

By incorporating a suitable metal-chelating moiety, this compound can be transformed into a highly selective and sensitive fluorescent sensor for copper(II) ions (Cu²⁺). For instance, a Schiff base derivative formed by the condensation of 8-hydroxyjulolidine-9-carboxaldehyde with a hydrazide can act as an "on-off" fluorescent sensor for Cu²⁺.[1]

Comparison with Alternative Cu²⁺ Probes: Rhodamine Dyes

Rhodamine-based fluorescent probes are widely used for the detection of various metal ions, including Cu²⁺. These sensors often operate via a "turn-on" mechanism involving the opening of a non-fluorescent spirolactam ring upon metal ion binding.

FeatureThis compound-Based Cu²⁺ SensorRhodamine-Based Cu²⁺ Sensor
Sensing Mechanism Chelation-enhanced quenching ("off") or enhancement ("on")Spirolactam ring-opening ("on")
Detection Limit Generally in the micromolar (µM) range[1]Can reach nanomolar (nM) range
Selectivity High for Cu²⁺ over other metal ions[1]High for Cu²⁺, but can have cross-reactivity
Response Time Typically rapidRapid
Cell Permeability Can be designed for cell permeabilityGenerally good

Experimental Protocol: General Procedure for Cu²⁺ Detection

This protocol outlines a general method for using a fluorescent chemosensor to detect Cu²⁺.

Materials:

  • Stock solution of the fluorescent sensor in a suitable organic solvent (e.g., DMSO).

  • Aqueous buffer solution (e.g., HEPES, pH 7.4).

  • Stock solution of CuCl₂ in water.

  • Stock solutions of other metal chlorides for selectivity studies.

  • Fluorometer.

Procedure:

  • Prepare a working solution of the sensor by diluting the stock solution in the aqueous buffer.

  • Record the initial fluorescence spectrum of the sensor solution.

  • Add incremental amounts of the Cu²⁺ stock solution to the sensor solution.

  • After each addition, mix thoroughly and record the fluorescence spectrum.

  • Plot the fluorescence intensity at the emission maximum against the concentration of Cu²⁺ to determine the detection limit.

  • To assess selectivity, repeat the experiment with other metal ions instead of Cu²⁺.

G cluster_detection Fluorescent Cu²⁺ Detection Prepare_Sensor Prepare Sensor Solution Initial_Spectrum Record Initial Fluorescence Prepare_Sensor->Initial_Spectrum Add_Cu Titrate with Cu²⁺ Solution Initial_Spectrum->Add_Cu Record_Spectra Record Fluorescence Spectra Add_Cu->Record_Spectra after each addition Analyze_Data Plot Intensity vs. [Cu²⁺] Record_Spectra->Analyze_Data Determine_LOD Calculate Detection Limit Analyze_Data->Determine_LOD

Workflow for Cu²⁺ detection.

Materials Science: Building Blocks for Advanced Functional Materials

The electron-rich nature and rigid structure of the julolidine moiety make this compound an attractive building block for the synthesis of advanced organic materials with applications in electronics and photonics.

Organic Light-Emitting Diodes (OLEDs)

Julolidine derivatives have been investigated as emitters in OLEDs due to their high fluorescence quantum yields and thermal stability. The strong electron-donating character of the julolidine group can be paired with an electron-accepting moiety to create "push-pull" chromophores with tunable emission colors.

Comparison with Alternative Emitters

A wide variety of organic molecules are used as emitters in OLEDs, each with its own advantages and disadvantages. A common class of emitters is based on triphenylamine derivatives, which also serve as excellent hole-transporting materials.

FeatureJulolidine-Based EmittersTriphenylamine-Based Emitters
Electron-Donating Strength Very StrongStrong
Hole-Transporting Ability GoodExcellent
Thermal Stability HighHigh
Color Purity Good, tunableGood, tunable
Device Efficiency PromisingWell-established, high
Polymers for Photoinitiation

This compound can be incorporated into polymer structures to create photoinitiators for polymerization reactions. The julolidine moiety can act as a photosensitizer, absorbing light and initiating the polymerization process.

Logical Relationship of Photoinitiation

The process of photoinitiated polymerization involves several key steps, starting from the absorption of light by the photoinitiator to the formation of a polymer chain.

G Light Light Photoinitiator Julolidine-based Polymer Light->Photoinitiator absorbs Excited_State Excited Photoinitiator Photoinitiator->Excited_State excites to Radical_Formation Radical Generation Excited_State->Radical_Formation forms Monomer Monomer Radical_Formation->Monomer initiates Polymerization Chain Propagation Monomer->Polymerization Polymer Polymer Chain Polymerization->Polymer

Photoinitiated polymerization.

Conclusion

This compound is a valuable and versatile starting material for the development of a range of functional molecules and materials. Its derivatives have shown significant promise as fluorescent probes for sensing viscosity and metal ions, offering a cost-effective alternative to other classes of dyes. Furthermore, its unique electronic properties are being harnessed in the field of materials science for applications in OLEDs and polymer chemistry. This guide has provided a comparative overview of these applications, along with supporting data and experimental protocols, to aid researchers in leveraging the potential of this powerful chemical scaffold in their future work.

References

Evaluating the Brightness of 9-Julolidinecarboxaldehyde Fluorophores: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable fluorophore is a critical decision that profoundly impacts experimental outcomes. This guide provides a detailed comparison of 9-Julolidinecarboxaldehyde and its derivatives against common alternative fluorophores, supported by experimental data and standardized protocols to aid in this selection process.

While this compound serves as a versatile building block in the synthesis of advanced fluorescent probes, its intrinsic photophysical properties are not as extensively documented as those of its more complex derivatives.[1] This guide, therefore, presents a comparative analysis based on available data for well-characterized alternatives and provides the necessary framework for the empirical evaluation of this compound's fluorescence brightness.

Quantitative Comparison of Fluorophore Brightness

The brightness of a fluorophore is a product of its molar absorptivity (ε) and its fluorescence quantum yield (Φ). The molar absorptivity dictates how efficiently the molecule absorbs light at a given wavelength, while the quantum yield represents the efficiency of converting absorbed photons into emitted fluorescent light.

FluorophoreExcitation Max (λex, nm)Emission Max (λem, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Quantum Yield (Φ)Solvent
This compound Not AvailableNot AvailableNot AvailableNot AvailableNot Available
Fluorescein494518~83,000~0.920.1 M NaOH
Rhodamine B554576~106,000~0.70Ethanol

Note: The photophysical properties of fluorophores are highly dependent on their solvent environment. The data presented above are for the specified solvent conditions.

Alternative Fluorophores

Coumarin Dyes

Coumarin and its derivatives represent a class of blue-emitting fluorophores. They are known for their high fluorescence quantum yields and sensitivity to solvent polarity. However, their brightness can be limited by lower molar absorptivity compared to other classes of dyes.

Fluorescein and its Derivatives

Fluorescein is a widely used green-emitting fluorophore known for its high quantum yield in aqueous solutions at physiological pH. Its brightness and water solubility make it a popular choice for biological labeling.

Rhodamine Dyes

Rhodamines, such as Rhodamine B, are bright, photostable, red-emitting fluorophores. They are often used in applications requiring long-wavelength excitation and emission to minimize background fluorescence from biological samples.

Experimental Protocols

Determining Fluorescence Quantum Yield (Relative Method)

The relative method for determining fluorescence quantum yield is the most common approach and involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Solvent (e.g., ethanol, cyclohexane, or appropriate buffer)

  • Fluorescence standard (e.g., quinine sulfate, fluorescein, or rhodamine B)

  • Sample of interest (this compound)

Procedure:

  • Prepare Stock Solutions:

    • Accurately prepare stock solutions of the fluorescence standard and the sample of interest in the chosen solvent.

  • Prepare a Series of Dilutions:

    • From the stock solutions, prepare a series of at least five dilutions for both the standard and the sample. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure UV-Vis Absorption Spectra:

    • For each dilution, measure the UV-Vis absorption spectrum and record the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission Spectra:

    • Using the same excitation wavelength, measure the fluorescence emission spectrum for each dilution of both the standard and the sample. Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant throughout the measurements.

  • Data Analysis:

    • Integrate the area under the emission spectrum for each measured solution.

    • For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.

    • Determine the slope of the linear fit for both plots.

  • Calculate Quantum Yield:

    • The quantum yield of the sample (Φ_sample) can be calculated using the following equation:

      Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²)

      Where:

      • Φ_std is the known quantum yield of the standard.

      • Slope_sample and Slope_std are the slopes from the plots of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.

      • η_sample and η_std are the refractive indices of the solvents used for the sample and standard, respectively. If the same solvent is used, this term is equal to 1.

Visualizing Experimental Workflows

Workflow for Determining Relative Fluorescence Quantum Yield

G Workflow for Relative Quantum Yield Measurement A Prepare Stock Solutions (Sample and Standard) B Create Serial Dilutions (Absorbance < 0.1) A->B C Measure UV-Vis Absorption (at Excitation Wavelength) B->C D Measure Fluorescence Emission (at same Excitation Wavelength) B->D F Plot Integrated Intensity vs. Absorbance C->F E Integrate Emission Spectra D->E E->F G Determine Slopes of Linear Fits F->G H Calculate Quantum Yield (using comparative equation) G->H

Caption: A flowchart outlining the key steps in the relative measurement of fluorescence quantum yield.

Logical Relationship in Fluorophore Brightness Evaluation

G Factors Determining Fluorophore Brightness Brightness Fluorophore Brightness QuantumYield Quantum Yield (Φ) QuantumYield->Brightness MolarAbsorptivity Molar Absorptivity (ε) MolarAbsorptivity->Brightness ExcitationSource Excitation Source (Wavelength & Power) ExcitationSource->Brightness DetectorSensitivity Detector Sensitivity DetectorSensitivity->Brightness ExperimentalConditions Experimental Conditions (Solvent, pH, Temperature) ExperimentalConditions->QuantumYield ExperimentalConditions->MolarAbsorptivity

Caption: A diagram illustrating the interplay of intrinsic properties and experimental factors that determine the overall brightness of a fluorophore.

References

Safety Operating Guide

Proper Disposal of 9-Julolidinecarboxaldehyde: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This guide provides essential safety and logistical information for the proper handling and disposal of 9-Julolidinecarboxaldehyde (CAS No. 33985-71-6), a fluorescent probe and intermediate in organic synthesis. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This document is intended for researchers, scientists, and drug development professionals.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. Key hazard statements include:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • May cause respiratory irritation.

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A properly fitted laboratory coat

All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize the risk of inhalation.

Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Evacuate and Ventilate: Clear the immediate area of all personnel and ensure adequate ventilation.

  • Containment: For solid spills, carefully sweep the material to avoid dust generation. For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Collection: Collect the contained material into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Disposal Protocol: Chemical Neutralization

The primary method for the disposal of this compound is through chemical neutralization, which transforms the hazardous aldehyde into a less toxic carboxylic acid salt. This procedure should be performed in a chemical fume hood.

Experimental Protocol for Neutralization:

This protocol is based on the established method for the oxidation of aromatic aldehydes.

  • Preparation: For every 1 gram of this compound waste, prepare a solution of 1.5 grams of potassium permanganate (KMnO₄) dissolved in 50 mL of a 1 M sulfuric acid (H₂SO₄) solution. Caution: Potassium permanganate is a strong oxidizer. Handle with care.

  • Reaction: Slowly and with constant stirring, add the this compound waste to the potassium permanganate solution. The reaction is exothermic, and the addition should be controlled to prevent excessive heat generation.

  • Observation: A brown precipitate of manganese dioxide (MnO₂) will form as the reaction proceeds. Continue stirring the mixture at room temperature for a minimum of 12 hours to ensure complete oxidation.

  • Quenching: After the reaction is complete, cautiously add solid sodium bisulfite (NaHSO₃) in small portions until the purple color of the permanganate disappears and the brown precipitate dissolves, resulting in a clear or pale yellow solution.

  • Neutralization: Carefully neutralize the acidic solution by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is between 6.0 and 8.0. Use pH paper to monitor the neutralization process.

  • Final Disposal: The resulting neutralized solution can be disposed of down the drain with copious amounts of water, in accordance with local sewer authority regulations. Always check with your institution's Environmental Health and Safety (EHS) department for specific guidelines.

Data Presentation

The following table summarizes the key quantitative parameters for the disposal of this compound via chemical neutralization.

ParameterValueUnitNotes
Reagent Ratios
This compound to Potassium Permanganate1 : 1.5w/w
This compound to Sulfuric Acid (1M)1 : 50g/mL
Reaction Conditions
Reaction Time≥ 12hoursWith continuous stirring
TemperatureAmbient°C
Neutralization
Final pH6.0 - 8.0
Waste Classification
Initial WasteHazardousAromatic Aldehyde
Final Waste (after treatment)Non-hazardousCarboxylic Acid Salt Solution

Disposal Workflow

The following diagram illustrates the step-by-step workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Preparation cluster_1 Chemical Neutralization cluster_2 Final Disposal start Start: Contaminated Material ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood prepare_oxidant Prepare Acidified Potassium Permanganate Solution fume_hood->prepare_oxidant add_waste Slowly Add This compound Waste prepare_oxidant->add_waste react Stir for 12+ Hours at Room Temperature add_waste->react quench Add Sodium Bisulfite to Quench Excess Oxidant react->quench neutralize Neutralize with Sodium Bicarbonate to pH 6-8 quench->neutralize check_regulations Consult Local EHS and Sewer Regulations neutralize->check_regulations drain_disposal Dispose Down Drain with Copious Water check_regulations->drain_disposal end End: Safe Disposal drain_disposal->end

Caption: A flowchart outlining the safe disposal procedure for this compound.

Disclaimer: This guide provides general recommendations for the disposal of this compound. It is the responsibility of the user to ensure that all waste management practices are in full compliance with local, state, and federal regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

Personal protective equipment for handling 9-Julolidinecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 9-Julolidinecarboxaldehyde. Adherence to these guidelines is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and GHS Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. The primary risks associated with this compound are:

  • Skin Irritation (H315): Causes skin irritation upon contact.[1]

  • Serious Eye Irritation (H319): Causes serious and potentially damaging eye irritation.[1]

  • Acute Oral Toxicity (H302): Harmful if swallowed.[1]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below.

PropertyValue
Molecular Formula C₁₃H₁₅NO[1][3][4][5]
Molecular Weight 201.26 g/mol [1][4][5]
Appearance Light orange to yellow to green crystalline powder[3]
Melting Point 83 °C[3][6]
Boiling Point 404.8 ± 44.0 °C (Predicted)[6]
Flash Point 173.5 °C[6]
Density 1.18 ± 0.1 g/cm³[6]

Personal Protective Equipment (PPE) Protocol

Engineering controls, such as a certified chemical fume hood, should be the primary method of exposure control. The following PPE is mandatory as a secondary barrier to prevent exposure.[7]

  • Eye and Face Protection:

    • Wear chemical safety goggles that provide a complete seal around the eyes.

    • When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[7][8]

  • Hand Protection:

    • Wear compatible, chemical-resistant gloves (e.g., nitrile).

    • Gloves should be inspected for defects before use and changed immediately if contamination is suspected or every 30-60 minutes during prolonged use.[9]

    • Wash hands thoroughly with soap and water after removing gloves.

  • Body Protection:

    • A clean, fully-buttoned laboratory coat must be worn at all times.

    • For procedures involving large quantities, consider using a chemical-resistant apron or disposable coveralls over the lab coat.[7]

  • Respiratory Protection:

    • All handling of this compound powder should be performed within a chemical fume hood to prevent inhalation.

    • If a fume hood is not available or during a large spill cleanup, a NIOSH-approved respirator with a particulate filter (e.g., N95 or higher) is required.[9]

  • Footwear:

    • Fully enclosed, chemical-resistant footwear is required. Perforated shoes, sandals, or fabric shoes are not permitted in the laboratory.[10]

PPE_Selection_Workflow cluster_ppe Standard PPE for All Tasks ppe_base Safety Goggles Nitrile Gloves Lab Coat Closed-toe Shoes task Task: Handling This compound fume_hood Is the task inside a certified fume hood? task->fume_hood spill_risk Is there a high risk of splash or aerosol? fume_hood->spill_risk  Yes respirator Add NIOSH-approved Respirator fume_hood->respirator  No face_shield Add Face Shield spill_risk->face_shield  Yes proceed Proceed with Task spill_risk->proceed  No respirator->spill_risk face_shield->proceed

Caption: PPE selection logic for handling this compound.

Operational and Disposal Plans

Safe Handling Protocol:

  • Preparation: Designate a specific area for handling. Ensure an eyewash station and safety shower are accessible and unobstructed.

  • Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure to contain dust.

  • Avoid Dust: Handle the solid material carefully to avoid generating dust.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly.

Storage Requirements:

  • Store in a tightly closed, properly labeled container.

  • Keep in a cool, dark, and dry location, away from incompatible materials.

  • The compound is air-sensitive; for long-term storage, keeping it under an inert gas like nitrogen is recommended.[4]

Disposal Plan:

  • Waste Collection: All waste materials, including contaminated gloves, wipes, and excess chemical, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Do not dispose of this chemical down the drain or in regular trash.[11]

  • Final Disposal: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company.[11]

Emergency Procedures

First Aid Measures:

  • Inhalation: Immediately move the exposed person to fresh air.[12] If breathing is difficult or has stopped, perform artificial respiration and seek immediate medical attention.[12]

  • Skin Contact: Take off all contaminated clothing immediately.[2] Rinse the affected skin with copious amounts of water for at least 15 minutes.[13] If irritation develops or persists, get medical attention.[12]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding the eyelids open.[13] Remove contact lenses if present and easy to do so.[13] Seek immediate medical attention from an ophthalmologist.[2]

  • Ingestion: Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[2] Seek immediate medical attention.

Chemical Spill Protocol:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.

  • Assess: From a safe distance, assess the extent of the spill. For large spills, or if you are not trained to handle the situation, contact your institution's emergency response team.

  • Don PPE: Wear the appropriate PPE as described in Section 3, including respiratory protection.

  • Contain: Cover the spill with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

  • Clean-Up: Carefully sweep the contained material into a hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water), followed by clean water. Collect all cleaning materials in the hazardous waste container.

  • Dispose: Seal and label the waste container and manage it according to the disposal plan.

  • Report: Report the incident to your supervisor and EHS department.

Spill_Response_Workflow start Chemical Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size Is it a major spill? evacuate->assess call_ehs Call EHS/Emergency Response assess->call_ehs  Yes ppe Don Full PPE (Gloves, Goggles, Respirator) assess->ppe  No (Minor Spill) contain Contain Spill with Inert Absorbent ppe->contain cleanup Gently Sweep into Hazardous Waste Container contain->cleanup decontaminate Decontaminate Area and Equipment cleanup->decontaminate dispose Seal and Label Waste Container decontaminate->dispose report Report Incident dispose->report

Caption: Step-by-step workflow for responding to a chemical spill.

References

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